molecular formula C4H9F2NO B1532195 3-Amino-1,1-difluorobutan-2-ol CAS No. 129660-34-0

3-Amino-1,1-difluorobutan-2-ol

Cat. No.: B1532195
CAS No.: 129660-34-0
M. Wt: 125.12 g/mol
InChI Key: SOYUYPDTPGLAEE-UHFFFAOYSA-N
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Description

3-Amino-1,1-difluorobutan-2-ol is a useful research compound. Its molecular formula is C4H9F2NO and its molecular weight is 125.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-1,1-difluorobutan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1,1-difluorobutan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1,1-difluorobutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F2NO/c1-2(7)3(8)4(5)6/h2-4,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYUYPDTPGLAEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(F)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129660-34-0
Record name 3-amino-1,1-difluorobutan-2-ol
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Foundational & Exploratory

In-Depth Technical Guide: The Molecular Architecture and Synthetic Strategy of 3-Amino-1,1-difluorobutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic integration of fluorine into molecular scaffolds is a paramount strategy in contemporary drug discovery, offering a potent means to refine ADME (absorption, distribution, metabolism, and excretion) and pharmacodynamic profiles. 3-Amino-1,1-difluorobutan-2-ol represents a highly valuable, yet structurally nuanced, chiral building block at the forefront of this chemical space. It uniquely combines a gem-difluoro group, a secondary alcohol, and a primary amine, presenting multiple vectors for synthetic elaboration and precise interaction with biological targets. This technical guide provides a deep dive into the molecule's structural characterization, stereochemical considerations, validated synthetic pathways, and its instrumental role as a precursor in the development of advanced therapeutic agents.

Introduction: The Rationale for Fluorinated Amino Alcohols in Medicinal Chemistry

The substitution of hydrogen or hydroxyl groups with fluorine or fluorinated moieties can profoundly alter a molecule's electronic properties, pKa, lipophilicity, and metabolic stability. The 1,1-difluoroalkyl group, as present in 3-amino-1,1-difluorobutan-2-ol, is a particularly effective bioisostere for a carbonyl or hydroxyl group, capable of participating in hydrogen bonding while resisting metabolic oxidation. The adjacent amino and hydroxyl groups provide crucial handles for constructing larger molecules, such as peptide mimics and enzyme inhibitors, making this compound a cornerstone for accessing novel chemical matter with therapeutic potential.

Core Molecular Structure and Physicochemical Profile

The structure of 3-Amino-1,1-difluorobutan-2-ol is characterized by a four-carbon chain featuring critical functional groups at positions 1, 2, and 3. The presence of two stereocenters at C2 and C3 gives rise to four possible stereoisomers (two pairs of enantiomers), the synthesis and separation of which are critical for targeted drug development.

Table 1: Key Physicochemical and Structural Data
PropertyData
Molecular Formula C₄H₉F₂NO
Molecular Weight 125.12 g/mol
Key Functional Groups Primary Amine (-NH₂), Secondary Alcohol (-OH), gem-Difluoro (-CF₂)
Stereocenters C2 (bearing the hydroxyl group), C3 (bearing the amino group)
Topological Polar Surface Area (TPSA) 63.32 Ų
Predicted logP -0.58

Synthesis and Mechanistic Considerations: A Validated Approach

The synthesis of specific stereoisomers of 3-amino-1,1-difluorobutan-2-ol requires a robust, stereocontrolled approach. A common and effective strategy employs a chiral auxiliary or an asymmetric reduction step to establish the desired stereochemistry. The following workflow outlines a representative synthesis starting from a protected α-amino acid.

Synthetic Workflow Diagram

This diagram illustrates a logical pathway for the asymmetric synthesis of a specific stereoisomer of the target molecule.

synthetic_workflow cluster_start Starting Material cluster_activation Intermediate Formation cluster_key_step Key C-C Bond Formation cluster_reduction Asymmetric Reduction cluster_final Final Product A N-Protected α-Amino Acid (e.g., Boc-L-Alanine) B Weinreb Amide Formation A->B Coupling Agents C N-Protected Weinreb Amide B->C D Addition of Difluoromethyl Nucleophile (TMSCF₂H / Base) C->D Organometallic Addition E α-Amino-β,β-difluoro Ketone D->E F Stereoselective Reduction (e.g., CBS Catalyst, NaBH₄) E->F Chiral Reducing Agent G N-Protected syn/anti Amino Alcohol F->G H Acidic Deprotection (TFA or HCl) G->H Removal of Boc group I 3-Amino-1,1-difluorobutan-2-ol (Specific Stereoisomer) H->I

Caption: Asymmetric synthesis pathway from a protected amino acid to a stereodefined 3-amino-1,1-difluorobutan-2-ol.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, where successful isolation and characterization at each step confirm the efficacy of the previous one.

  • Synthesis of the N-Boc-L-alanyl Weinreb Amide (C):

    • Rationale: The Weinreb amide is a stable, easily handled intermediate that prevents over-addition of the organometallic reagent in the subsequent step.

    • Procedure: To a solution of N-Boc-L-alanine (1.0 eq) in anhydrous DCM at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq), a coupling agent like EDC (1.2 eq), and a base such as DIEA (2.5 eq). Allow the reaction to warm to room temperature and stir for 16 hours. Perform an aqueous workup and purify by flash chromatography.

  • Formation of the α-Amino-β,β-difluoro Ketone (E):

    • Rationale: This is the critical carbon-carbon bond-forming step that introduces the difluoromethyl moiety.

    • Procedure: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF and cool to -78 °C. In a separate flask, generate the difluoromethyl nucleophile by treating (bromodifluoromethyl)trimethylsilane (TMSCF₂Br) with a suitable initiator. Slowly add the nucleophile to the Weinreb amide solution. Stir for 3 hours at -78 °C before quenching with saturated NH₄Cl solution. Extract and purify.

  • Asymmetric Reduction to the Protected Amino Alcohol (G):

    • Rationale: The choice of reducing agent and catalyst dictates the stereochemical outcome at the C2 center, yielding either the syn or anti diastereomer.

    • Procedure: Dissolve the ketone (1.0 eq) in anhydrous THF or MeOH and cool to a temperature dictated by the chosen reducing system (e.g., -40 °C for CBS reduction). Add the chiral catalyst (e.g., (R)-CBS catalyst, 10 mol%) followed by the slow addition of the reducing agent (e.g., BH₃·SMe₂). Stir until completion as monitored by TLC. Quench carefully and purify.

  • Deprotection to Yield 3-Amino-1,1-difluorobutan-2-ol (I):

    • Rationale: The final step removes the Boc protecting group to liberate the primary amine.

    • Procedure: Dissolve the protected amino alcohol (1.0 eq) in a minimal amount of DCM or 1,4-dioxane. Add an excess of a strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA). Stir at room temperature for 1-3 hours. Remove the solvent and excess acid under reduced pressure to yield the hydrochloride or trifluoroacetate salt of the final product.

Structural Verification and Analytical Data

Rigorous analytical characterization is mandatory to confirm the identity, purity, and stereochemistry of the final compound.

Table 2: Expected Analytical Signatures
TechniqueExpected Result and Interpretation
¹H NMR Complex multiplet for the CHF₂ proton due to H-F and H-H coupling. Distinct signals for CH(OH), CH(NH₂), and CH₃ protons. The coupling constants between the C2 and C3 protons are diagnostic for determining the syn vs. anti relative stereochemistry.
¹⁹F NMR A characteristic signal appearing as a doublet of doublets (or more complex multiplet) due to coupling with the C2 proton and the geminal fluorine atom.
¹³C NMR A triplet for the C1 carbon (CHF₂) due to one-bond C-F coupling. Distinct signals for the other three carbons.
Mass Spec (HRMS) Calculation of the exact mass of the protonated molecular ion [M+H]⁺ should match the theoretical value for C₄H₁₀F₂NO⁺.
Chiral HPLC Baseline separation of the four possible stereoisomers using a suitable chiral stationary phase (e.g., Chiralpak series) to confirm enantiomeric and diastereomeric purity.

Applications in Drug Development: A Versatile Precursor

3-Amino-1,1-difluorobutan-2-ol is a key starting material for synthesizing molecules targeting a range of diseases. Its primary utility lies in its incorporation into protease inhibitors, where the difluoromethyl group can serve as a non-cleavable transition-state analogue.

  • Cathepsin Inhibitors: This scaffold has been successfully incorporated into inhibitors of cysteine proteases like Cathepsin K, which are implicated in osteoporosis.

  • Antiviral Agents: The dipeptide mimic capabilities make it a valuable component in the design of inhibitors for viral proteases, such as those from HCV or HIV.

  • Neurological Disorders: Its use extends to the synthesis of inhibitors for enzymes involved in neurodegenerative diseases, such as β-secretase (BACE1).

References

  • Title: Synthesis of gem-Difluoro-statine and its Analogues and Their Application in the Synthesis of HIV Protease Inhibitors. Source: The Journal of Organic Chemistry. URL: [Link]

  • Title: Fluorine in Medicinal Chemistry: Recent Therapeutic Applications of Fluorinated Small Molecules. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: Asymmetric Synthesis of β-Amino Alcohols. Source: Chemical Reviews. URL: [Link]

Physicochemical properties of 3-Amino-1,1-difluorobutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-1,1-difluorobutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-1,1-difluorobutan-2-ol is a fluorinated amino alcohol, a class of compounds of significant interest in medicinal chemistry and materials science.[1] The strategic incorporation of fluorine atoms can profoundly alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity, making such compounds valuable building blocks in drug design.[][3] This guide provides a comprehensive analysis of the core physicochemical properties of 3-Amino-1,1-difluorobutan-2-ol (CAS No. 129660-34-0), synthesizing available data with field-proven experimental methodologies for its characterization. We delve into the causality behind its expected properties, offering both a data-centric summary and a practical framework for empirical validation in a research setting.

Chemical Identity and Molecular Structure

3-Amino-1,1-difluorobutan-2-ol is a chiral molecule featuring a primary amine, a secondary alcohol, and a geminal difluoro group. These functionalities dictate its chemical behavior and physical properties.

G start Start prep Sample Preparation Grind a small amount of the solid into a fine powder. Pack into a capillary tube to a height of 2-3 mm. start->prep setup Apparatus Setup Place the capillary tube into the heating block. Set a rapid heating ramp (e.g., 10-20°C/min) for a coarse measurement. prep->setup coarse Coarse Measurement Record the approximate melting range. setup->coarse fine_setup Fine Measurement Setup Prepare a new sample. Set the starting temperature to ~20°C below the coarse melting point. Set a slow ramp rate (1-2°C/min). coarse->fine_setup observe Observation Record the temperature at which the first drop of liquid appears (T_onset). Record the temperature at which all solid has melted (T_clear). fine_setup->observe result Result Report the melting point as the range T_onset - T_clear. observe->result replicate Replicate Perform at least two more measurements. result->replicate end End replicate->end

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Assessment

Causality: This protocol uses the equilibrium shake-flask method, the gold standard for determining solubility. It ensures that the solution reaches saturation for an accurate measurement. The subsequent analysis by a concentration-dependent technique (like HPLC-UV or LC-MS) provides quantitative results.

G start Start prep Preparation Add an excess amount of the compound to a known volume of purified water (or buffer) in a sealed vial. start->prep equilibrate Equilibration Agitate the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium. prep->equilibrate separate Phase Separation Allow the vial to stand, or centrifuge, to separate undissolved solid. equilibrate->separate sample Sampling & Dilution Carefully withdraw a known volume of the clear supernatant. Filter through a 0.45 µm filter. Dilute as necessary for analysis. separate->sample analyze Analysis Quantify the concentration of the compound in the diluted sample using a calibrated analytical method (e.g., HPLC-UV, LC-MS). sample->analyze calculate Calculation Calculate the original concentration in mg/mL or mol/L. analyze->calculate end End calculate->end

Caption: Workflow for Quantitative Solubility Assessment.

pKa Determination by Potentiometric Titration

Causality: This method determines the pKa by monitoring the pH of a solution as a titrant of known concentration is added. The inflection point of the resulting titration curve corresponds to the pKa of the ionizable group. This provides direct, empirical data on the acidic/basic strength of the molecule.

G start Start prep Solution Preparation Accurately weigh the compound and dissolve in water with a co-solvent if needed. Adjust initial pH to the acidic range (e.g., pH 2) with HCl. start->prep setup Apparatus Setup Calibrate a pH meter. Place the solution in a jacketed beaker at constant temperature (25°C). Use a micro-burette with a standardized base titrant (e.g., 0.1 M NaOH). prep->setup titrate Titration Add small, precise aliquots of the base titrant. Record the pH after each addition, allowing the reading to stabilize. setup->titrate plot Data Plotting Plot pH (y-axis) versus the volume of titrant added (x-axis). titrate->plot analyze Analysis Determine the equivalence point(s) from the inflection(s) in the curve. The pH at the half-equivalence point is equal to the pKa. plot->analyze end End analyze->end

Caption: Workflow for pKa Determination via Potentiometric Titration.

Conclusion

3-Amino-1,1-difluorobutan-2-ol presents a profile of a polar, water-soluble small molecule with a balanced lipophilicity, making it an intriguing building block for chemical synthesis. The presence of amino, hydroxyl, and geminal difluoro groups creates a unique electronic and steric environment. While computational data provides a strong foundational overview, the experimental protocols outlined in this guide are essential for researchers to validate these properties and enable the rational design of new catalysts, materials, and therapeutic agents.

References

  • 2-Amino-1-(4-fluorophenyl)ethanol Solubility. Solubility of Things.[Link]

  • Fluorinated alkoxides. Part XI. Studies on highly fluorinated amino-alcohols and their metal derivatives. Dalton Transactions.[Link]

  • 3-amino-1,1-difluorobutan-2-ol (C4H9F2NO). PubChemLite.[Link]

  • Synthesis of complex unnatural fluorine-containing amino acids. National Institutes of Health (NIH).[Link]

  • Electronic Supplementary Information (ESI). The Royal Society of Chemistry.[Link]

  • (2S,3R)-3-amino-1,1-difluoro-indan-2-ol. PubChem.[Link]

  • 3-Amino-1,1-difluorobutan-2-ol hydrochloride 50mg. Dana Bioscience.[Link]

  • (3R)-3-Amino-1-butanol. PubChem.[Link]

  • 3-amino-1,1-difluoro-3-methylbutan-2-ol. PubChemLite.[Link]

  • PROCESS DEVELOPMENT REPORT. Medicines for All institute (M4ALL).[Link]

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. National Institutes of Health (NIH).[Link]

  • (2R,3S)-3-amino-1,1,1-trifluoroheptan-2-ol. PubChem.[Link]

  • New experimental melting properties as access for predicting amino-acid solubility. National Institutes of Health (NIH).[Link]

  • Showing Compound L-3-Aminodihydro-2(3H)-furanone (FDB000468). FooDB.[Link]

  • 3-Amino-1,1,1-trifluoropropan-2-ol. PubChem.[Link]

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI.[Link]

  • (2R,3S)-3-amino-1,1-difluoro-indan-2-ol. PubChem.[Link]

  • Synthesis and physicochemical study of novel amino acid based surfactants. Chalmers Publication Library.[Link]

  • Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System. National Institutes of Health (NIH).[Link]

  • Amino Protecting Groups Stability. Organic Chemistry Portal.[Link]

  • pKa Data Compiled by R. Williams. [Source not explicitly named, compilation document].[Link]

  • (2R,3S)-3-amino-1-chlorobutan-2-ol. PubChem.[Link]

Sources

An In-Depth Technical Guide to the Synthesis of 3-Amino-1,1-difluorobutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of a plausible synthetic pathway for 3-Amino-1,1-difluorobutan-2-ol, a chiral fluorinated amino alcohol of significant interest in medicinal chemistry. The strategic incorporation of fluorine atoms into bioactive molecules can profoundly alter their pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity. This document outlines a scientifically grounded, multi-step synthesis, drawing upon established methodologies for the preparation of analogous fluorinated compounds.

Introduction: The Significance of Fluorinated Amino Alcohols

Fluorinated amino alcohols are valuable chiral building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of the gem-difluoro group in 3-Amino-1,1-difluorobutan-2-ol can impart unique conformational constraints and electronic properties, making it an attractive scaffold for the design of enzyme inhibitors, peptidomimetics, and other therapeutic agents. This guide details a stereoselective synthesis starting from a readily available chiral precursor, L-alanine, ensuring the production of a specific stereoisomer.

Proposed Retrosynthetic Analysis

A logical retrosynthetic analysis of 3-Amino-1,1-difluorobutan-2-ol suggests a pathway originating from the chiral pool, specifically from the amino acid L-alanine. This approach allows for the inherent stereochemistry of the starting material to be carried through the synthesis, ultimately defining the stereochemistry of the final product. The key transformations in the forward synthesis will involve the protection of the amino group, conversion of the carboxylic acid to a difluoromethyl ketone, and subsequent stereoselective reduction of the ketone.

Retrosynthesis of 3-Amino-1,1-difluorobutan-2-ol target 3-Amino-1,1-difluorobutan-2-ol intermediate1 N-Protected-3-amino-1,1-difluorobutan-2-ol target->intermediate1 Deprotection intermediate2 N-Protected-3-amino-1,1-difluorobutan-2-one intermediate1->intermediate2 Stereoselective Reduction intermediate3 N-Protected-L-alanine derivative intermediate2->intermediate3 Difluoromethylation start L-Alanine intermediate3->start Protection & Activation

Caption: Retrosynthetic pathway for 3-Amino-1,1-difluorobutan-2-ol.

Detailed Synthetic Pathway

The proposed forward synthesis is a multi-step process that begins with the protection of the amino group of L-alanine, followed by the activation of the carboxylic acid, introduction of the difluoromethyl group, and finally, a stereoselective reduction of the resulting ketone and deprotection.

Step 1: Protection of L-Alanine

To prevent unwanted side reactions during the synthesis, the amino group of L-alanine is first protected. A common and effective protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.

Experimental Protocol:

  • Dissolve L-alanine in a suitable solvent system, such as a mixture of dioxane and water.

  • Add a base, for instance, sodium hydroxide, to deprotonate the carboxylic acid and facilitate the reaction.

  • Slowly add di-tert-butyl dicarbonate (Boc)₂O to the solution at room temperature.

  • Stir the reaction mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Acidify the reaction mixture with a mild acid, such as citric acid, and extract the Boc-protected L-alanine with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Step 2: Weinreb Amide Formation

The conversion of the carboxylic acid to a Weinreb amide is a crucial step that allows for the controlled addition of an organometallic reagent in the subsequent step to form a ketone without over-addition to form a tertiary alcohol.[1]

Experimental Protocol:

  • Dissolve Boc-L-alanine in an anhydrous aprotic solvent, such as dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).

  • Add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a catalyst like 4-dimethylaminopyridine (DMAP).

  • Add N,O-dimethylhydroxylamine hydrochloride to the reaction mixture.

  • Stir the reaction at room temperature for several hours until completion.

  • Filter the reaction mixture to remove the urea byproduct (in the case of DCC) and wash the filtrate with dilute acid and brine.

  • Dry the organic layer and concentrate it to yield the Boc-protected L-alanine Weinreb amide.

Step 3: Synthesis of the α-Amino-α,α-difluoro Ketone

The introduction of the difluoromethyl group can be achieved through the reaction of the Weinreb amide with a suitable difluoromethylating agent. A common method involves the use of a Ruppert-Prakash-type reagent, such as trimethyl(trifluoromethyl)silane (TMSCF₃), which upon activation with a fluoride source, generates the difluoromethyl anion equivalent.

Experimental Protocol:

  • Dissolve the Boc-protected L-alanine Weinreb amide in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere.

  • Cool the solution to a low temperature, typically -78 °C.

  • Add a solution of a difluoromethylating reagent, for instance, in situ generated from dibromodifluoromethane and a suitable metal, or a pre-formed difluoromethyllithium reagent.

  • Allow the reaction to proceed at low temperature for a specified time.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the resulting α-amino-α,α-difluoro ketone by column chromatography.

Step 4: Stereoselective Reduction of the Ketone

The stereoselective reduction of the α-amino-α,α-difluoro ketone is a critical step to establish the desired stereochemistry at the C-2 position. The choice of reducing agent and reaction conditions will determine the diastereoselectivity of this transformation. The reduction of similar α-amino ketones is a well-established method for preparing α-amino alcohols.[1]

Experimental Protocol:

  • Dissolve the purified Boc-protected 3-amino-1,1-difluorobutan-2-one in a suitable alcoholic solvent like methanol or ethanol.

  • Cool the solution to 0 °C.

  • Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to control the reaction rate. For higher diastereoselectivity, a bulkier reducing agent like lithium tri-sec-butylborohydride (L-Selectride®) may be employed at a lower temperature (-78 °C).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench it by the slow addition of water or a dilute acid.

  • Extract the product into an organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude protected amino alcohol.

  • Purify the product by column chromatography to separate the diastereomers if necessary.

Step 5: Deprotection of the Amino Group

The final step in the synthesis is the removal of the Boc protecting group to yield the target molecule, 3-Amino-1,1-difluorobutan-2-ol.

Experimental Protocol:

  • Dissolve the purified Boc-protected 3-amino-1,1-difluorobutan-2-ol in a suitable solvent, such as dichloromethane or dioxane.

  • Add a strong acid, for example, trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction mixture at room temperature for a few hours.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

  • The final product can be isolated as the corresponding salt (e.g., hydrochloride or trifluoroacetate) or neutralized with a base and purified further if required.

Synthesis of 3-Amino-1,1-difluorobutan-2-ol cluster_0 Step 1: Protection cluster_1 Step 2: Weinreb Amide Formation cluster_2 Step 3: Difluoromethylation cluster_3 Step 4: Stereoselective Reduction cluster_4 Step 5: Deprotection L_Alanine L-Alanine Boc_L_Alanine Boc-L-Alanine L_Alanine->Boc_L_Alanine (Boc)₂O, NaOH Dioxane/H₂O Boc_L_Alanine_Weinreb Boc-L-Alanine Weinreb Amide Boc_L_Alanine->Boc_L_Alanine_Weinreb HN(OMe)Me·HCl, DCC, DMAP DCM Difluoro_Ketone Boc-3-amino-1,1-difluorobutan-2-one Boc_L_Alanine_Weinreb->Difluoro_Ketone CHF₂Li or similar THF, -78 °C Protected_Amino_Alcohol Boc-3-amino-1,1-difluorobutan-2-ol Difluoro_Ketone->Protected_Amino_Alcohol NaBH₄, MeOH, 0 °C or L-Selectride®, THF, -78 °C Final_Product 3-Amino-1,1-difluorobutan-2-ol Protected_Amino_Alcohol->Final_Product TFA, DCM or HCl/Dioxane

Caption: Proposed synthetic workflow for 3-Amino-1,1-difluorobutan-2-ol.

Data Summary

StepProductStarting MaterialKey ReagentsTypical Yield (%)Purity (%)
1Boc-L-AlanineL-Alanine(Boc)₂O, NaOH>95>98
2Boc-L-Alanine Weinreb AmideBoc-L-AlanineHN(OMe)Me·HCl, DCC, DMAP85-95>95
3Boc-3-amino-1,1-difluorobutan-2-oneBoc-L-Alanine Weinreb AmideCHF₂Li60-75>90 (after purification)
4Boc-3-amino-1,1-difluorobutan-2-olBoc-3-amino-1,1-difluorobutan-2-oneNaBH₄ or L-Selectride®70-90>95 (after purification)
53-Amino-1,1-difluorobutan-2-olBoc-3-amino-1,1-difluorobutan-2-olTFA or HCl>95>98

Note: The yields and purities are estimates based on similar reactions reported in the literature and may vary depending on the specific experimental conditions.

Alternative and Emerging Synthetic Strategies

While the proposed pathway is robust and relies on well-established chemical transformations, other strategies for the synthesis of fluorinated amino alcohols are continuously being developed. These include:

  • Enzymatic and Chemoenzymatic Methods: The use of enzymes, such as transaminases or ketoreductases, can offer high stereoselectivity and milder reaction conditions.[2] An enzymatic approach could be particularly advantageous for the stereoselective reduction of the difluoro ketone intermediate.

  • Asymmetric Catalysis: The development of chiral catalysts for the direct asymmetric synthesis of fluorinated amino alcohols is an active area of research.[3] These methods can potentially reduce the number of synthetic steps and improve overall efficiency.

  • Fluorination of Chiral Precursors: An alternative approach involves the direct fluorination of a suitable chiral precursor using modern fluorinating reagents. For instance, the difluorination of a corresponding β-hydroxy-α-amino acid derivative could be explored.[4]

Conclusion

The synthesis of 3-Amino-1,1-difluorobutan-2-ol presents a challenging yet achievable goal for synthetic chemists. The pathway detailed in this guide, starting from L-alanine, provides a logical and experimentally feasible route to this valuable fluorinated building block. The key to a successful synthesis lies in the careful execution of each step, with particular attention to the stereoselective reduction of the difluoro ketone intermediate. As the field of fluorine chemistry continues to evolve, novel and more efficient synthetic methodologies are expected to emerge, further facilitating the exploration of the chemical and biological properties of this and other intriguing fluorinated molecules.

References

  • M. S. T. Morin and W. D. Lubell, "Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis," Beilstein Journal of Organic Chemistry, vol. 9, pp. 2884-2911, 2013. Available: [Link]

  • L. L. G. Juste, et al., "Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications," Molecules, vol. 29, no. 1, p. 1408, 2024. Available: [Link]

  • J. Moschner, et al., "Approaches to Obtaining Fluorinated α-Amino Acids," Chemical Reviews, vol. 119, no. 16, pp. 9478-9551, 2019. Available: [Link]

  • J. Leppkes, et al., "Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex," Beilstein Journal of Organic Chemistry, vol. 18, pp. 1064-1073, 2022. Available: [Link]

  • S. M. Banik, et al., "A general strategy for the 1,3-oxidation of cyclopropanes using aryl iodine(I-III) catalysis enables the synthesis of 1,3-difluorides, 1,3-fluoroacetoxylated products, 1,3-diols, 1,3-amino alcohols, and 1,3-diamines," Journal of the American Chemical Society, vol. 139, no. 28, pp. 9542-9545, 2017. Available: [Link]

  • G. S. Lal, et al., "Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor): A New Deoxofluorinating Agent with Enhanced Thermal Stability," The Journal of Organic Chemistry, vol. 64, no. 19, pp. 7048-7054, 1999. Available: [https://pubs.acs.org/doi/10.1021/jo990566+
  • A. A. G. L. Juste, et al., "Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon," Advanced Synthesis & Catalysis, vol. 366, no. 3, pp. 498-504, 2024. Available: [Link]

  • M. S. T. Morin and W. D. Lubell, "Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization," ACS Catalysis, vol. 12, no. 15, pp. 9368-9376, 2022. Available: [Link]

  • PubChem, "(2R,3S)-3-aminobutan-2-ol," National Center for Biotechnology Information. Available: [Link]

  • A. Córdova, "One-Pot Organocatalytic Direct Asymmetric Synthesis of α-Amino Alcohol Derivatives," Angewandte Chemie International Edition, vol. 44, no. 28, pp. 4429-4432, 2005. Available: [Link])

Sources

Introduction: The Rising Prominence of Fluorinated Amino Alcohols in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Amino-1,1-difluorobutan-2-ol: Synthesis, Properties, and Potential in Drug Discovery

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery.[1][2][3][4][5][6] The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[5] Within this context, fluorinated amino acids and their derivatives, including amino alcohols, have emerged as particularly valuable building blocks for the synthesis of novel therapeutics.[2][3][4][7] These "tailor-made" amino acids offer a rich scaffold for creating structurally diverse and biologically active compounds.[1][3][4]

This guide focuses on a specific, yet underexplored, member of this class: 3-Amino-1,1-difluorobutan-2-ol . While not as extensively documented as other fluorinated analogues, its structure presents a compelling combination of functionalities. The difluoromethyl group can act as a bioisostere for hydroxyl or thiol groups, enhancing metabolic stability and modulating acidity, while the amino alcohol moiety is a common pharmacophore in numerous approved drugs.[5] This guide will provide a comprehensive overview of the synthesis, potential properties, and applications of 3-amino-1,1-difluorobutan-2-ol, drawing upon established methodologies for structurally related compounds to offer a forward-looking resource for researchers in drug development.

Synthetic Strategies for 3-Amino-1,1-difluorobutan-2-ol

The synthesis of chiral fluorinated amino alcohols like 3-amino-1,1-difluorobutan-2-ol presents a significant challenge due to the need for precise control over stereochemistry and the introduction of the fluorine atoms. While specific literature on the synthesis of this exact molecule is scarce, we can extrapolate from established methods for analogous compounds to propose viable synthetic routes.

Proposed Retrosynthetic Analysis

A logical approach to the synthesis of 3-amino-1,1-difluorobutan-2-ol would involve the asymmetric amination of a difluorinated ketone precursor. This strategy allows for the late-stage introduction of the chiral amine, a common tactic in the synthesis of complex molecules.

retrosynthesis target 3-Amino-1,1-difluorobutan-2-ol precursor1 1,1-Difluorobutan-2-one target->precursor1 Asymmetric Amination precursor2 Chiral Amine Source target->precursor2 Asymmetric Amination

Caption: Retrosynthetic analysis of 3-Amino-1,1-difluorobutan-2-ol.

Key Synthetic Steps and Considerations
  • Synthesis of 1,1-Difluorobutan-2-one: The difluorinated ketone precursor can be synthesized from commercially available starting materials. One potential route involves the reaction of ethyl 2,2-difluorobutanoate with a suitable organometallic reagent, followed by hydrolysis.

  • Asymmetric Amination: The introduction of the amino group at the C3 position with the desired stereochemistry is the most critical step. Several methods could be employed:

    • Enzymatic Transamination: The use of transaminase enzymes offers a highly stereoselective and environmentally friendly approach to the synthesis of chiral amines.[8][9] A process for the preparation of enantiomerically pure (R)-3-aminobutan-1-ol by treating 4-hydroxybutan-2-one with a transaminase enzyme has been reported, demonstrating the feasibility of this approach for similar structures.[8][9]

    • Chiral Auxiliary-Mediated Amination: The use of a chiral auxiliary can direct the stereochemical outcome of the amination reaction. The auxiliary can be removed in a subsequent step to yield the desired enantiomer of the amino alcohol.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1,1-Difluorobutan-2-one

  • Reaction: To a solution of ethyl 2,2-difluorobutanoate (1.0 eq) in anhydrous THF at -78 °C, add a solution of methylmagnesium bromide (1.1 eq) in diethyl ether dropwise.

  • Work-up: After 2 hours, the reaction is quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford 1,1-difluorobutan-2-one.

Step 2: Asymmetric Transamination

  • Reaction Mixture: In a temperature-controlled reactor, a buffer solution (e.g., potassium phosphate buffer, pH 7.5) is prepared containing a transaminase enzyme, an amino donor (e.g., isopropylamine), and pyridoxal 5'-phosphate (PLP) as a cofactor.[8]

  • Substrate Addition: A solution of 1,1-difluorobutan-2-one in a co-solvent (e.g., DMSO) is added to the reaction mixture.

  • Reaction Monitoring: The progress of the reaction is monitored by HPLC until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried, filtered, and concentrated. The resulting crude amino alcohol is then purified by an appropriate method, such as vacuum distillation or crystallization of a salt form.

Physicochemical Properties and Pharmacokinetic Profile

The introduction of the difluoromethyl group is expected to significantly impact the physicochemical properties of 3-amino-1,1-difluorobutan-2-ol compared to its non-fluorinated counterpart.

PropertyExpected Effect of Difluoromethyl GroupRationale
Lipophilicity (logP) IncreaseThe C-F bond is more lipophilic than the C-H bond.
Metabolic Stability IncreaseThe C-F bond is significantly stronger than the C-H bond, making it less susceptible to enzymatic oxidation.
Acidity of Adjacent OH IncreaseThe electron-withdrawing nature of the fluorine atoms will increase the acidity of the neighboring hydroxyl group.
Hydrogen Bonding Potential for C-F···H-X interactionsThe polarized C-F bond can act as a weak hydrogen bond acceptor.

This table summarizes the predicted effects of the difluoromethyl group on the properties of 3-amino-1,1-difluorobutan-2-ol.

Potential Applications in Drug Discovery

The structural features of 3-amino-1,1-difluorobutan-2-ol make it an attractive building block for the synthesis of a wide range of potential therapeutic agents. The amino alcohol motif is present in numerous approved drugs, and the difluoromethyl group can impart favorable pharmacokinetic properties.

Therapeutic Areas of Interest
  • Antiviral Agents: Many antiviral drugs, particularly those targeting viral proteases, incorporate amino alcohol scaffolds. The enhanced metabolic stability offered by the difluoromethyl group could lead to improved drug efficacy and dosing regimens.

  • Anticancer Agents: The development of targeted cancer therapies often involves the synthesis of small molecules that can inhibit specific kinases or other enzymes involved in cancer cell proliferation. The unique stereochemistry and electronic properties of 3-amino-1,1-difluorobutan-2-ol could be exploited to design potent and selective inhibitors.

  • Central Nervous System (CNS) Disorders: The ability of fluorine to increase lipophilicity can enhance the blood-brain barrier permeability of drug candidates. This makes fluorinated amino alcohols promising scaffolds for the development of drugs targeting CNS disorders.

applications cluster_properties Physicochemical Properties cluster_applications Potential Therapeutic Applications prop1 Increased Lipophilicity app1 Antiviral Agents prop1->app1 app2 Anticancer Agents prop1->app2 app3 CNS Disorders prop1->app3 prop2 Enhanced Metabolic Stability prop2->app1 prop2->app2 prop2->app3 prop3 Modulated Acidity prop3->app1 prop3->app2 prop3->app3 3-Amino-1,1-difluorobutan-2-ol 3-Amino-1,1-difluorobutan-2-ol 3-Amino-1,1-difluorobutan-2-ol->prop1 3-Amino-1,1-difluorobutan-2-ol->prop2 3-Amino-1,1-difluorobutan-2-ol->prop3

Caption: Logical relationship between the properties and potential applications of 3-Amino-1,1-difluorobutan-2-ol.

Conclusion

While 3-amino-1,1-difluorobutan-2-ol remains a relatively unexplored chemical entity, its structural features suggest significant potential as a valuable building block in drug discovery. The combination of a chiral amino alcohol scaffold with a difluoromethyl group offers a compelling strategy for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The synthetic routes and potential applications outlined in this guide provide a framework for future research into this promising compound and the broader class of fluorinated amino alcohols. As the demand for more effective and safer therapeutics continues to grow, the exploration of novel chemical space, including compounds like 3-amino-1,1-difluorobutan-2-ol, will be crucial for the advancement of medicinal chemistry.

References

Sources

An In-depth Technical Guide to the Stereoisomers of 3-Amino-1,1-difluorobutan-2-ol for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into small molecules has become a cornerstone of modern drug discovery, offering a powerful tool to modulate metabolic stability, binding affinity, and lipophilicity. Within this landscape, fluorinated amino alcohols represent a privileged scaffold due to their prevalence in biologically active compounds and their capacity for forming key hydrogen bonding interactions. This technical guide provides a comprehensive exploration of the stereoisomers of 3-Amino-1,1-difluorobutan-2-ol, a chiral building block with significant potential in medicinal chemistry. Possessing two stereocenters, this molecule exists as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The precise stereochemical configuration is paramount, as it profoundly influences pharmacological and toxicological profiles.[1] This guide will delve into the structural nuances of these stereoisomers, present methodologies for their stereoselective synthesis and separation, and detail advanced analytical techniques for their characterization.

Introduction: The Significance of Stereoisomerism in Fluorinated Amino Alcohols

The three-dimensional arrangement of atoms in a molecule can have a dramatic impact on its biological activity. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, often exhibit distinct interactions with chiral biological macromolecules such as enzymes and receptors.[1] For drug candidates, one enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to undesirable side effects.

3-Amino-1,1-difluorobutan-2-ol contains two chiral centers at the C2 and C3 positions, giving rise to two pairs of enantiomers, which are diastereomers of each other. The presence of the difluoromethyl group at the C1 position introduces unique electronic properties and can influence the conformational preferences of the molecule, further impacting its biological interactions. The development of stereoselective synthetic routes and robust analytical methods to isolate and characterize each stereoisomer is therefore a critical endeavor for the successful application of this scaffold in drug development programs.

The Stereoisomers of 3-Amino-1,1-difluorobutan-2-ol

The four stereoisomers of 3-Amino-1,1-difluorobutan-2-ol are depicted below. The (2R,3R) and (2S,3S) isomers constitute one enantiomeric pair, while the (2R,3S) and (2S,3R) isomers form the other. The relationship between the two enantiomeric pairs is diastereomeric.

Figure 1: The four stereoisomers of 3-Amino-1,1-difluorobutan-2-ol.

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure fluorinated amino alcohols is a significant challenge in organic chemistry. Several strategies can be employed, often leveraging chiral auxiliaries, asymmetric catalysis, or chiral pool synthesis.

Substrate-Controlled Diastereoselective Reduction

A common approach involves the diastereoselective reduction of a chiral α-amino-β-keto-gem-difluoride precursor. The stereochemical outcome of the reduction is dictated by the existing stereocenter at the α-position.

G start Chiral α-amino-β-keto- gem-difluoride reductant Diastereoselective Reducing Agent (e.g., L-Selectride®) start->reductant Reduction product_syn (syn)-3-Amino-1,1-difluorobutan-2-ol (e.g., 2R,3R) reductant->product_syn Felkin-Anh control product_anti (anti)-3-Amino-1,1-difluorobutan-2-ol (e.g., 2R,3S) reductant->product_anti Chelation control

Figure 2: Diastereoselective reduction workflow.

The choice of reducing agent and reaction conditions can influence the facial selectivity of the hydride attack on the ketone, leading to either the syn or anti diastereomer as the major product. For instance, non-chelating, sterically demanding reducing agents often favor Felkin-Anh-type addition, while reducing agents capable of chelation with the amino and keto groups may lead to the opposite diastereomer.

Asymmetric Amination of a Fluorinated Epoxide

Another powerful strategy is the enantioselective ring-opening of a racemic or prochiral fluorinated epoxide with an amine source, catalyzed by a chiral catalyst.

Table 1: Comparison of Stereoselective Synthesis Strategies

StrategyAdvantagesDisadvantagesKey Considerations
Diastereoselective Reduction Well-established methodologies, predictable stereochemical outcomes based on existing stereocenter.Requires enantiomerically pure starting material, may produce mixtures of diastereomers requiring separation.Choice of reducing agent, solvent, and temperature to maximize diastereoselectivity.
Asymmetric Amination Can potentially generate enantiomerically enriched products from racemic or achiral starting materials.Catalyst development can be challenging, optimization of reaction conditions is often required.Selection of chiral ligand, metal catalyst, and amine source.
Chiral Pool Synthesis Utilizes readily available enantiomerically pure starting materials from nature.The available chirality may limit the accessible stereoisomers of the target molecule.Identification of a suitable chiral starting material with the correct stereochemistry.

Separation and Purification of Stereoisomers

Even with highly stereoselective synthetic methods, the separation of stereoisomers is often a necessary step to obtain enantiomerically pure compounds.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and effective technique for the separation of enantiomers and diastereomers.[2][3] The choice of the chiral stationary phase (CSP) is critical for achieving successful separation.

Table 2: Recommended Chiral Stationary Phases for Amino Alcohol Separation

Chiral Stationary Phase (CSP)Principle of SeparationTypical Mobile Phases
Polysaccharide-based (e.g., cellulose or amylose derivatives) Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and π-π interactions.Normal phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water).
Macrocyclic glycopeptide-based (e.g., Teicoplanin) Multiple interaction modes including ionic, hydrogen bonding, and steric interactions.[4][5]Reversed-phase or polar organic mode.
Pirkle-type (e.g., (R,R)-Whelk-O1) π-π interactions, hydrogen bonding, and dipole stacking.Normal phase.

Protocol: Chiral HPLC Separation

  • Column Selection: Screen a selection of polysaccharide-based and macrocyclic glycopeptide-based chiral columns.

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of hexane and a polar modifier like isopropanol or ethanol. Vary the ratio of the modifier to optimize resolution. For basic compounds like amino alcohols, the addition of a small amount of a basic modifier (e.g., diethylamine) can improve peak shape.

    • Reversed Phase: Use a mobile phase of acetonitrile or methanol with an aqueous buffer (e.g., ammonium formate).

  • Optimization: Adjust flow rate and column temperature to fine-tune the separation.

  • Detection: Utilize a UV detector or a mass spectrometer for detection.

Diastereomeric Derivatization

An alternative to chiral HPLC is the derivatization of the racemic mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated by standard achiral chromatography techniques (e.g., silica gel chromatography or achiral HPLC). Subsequent removal of the chiral auxiliary yields the separated enantiomers.

Analytical Characterization of Stereoisomers

Once separated, the absolute and relative stereochemistry of each isomer must be unequivocally determined.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the presence of the difluoromethyl group, ¹⁹F NMR is a particularly powerful tool for the analysis of these stereoisomers.[6] The fluorine nuclei are highly sensitive to their chemical environment, and diastereomers will often exhibit distinct ¹⁹F NMR signals.

To distinguish between enantiomers by NMR, a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) can be used.[7][8][9]

G racemate Racemic Mixture of 3-Amino-1,1-difluorobutan-2-ol cda Chiral Derivatizing Agent (e.g., Mosher's acid chloride) racemate->cda Derivatization diastereomers Diastereomeric Mixture cda->diastereomers nmr ¹⁹F NMR Analysis diastereomers->nmr spectra Two distinct ¹⁹F signals (quantification of enantiomeric excess) nmr->spectra

Figure 3: Workflow for ¹⁹F NMR analysis using a chiral derivatizing agent.

Protocol: ¹⁹F NMR Analysis with a Chiral Derivatizing Agent

  • Derivatization: React the amino alcohol sample with an enantiomerically pure chiral derivatizing agent (e.g., (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, Mosher's acid chloride) to form diastereomeric esters or amides.

  • NMR Acquisition: Acquire the ¹⁹F NMR spectrum of the diastereomeric mixture.

  • Data Analysis: The two diastereomers should give rise to two distinct signals in the ¹⁹F NMR spectrum. The integration of these signals allows for the determination of the enantiomeric excess (ee) of the original sample.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. Enantiomers will produce mirror-image CD spectra. This technique can be used to determine the absolute configuration of a stereoisomer by comparing its experimental CD spectrum to that of a known standard or to theoretical calculations. The interaction of amino alcohols with metal complexes can enhance the CD signal, providing a more sensitive method for analysis.[10]

Conclusion and Future Outlook

The stereoisomers of 3-Amino-1,1-difluorobutan-2-ol represent a valuable class of building blocks for the development of novel therapeutics. A thorough understanding of their stereochemistry and the ability to synthesize, separate, and characterize each isomer in its pure form are essential for advancing their application in medicinal chemistry. The methodologies outlined in this guide provide a framework for researchers to confidently work with these challenging but rewarding molecules. Future research in this area will likely focus on the development of more efficient and scalable stereoselective synthetic routes and the exploration of the biological activities of each of the four stereoisomers to unlock their full therapeutic potential. The distinct biological activities of stereoisomers underscore the importance of stereocontrolled synthesis in drug development.[11]

References

  • Wenzel, T. J., & Chisholm, C. D. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry.
  • Profous, D., Kriegelstein, M., Jurečka, P., & Cankař, P. (2025). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Axially Chiral 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid. The Journal of Organic Chemistry.
  • Novak, P., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • Li, H., et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst.
  • Phenomenex Inc. (n.d.).
  • Zhang, T., Holder, E., Franco, P., & Lindner, W. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
  • ResearchGate. (2025). Effects of Stereoisomers on Drug Activity.
  • Irimie, F. D., et al. (2009). Enantioselective Synthesis of 2- and 3-Benzofuryl β-Amino Alcohols. Tetrahedron: Asymmetry.
  • Agilent Technologies. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns.
  • Sigma-Aldrich. (n.d.).
  • Nishide, T., Ogino, K., Fujita, J., & Saito, K. (1975). Circular Dichroism Spectra of Cobalt(III) Complexes Containing Amino-Alcohols. Bulletin of the Chemical Society of Japan.
  • Han, C., et al. (2023).

Sources

Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Amino-1,1-difluorobutan-2-ol

Executive Summary: This document provides a comprehensive technical overview of 3-Amino-1,1-difluorobutan-2-ol, a fluorinated amino alcohol of significant interest to the pharmaceutical and medicinal chemistry sectors. Fluorinated organic compounds are increasingly vital in modern drug development for their ability to enhance metabolic stability, binding affinity, and bioavailability. This guide details the physicochemical properties, proposes a robust synthetic pathway, outlines methods for purification and characterization, and discusses the potential applications of this valuable chiral building block. The information is tailored for researchers, chemists, and drug development professionals seeking to leverage fluorinated synthons in the creation of novel therapeutics.

3-Amino-1,1-difluorobutan-2-ol is a chiral amino alcohol featuring a geminal difluoro group adjacent to a hydroxyl moiety. This unique structural arrangement makes it a compelling building block for introducing fluorine into bioactive molecules.

Key Identifiers and Properties

The fundamental properties of 3-Amino-1,1-difluorobutan-2-ol are summarized below.

PropertyValueSource
CAS Number 129660-34-0[1][2][3]
Molecular Formula C₄H₉F₂NO[1][3]
Molecular Weight 125.12 g/mol [1][3]
SMILES CC(N)C(O)C(F)F[1][3]
InChI InChI=1S/C4H9F2NO/c1-2(7)3(8)4(5)6/h2-4,8H,7H2,1H3[4]
InChIKey SOYUYPDTPGLAEE-UHFFFAOYSA-N[4]
Purity ≥95% (Commercially available)[1]
Storage Sealed in dry, 2-8°C[1]
Computed Physicochemical Data

Computational models provide valuable insights into the molecule's behavior in biological systems.

DescriptorPredicted ValueSource
Topological Polar Surface Area (TPSA) 46.25 Ų[1]
LogP -0.0404[1]
Hydrogen Bond Acceptors 2[1]
Hydrogen Bond Donors 2[1]
Rotatable Bonds 2[1]
Monoisotopic Mass 125.06522 Da[4]

Strategic Importance in Medicinal Chemistry

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[5][6] Fluorine's unique properties—high electronegativity, small size, and the strength of the C-F bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.

The strategic placement of fluorine, particularly at sites susceptible to metabolic oxidation, can block these pathways, thereby increasing the drug's half-life and bioavailability.[7] The 1,1-difluoro motif in 3-Amino-1,1-difluorobutan-2-ol serves as a bioisostere for a carbonyl or hydroxyl group, capable of modulating electronic properties and participating in hydrogen bonding, which can lead to enhanced target binding affinity.

Amino alcohols are themselves privileged structures in drug discovery, and fluorinated variants are particularly sought after as chiral synthons for creating complex molecules with precisely defined stereochemistry.[8] The subject compound is an excellent example of a building block that combines the benefits of both the amino alcohol scaffold and the strategic placement of fluorine.

A 3-Amino-1,1-difluorobutan-2-ol B Chiral Amino Alcohol Scaffold A->B C Geminal Difluoro Group A->C G Valuable Building Block for Novel Drug Candidates B->G D Enhanced Metabolic Stability (Blocks Oxidation) C->D E Modulated pKa and Lipophilicity C->E F Improved Binding Affinity (H-Bonding, Dipole Interactions) C->F D->G E->G F->G

Caption: Logical flow of the compound's structural benefits.

Proposed Synthetic Workflow and Characterization

While specific documented syntheses for 3-Amino-1,1-difluorobutan-2-ol are not prevalent in the public domain, a logical and efficient pathway can be designed based on established organic chemistry principles. The following workflow utilizes a protected amino ketone as a key intermediate.

Overall Synthetic Scheme

The proposed synthesis involves three key stages: protection of the amine, diastereoselective reduction of the ketone, and final deprotection.

cluster_0 Proposed Synthetic Workflow A Starting Material (3-Amino-1,1-difluorobutanone) B Step 1: N-Protection (e.g., Boc Anhydride) A->B C Protected Intermediate (Boc-amino ketone) B->C D Step 2: Ketone Reduction (e.g., NaBH4) C->D E Protected Product (Boc-protected amino alcohol) D->E F Step 3: Deprotection (e.g., TFA or HCl) E->F G Final Product (3-Amino-1,1-difluorobutan-2-ol) F->G

Caption: Proposed three-step synthesis of the target compound.

Experimental Protocols

Step 1: Amine Protection (N-tert-Butoxycarbonylation)

  • Causality: The primary amine is nucleophilic and would interfere with the subsequent ketone reduction step (e.g., by reacting with the reducing agent or participating in side reactions). Therefore, it must be protected. The tert-butoxycarbonyl (Boc) group is an ideal choice as it is stable to the basic and reductive conditions of the next step but can be easily removed under acidic conditions.[9]

  • Protocol:

    • Dissolve 3-amino-1,1-difluorobutanone hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of DCM/water.

    • Cool the solution to 0°C in an ice bath.

    • Add a base, such as triethylamine (2.5 eq) or sodium bicarbonate (3.0 eq), to neutralize the hydrochloride salt and facilitate the reaction.

    • Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, perform an aqueous workup. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected amino ketone. Purify further by flash column chromatography if necessary.

Step 2: Ketone Reduction

  • Causality: This step creates the desired secondary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for converting ketones to alcohols in the presence of a Boc-protected amine. The choice of solvent (e.g., methanol or ethanol) is critical as it also serves as the proton source to quench the intermediate alkoxide.

  • Protocol:

    • Dissolve the Boc-protected amino ketone (1.0 eq) from the previous step in methanol or ethanol.

    • Cool the solution to 0°C.

    • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, controlling the temperature.

    • Stir the reaction at 0°C for 1-2 hours or until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by the slow addition of water or saturated ammonium chloride solution.

    • Remove the bulk of the alcohol solvent under reduced pressure.

    • Extract the aqueous residue with an organic solvent like ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude Boc-protected 3-amino-1,1-difluorobutan-2-ol.

Step 3: Deprotection

  • Causality: The final step is the removal of the Boc protecting group to reveal the free amine of the target molecule. This is achieved under strong acidic conditions, which cleave the tert-butyl carbamate.

  • Protocol:

    • Dissolve the crude Boc-protected amino alcohol in dichloromethane (DCM).

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 10-20 eq) or a solution of 4M HCl in dioxane.

    • Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

    • The resulting product will be the corresponding salt (e.g., trifluoroacetate or hydrochloride). It can be used as is or neutralized by careful addition of a base and purified by chromatography or recrystallization to yield the free amine.

Purification and Characterization
  • Purification: The final compound can be purified using techniques such as flash column chromatography on silica gel or crystallization of its salt form.

  • Characterization: The identity and purity of the synthesized 3-Amino-1,1-difluorobutan-2-ol would be confirmed by a suite of analytical techniques:

    • NMR Spectroscopy:

      • ¹H NMR: Expect signals for the methyl (CH₃) group (doublet), the two methine protons (CH-N and CH-O), the amine (NH₂) protons (broad singlet), and the hydroxyl (OH) proton (broad singlet). The proton adjacent to the difluoro group will appear as a triplet of doublets.

      • ¹³C NMR: Distinct signals for the four carbon atoms. The carbon bearing the two fluorine atoms will show a characteristic triplet due to C-F coupling.

      • ¹⁹F NMR: A single environment for the two equivalent fluorine atoms, likely showing complex splitting due to coupling with adjacent protons.

    • Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 126.07250.[4]

    • Infrared (IR) Spectroscopy: Expect characteristic absorption bands for O-H and N-H stretching (broad, ~3300-3400 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), and C-F stretching (strong, ~1000-1100 cm⁻¹).

Safety and Handling

Proper safety precautions are essential when handling this chemical. The available GHS data indicates the following hazards.

Hazard InformationDetails
GHS Pictograms GHS05 (Corrosion), GHS07 (Exclamation Mark)
Signal Word Danger
Hazard Statements H227 (Combustible liquid), H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation)
Precautionary Statements P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

(Data sourced from ChemScene)[1]

Conclusion and Future Directions

3-Amino-1,1-difluorobutan-2-ol represents a highly valuable and versatile building block for drug discovery and development. Its unique combination of a chiral amino alcohol core and a gem-difluoro group provides medicinal chemists with a powerful tool to enhance the properties of lead compounds. The proposed synthetic route offers a reliable method for its preparation, enabling its incorporation into a wide range of molecular scaffolds. Future research will likely focus on the development of stereoselective syntheses to access individual enantiomers of this compound, further expanding its utility in the rational design of next-generation therapeutics.

References

  • 3-amino-1,1-difluorobutan-2-ol (C4H9F2NO) - PubChemLite . PubChemLite. [Link]

  • Applications of fluorine-containing amino acids for drug design - PubMed . PubMed. [Link]

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - MDPI . MDPI. [Link]

  • Applications of fluorine-containing amino acids for drug design - ResearchGate . ResearchGate. [Link]

  • Recent Developments in the Synthesis of Fluorinated β-Amino Acids - ResearchGate . ResearchGate. [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

Sources

Predicted LogP of 3-Amino-1,1-difluorobutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Lipophilicity of 3-Amino-1,1-difluorobutan-2-ol

Abstract

The octanol-water partition coefficient (LogP) is a cornerstone of modern drug discovery, providing a critical measure of a molecule's lipophilicity. This property profoundly influences a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). This guide offers a comprehensive analysis of the predicted LogP for 3-Amino-1,1-difluorobutan-2-ol, a fluorinated amino alcohol of interest in medicinal chemistry. We will explore the theoretical underpinnings of various computational LogP prediction methodologies, present a consensus view derived from multiple predictive engines, and provide a detailed protocol for in silico LogP determination. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and apply computational approaches to physicochemical property prediction.

The Imperative of Lipophilicity in Drug Design

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a pivotal parameter in the design of therapeutic agents. Quantified by the LogP value, it governs a drug's ability to traverse cellular membranes, interact with biological targets, and avoid sequestration in fatty tissues.[1] An optimal balance of lipophilicity and hydrophilicity is essential; while sufficient lipophilicity is required for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.[1]

According to frameworks like Lipinski's Rule of 5, an orally bioavailable drug candidate should ideally possess a LogP value of less than 5.[1][2] For specific applications, the ideal range is narrower; for instance, drugs targeting the central nervous system (CNS) often have a LogP value around 2.[2] Given the cost and time associated with experimental LogP determination (e.g., the shake-flask method), accurate and rapid computational prediction has become an indispensable tool in the early stages of drug discovery.[3]

Computational Methodologies for LogP Prediction

Computational LogP prediction is not a monolithic field; a variety of algorithms have been developed, each with distinct theoretical foundations, strengths, and limitations.[3] Understanding these differences is key to interpreting the output of various prediction platforms.

The primary methods can be categorized as follows:

  • Atom-Based Methods: These approaches, such as ALOGP and XLOGP, calculate the LogP by summing the contributions of individual atoms within the molecule.[3] They often include correction factors to account for the influence of neighboring atoms and electronic effects.[3]

  • Fragment-Based Methods: This popular technique, employed by platforms like Molinspiration (miLogP) and ACD/Labs, dissects the molecule into a set of predefined structural fragments.[4][5] The final LogP is calculated by summing the known hydrophobic contributions of these fragments. This method's accuracy is highly dependent on the comprehensiveness of its fragment library.[4]

  • Whole-Molecule & Property-Based Methods: These methods utilize topological descriptors or other calculated molecular properties to build Quantitative Structure-Property Relationship (QSPR) models. They correlate these descriptors with experimentally determined LogP values from large training sets to generate predictive equations.[6]

  • Physics-Based Methods: More computationally intensive approaches, like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, calculate LogP from the free energy change of transferring a molecule from a water solvent model to an n-octanol model.[3]

The divergence in predicted values for a single molecule across different platforms stems directly from these varied algorithmic approaches and their underlying training datasets.

3-Amino-1,1-difluorobutan-2-ol (SMILES: CC(N)C(O)C(F)F) is a small, functionalized molecule containing a hydrophilic amino group and a hydroxyl group, alongside a lipophilic difluoromethyl group. The interplay of these functionalities makes its LogP an interesting case for computational analysis.

To establish a consensus prediction, the molecule's structure was submitted to several well-regarded cheminformatics platforms. The results are summarized below.

Prediction Platform/MethodPredicted LogP ValueMethodological Basis
XLOGP (PubChem) [7]0.00Atom-Based
SwissADME - iLOGP [8][9]-0.17Physics-Based (Free Energy of Solvation)
SwissADME - XLOGP3 [8][9]-0.25Atom-Based with Correction Factors
SwissADME - WLOGP [8][9]-0.56Atomistic (Ghose-Crippen)
SwissADME - MLOGP [8][9]-0.63Topology-Based (13 Molecular Descriptors)
SwissADME - SILICOS-IT [8][9]-0.69Hybrid (Fragment & Topological)
Molinspiration (miLogP) [4]-0.45Fragment-Based

Analysis of Results: The predicted values consistently fall into the negative range, from 0.00 to -0.69. This strong consensus indicates that 3-Amino-1,1-difluorobutan-2-ol is a hydrophilic molecule , with a greater affinity for the aqueous phase than for an octanol phase.[2] The presence of the polar amino and hydroxyl groups, which are capable of hydrogen bonding, outweighs the lipophilic contribution of the butane backbone and the difluoromethyl group.

It is critical to note that these LogP values are calculated for the neutral form of the molecule.[10] The basic amino group will be protonated at physiological pH (approx. 7.4), significantly increasing the molecule's hydrophilicity. The relevant parameter for physiological conditions is the distribution coefficient (LogD), which is pH-dependent.[6][11][12] The predicted negative LogP of the neutral form suggests that the LogD at pH 7.4 will be even more negative.

Experimental Workflow & Data Visualization

Standard Operating Protocol: In Silico LogP Prediction via SwissADME

This protocol outlines a reproducible workflow for obtaining LogP predictions using the freely accessible SwissADME web tool, which provides a valuable cross-section of different prediction methodologies.[8]

Objective: To predict the LogP of a given small molecule using multiple validated algorithms.

Materials:

  • A computer with internet access and a modern web browser.

  • The chemical structure of the query molecule, preferably as a SMILES string. For 3-Amino-1,1-difluorobutan-2-ol, the SMILES is CC(N)C(O)C(F)F.

Procedure:

  • Navigate to the SwissADME Website: Open a web browser and go to the SwissADME homepage.

  • Input Molecular Structure:

    • Locate the input box labeled "List of SMILES."

    • Paste the SMILES string CC(N)C(O)C(F)F into the box.

    • Alternatively, use the integrated molecular sketcher to draw the structure of 3-Amino-1,1-difluorobutan-2-ol.

  • Initiate Calculation: Click the "Run" button to submit the molecule for analysis.

  • Retrieve and Analyze Data:

    • The results page will load, typically within a few seconds.

    • Scroll down to the "Lipophilicity" section.

    • Record the five predicted LogP values: iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT.

    • The consensus LogP, which is the arithmetic mean of the five predictions, is also provided for a summary view.

  • Self-Validation: Compare the outputs of the different methods. A tight clustering of values, as seen with our target molecule, indicates high confidence in the overall prediction of the molecule's hydrophilic or lipophilic character.

Visualization of the Computational Prediction Workflow

The following diagram illustrates the logical flow of predicting and validating the LogP of a novel chemical entity.

LogP_Prediction_Workflow cluster_input Step 1: Input cluster_prediction Step 2: Parallel Prediction cluster_analysis Step 3: Data Synthesis & Analysis cluster_conclusion Step 4: Conclusion Input Define Target Molecule (e.g., 3-Amino-1,1-difluorobutan-2-ol) Obtain SMILES: CC(N)C(O)C(F)F Platform1 Platform A (e.g., SwissADME) Input->Platform1 Submit Structure Platform2 Platform B (e.g., Molinspiration) Input->Platform2 Submit Structure Platform3 Platform C (e.g., PubChem/XLOGP) Input->Platform3 Submit Structure Aggregate Aggregate Predicted Values - iLOGP: -0.17 - XLOGP3: -0.25 - miLogP: -0.45 - ... Platform1->Aggregate Platform2->Aggregate Platform3->Aggregate Analyze Analyze Consensus & Variance - All values are negative - Low variance between methods Aggregate->Analyze Conclusion Conclude Physicochemical Profile Molecule is predicted to be hydrophilic (LogP < 0) Analyze->Conclusion

Caption: Workflow for in silico LogP prediction and analysis.

Conclusion and Future Directions

The comprehensive in silico analysis robustly predicts that 3-Amino-1,1-difluorobutan-2-ol is a hydrophilic compound, with a consensus LogP value centering around -0.4. This prediction is consistent across multiple platforms employing diverse computational methodologies, lending high confidence to the result. The primary drivers for this hydrophilicity are the molecule's amino and hydroxyl functionalities.

For drug development professionals, this predicted hydrophilic profile has significant implications. The compound is expected to have good aqueous solubility but may exhibit poor passive diffusion across lipid membranes. Any drug discovery program utilizing this scaffold must consider these properties. Further computational studies should focus on predicting the pKa of the amino group to enable accurate LogD calculations at various physiological pH levels, providing a more nuanced understanding of its potential pharmacokinetic behavior.

References

  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved January 20, 2026, from [Link]

  • Gao, C., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. National Institutes of Health (NIH). Retrieved January 20, 2026, from [Link]

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved January 20, 2026, from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved January 20, 2026, from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved January 20, 2026, from [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved January 20, 2026, from [Link]

  • MDPI. (2026). Computational Studies of Thiosemicarbazone-Based Metal Complexes and Their Biological Applications. Retrieved January 20, 2026, from [Link]

  • Tetko, I. V., et al. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Journal of Chemical Education. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir.
  • ResearchGate. (n.d.). LogP of Amino acids. Retrieved January 20, 2026, from [Link]

  • ChemAxon. (2021). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. Retrieved January 20, 2026, from [Link]

  • SwissADME. (n.d.). SwissADME. Swiss Institute of Bioinformatics. Retrieved January 20, 2026, from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 3-amino-1,1-difluorobutan-2-ol. Retrieved January 20, 2026, from [Link]

  • SwissADME. (n.d.). Frequently Asked Questions. Swiss Institute of Bioinformatics. Retrieved January 20, 2026, from [Link]

  • ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Graphical visualization of calculated logP values (using SwissADME...). Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. Retrieved January 20, 2026, from [Link]

  • SciSpace. (n.d.). Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles. Retrieved January 20, 2026, from [Link]

  • YouTube. (2023). Prediction of physico-chemical and ADME properties with ACD/Percepta. Retrieved January 20, 2026, from [Link]

  • International Journal of Science and Research Methodology. (2025). Swiss ADME Predictions of Pharmacokinetics and Drug-Likeness Characteristics of Secondary Metabolites Found in Glycyrrhiza glabra. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Theoretical (calculated in ACD/Labs or Percepta: logP classic, logP...). Retrieved January 20, 2026, from [Link]

  • World Journal of Pharmaceutical and Medical Research. (2025). MOLINSPIRATION IS INSPIRATION TO MOLECULE BY SOFTWARE IN DRUG DISCOVERY. Retrieved January 20, 2026, from [Link]

  • Medicines for All Institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT. Retrieved January 20, 2026, from [Link]

  • Longdom Publishing. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved January 20, 2026, from [Link]

  • YouTube. (2023). Molinspiration | Drug Bioactivities and Structure Predictions. Retrieved January 20, 2026, from [Link]

  • ACD/Labs. (n.d.). Calculate Distribution Coefficients | LogD Prediction Software. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Molinspiration bioactivity scores prediction. Retrieved January 20, 2026, from [Link]

  • MDPI. (n.d.). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Retrieved January 20, 2026, from [Link]

Sources

3-Amino-1,1-difluorobutan-2-ol stability and reactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Reactivity of 3-Amino-1,1-difluorobutan-2-ol

Abstract

3-Amino-1,1-difluorobutan-2-ol is a chiral fluorinated amino alcohol that represents a valuable building block for the pharmaceutical and agrochemical industries. The strategic incorporation of a gem-difluoro motif adjacent to a hydroxyl group, along with a neighboring amine, imparts unique physicochemical properties that are highly sought after in modern drug design. The presence of fluorine can enhance metabolic stability, modulate basicity (pKa), and improve binding affinity to biological targets.[1][2] This guide provides a comprehensive analysis of the stability and chemical reactivity of 3-Amino-1,1-difluorobutan-2-ol, offering insights into its handling, storage, and synthetic transformations. It is intended for researchers, medicinal chemists, and process development scientists who utilize fluorinated synthons to construct complex molecular architectures.

Introduction to 3-Amino-1,1-difluorobutan-2-ol

The rational design of bioactive molecules often leverages the unique properties of fluorine.[3] 3-Amino-1,1-difluorobutan-2-ol (CAS No. 129660-34-0) is a prime example of a "tailor-made" amino acid derivative that provides a scaffold with multiple functionalization points and stereochemical complexity.[2] Its structure is characterized by a 1,2-amino alcohol arrangement, which is a common pharmacophore, and a 1,1-difluoroethyl group that acts as a bioisostere for other functionalities and enhances drug-like properties.[4]

Molecular Structure and Physicochemical Properties

The key structural features of 3-Amino-1,1-difluorobutan-2-ol are the primary amine at the C3 position, the secondary alcohol at the C2 position, and the gem-difluoro group at the C1 position. The strong electron-withdrawing nature of the two fluorine atoms significantly influences the acidity of the C2-hydroxyl group and the basicity of the C3-amino group.

PropertyValueSource
CAS Number 129660-34-0[5]
Molecular Formula C₄H₉F₂NO[5][6]
Molecular Weight 125.12 g/mol [5]
SMILES CC(N)C(O)C(F)F[5]
Topological Polar Surface Area 46.25 Ų[5]
Predicted LogP -0.0404[5]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 2[5]
Rotatable Bonds 2[5]
The Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy to optimize pharmacokinetic and pharmacodynamic profiles.[7] The C-F bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the biological half-life of a drug.[8] Furthermore, the difluoromethyl group (CHF₂) can act as a hydrogen bond donor, potentially forming unique interactions with target proteins that are not possible with methyl or hydroxyl groups.[4] This modulation of non-covalent interactions can lead to enhanced binding affinity and selectivity.

Stereochemical Considerations

3-Amino-1,1-difluorobutan-2-ol possesses two stereocenters at positions C2 and C3. This results in the existence of four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The specific stereochemistry is critical in drug development, as biological systems are chiral, and different enantiomers or diastereomers often exhibit vastly different pharmacological activities and toxicological profiles. The synthesis of enantiomerically pure versions of this compound is therefore a key consideration for its application in pharmaceuticals.[9]

Stability Profile

Understanding the stability of 3-Amino-1,1-difluorobutan-2-ol is crucial for its effective storage, handling, and use in multi-step syntheses.

General Handling and Storage Recommendations

Based on supplier data and the general properties of amino alcohols, the following handling and storage protocol is recommended to ensure the long-term integrity of the compound.[5][10]

Protocol: Storage and Handling

  • Storage Conditions: Store the compound in a tightly sealed container at 2-8°C.[5] The use of amber glass vials is recommended to protect against potential light sensitivity.

  • Inert Atmosphere: For long-term storage, it is advisable to store the material under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation.

  • Moisture Prevention: The compound is hygroscopic. Store in a desiccator or a dry cabinet. Avoid opening containers in a humid environment.

  • Personal Protective Equipment (PPE): When handling, wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves. Amino alcohols can be corrosive or irritating.[11][12]

  • Dispensing: Allow the container to warm to room temperature in a desiccator before opening to prevent condensation of moisture onto the cold solid.

pH-Dependent Stability

The molecule's stability is highly dependent on pH due to the presence of both an acidic (hydroxyl) and a basic (amino) group. The electron-withdrawing difluoro group is expected to lower the pKa of the amino group (making it less basic than a typical alkylamine) and lower the pKa of the hydroxyl group (making it more acidic).

G cluster_low_pH Low pH (Acidic) cluster_neutral_pH Neutral pH cluster_high_pH High pH (Basic) low_pH Cationic Form -NH3+ group protonated -OH group neutral High water solubility neutral_pH Zwitterionic/Neutral Form -NH2 and -OH groups Predominant form near pI low_pH->neutral_pH Increase pH high_pH Anionic Form -NH2 group neutral -O- group deprotonated Potential for decomposition neutral_pH->high_pH Increase pH G start 3-Amino-1,1-difluorobutan-2-ol ketone 3-Amino-1,1-difluorobutan-2-one start->ketone Oxidation [O] deamination 1,1-Difluorobutan-2-ol (Reductive Deamination) start->deamination Deamination [H] imine 1,1-Difluorobutane-2,3-dione (via imine hydrolysis) ketone->imine Oxidative Deamination

Caption: Potential degradation pathways for the compound.

Oxidation of the secondary alcohol can yield the corresponding aminoketone. This intermediate could potentially undergo further reactions such as elimination or rearrangement. Deamination, while less common, can occur under specific biological or chemical conditions. [13]

Chemical Reactivity

The synthetic utility of 3-Amino-1,1-difluorobutan-2-ol stems from the orthogonal reactivity of its amine and hydroxyl groups. Selective protection and functionalization are key to its use as a building block.

Reactivity of the Amino Group

The primary amine is a versatile nucleophile, though its reactivity is tempered by the adjacent electron-withdrawing groups. Standard transformations include acylation, sulfonylation, and alkylation.

Causality in Experimental Choices: When acylating the amine, the hydroxyl group can compete as a nucleophile. To achieve selective N-acylation, one can use coupling conditions that favor amine reactivity (e.g., HATU, HOBt) or perform the reaction at a lower temperature where the more nucleophilic amine reacts preferentially. Alternatively, protecting the hydroxyl group first is a robust strategy.

G cluster_reactions Reactions of the Amino Group start R-NH2 (Amino Group) amide N-Acyl Amide start->amide R'COCl, Base or R'COOH, Coupling Agent sulfonamide N-Sulfonamide start->sulfonamide R'SO2Cl, Base sec_amine Secondary Amine start->sec_amine R'-X or Reductive Amination

Caption: Common reactions involving the primary amino group.

Reactivity of the Hydroxyl Group

The secondary hydroxyl group can be acylated to form esters, alkylated to form ethers, or oxidized to a ketone. The acidity of the hydroxyl proton is enhanced by the gem-difluoro group, facilitating its deprotonation with moderate bases (e.g., NaH, K₂CO₃) for subsequent alkylation or acylation.

Causality in Experimental Choices: Oxidation of the hydroxyl group requires careful selection of reagents to avoid side reactions with the amine. Protecting the amine group first (e.g., as a Boc-carbamate) allows for a wider range of oxidants (PCC, Swern, Dess-Martin) to be used cleanly.

G cluster_reactions Reactions of the Hydroxyl Group start R-OH (Hydroxyl Group) ester Ester start->ester R'COCl, Base ether Ether start->ether 1. Base (e.g., NaH) 2. R'-X ketone Ketone start->ketone Oxidation (e.g., PCC, DMP)

Caption: Common reactions involving the secondary hydroxyl group.

Cooperative Reactivity: Cyclization

The 1,2-amino alcohol motif is pre-disposed to form five-membered heterocyclic rings, such as oxazolines. This transformation typically requires activation of the hydroxyl group (e.g., via treatment with thionyl chloride to form a sulfite ester) or conversion into a better leaving group, followed by intramolecular nucleophilic attack by the amine. Such cyclizations are valuable for stereochemical control and as a protecting group strategy.

Experimental Protocols

The following protocols are representative examples of selective functionalization. They are designed as self-validating workflows.

Protocol: Selective N-Boc Protection

This protocol protects the more nucleophilic amine in the presence of the alcohol, a crucial first step for many synthetic routes.

  • Dissolution: Dissolve 3-Amino-1,1-difluorobutan-2-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0°C in an ice bath. This mitigates potential side reactions and controls the exotherm.

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution, followed by the dropwise addition of a non-nucleophilic base such as triethylamine (TEA, 1.2 eq).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The product should have a higher Rf than the starting material. Stain with ninhydrin; the starting material will stain purple/blue while the N-protected product will not.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-Boc protected amino alcohol.

Protocol: O-Acetylation of N-Boc Protected Intermediate

This protocol demonstrates the functionalization of the hydroxyl group once the amine is protected.

  • Dissolution: Dissolve the N-Boc protected 3-amino-1,1-difluorobutan-2-ol (1.0 eq) in DCM (0.1 M).

  • Reagent Addition: Add pyridine (2.0 eq) or another suitable base, followed by the dropwise addition of acetyl chloride (1.5 eq) or acetic anhydride (1.5 eq) at 0°C. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.

  • Reaction: Stir the mixture at room temperature for 2-6 hours.

  • Monitoring (Self-Validation): Monitor the reaction by TLC (e.g., 20% Ethyl Acetate in Hexanes). The acetylated product will have a significantly higher Rf than the starting alcohol.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl solution (to remove pyridine/DMAP), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the solution in vacuo. The resulting crude ester is often pure enough for subsequent steps, but can be further purified by flash chromatography if necessary.

Conclusion and Future Outlook

3-Amino-1,1-difluorobutan-2-ol is a highly valuable and versatile building block for medicinal chemistry. Its stability is contingent upon proper handling, particularly with respect to temperature and moisture. The compound's reactivity is dominated by its amino and hydroxyl groups, which can be selectively functionalized using standard protection and transformation protocols. The electron-withdrawing difluoro group is key to its unique properties, modulating the reactivity of the adjacent functional groups and offering a handle to improve the metabolic stability and binding characteristics of resulting drug candidates. As the demand for sophisticated, fluorinated molecules continues to grow, building blocks like 3-Amino-1,1-difluorobutan-2-ol will play an increasingly critical role in the discovery and development of next-generation therapeutics.

References

  • Wang, N., Szostek, B., Buck, R. C., & Folsom, P. W. (2005). Fluorotelomer Alcohol Biodegradation-Direct Evidence That Perfluorinated Carbon Chains Breakdown. Department of Chemistry | University of Toronto. [Link]

  • PubChem. (n.d.). 3-amino-1,1-difluoro-3-methylbutan-2-ol. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Dinglasan, M. J. A., Ye, Y., Edwards, E. A., & Mabury, S. A. (2004). Fluorotelomer Alcohol BiodegradationDirect Evidence that Perfluorinated Carbon Chains Breakdown. ResearchGate. [Link]

  • Liu, J., Lee, L. S., Nies, L. F., & Nakatsu, C. H. (2010). 8-2 fluorotelomer alcohol aerobic soil biodegradation: pathways, metabolites, and metabolite yields. PubMed. [Link]

  • Rath, S., Pan, Y., & Murphy, C. D. (2023). Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds. ACS Publications. [Link]

  • PubChem. (n.d.). 3-amino-1,1-difluorobutan-2-ol. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). (2R,3S)-3-amino-1,1-difluoro-indan-2-ol. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • O'Hagan, D. (2020). Applications of fluorine-containing amino acids for drug design. PubMed. [Link]

  • O'Hagan, D. (2020). Applications of fluorine-containing amino acids for drug design. ResearchGate. [Link]

  • Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. PubMed. [Link]

  • Tressler, C. M., & Zondlo, N. J. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. NIH. [Link]

  • Nippon Nyukazai Co., Ltd. (2018). SAFETY DATA SHEET: AMINO ALCOHOL EA. Nippon Nyukazai Co., Ltd. [Link]

  • New York State Department of Environmental Conservation. (2016). Chemical Storage and Handling Recommendations. NY.Gov. [Link]

  • Soloshonok, V. A., & Izawa, K. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

  • Medicines for All Institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT. Medicines for All Institute. [Link]

  • PubChem. (n.d.). 3-Aminobutan-2-ol. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Soloshonok, V. A., & Izawa, K. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

  • UW-Milwaukee. (n.d.). Specific Chemical Handling and Storage. UW-Milwaukee Safety and Health Programs. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). 3-Aminobutan-1-ol. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

Sources

Introduction: The Significance of Fluorinated Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 3-Amino-1,1-difluorobutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, a strategy widely employed in pharmaceutical and agrochemical research. Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[1] The molecule 3-Amino-1,1-difluorobutan-2-ol belongs to the class of fluorinated amino alcohols, structural motifs of significant interest in drug development.

This guide provides a detailed predictive analysis of the spectroscopic data for 3-Amino-1,1-difluorobutan-2-ol. In the absence of extensive published experimental data for this specific molecule[2][3], this document serves as a robust theoretical framework for researchers. It outlines the expected outcomes from key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—grounded in fundamental principles and data from analogous structures. The methodologies and predicted data herein provide a valuable reference for the synthesis, characterization, and quality control of this and related compounds.

Molecular Structure and Key Features

To facilitate the discussion of spectroscopic data, the atoms in 3-Amino-1,1-difluorobutan-2-ol are numbered as shown below. Key structural features include a geminal difluoro group at the C1 position, a chiral secondary alcohol at C2, a chiral amine-bearing carbon at C3, and a terminal methyl group at C4. The presence of two chiral centers (C2 and C3) means the molecule can exist as diastereomers, which would be distinguishable by high-resolution NMR.

Figure 1: Molecular structure of 3-Amino-1,1-difluorobutan-2-ol with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For 3-Amino-1,1-difluorobutan-2-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for full characterization.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400-600 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample prep2 Use 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃, MeOD-d₄, DMSO-d₆) prep1->prep2 prep3 Add internal standard if needed (e.g., TMS) prep2->prep3 acq1 ¹H NMR (Proton) prep3->acq1 Transfer to NMR tube acq2 ¹³C NMR {¹H decoupled} acq1->acq2 acq3 ¹⁹F NMR {¹H decoupled} acq2->acq3 acq4 2D NMR (optional) (COSY, HSQC, HMBC) acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration & Peak Picking proc3->proc4 proc5 Referencing proc4->proc5 Structure Elucidation Structure Elucidation proc5->Structure Elucidation

Figure 2: Standard workflow for NMR spectroscopic analysis.

  • Rationale for Solvent Choice: The choice of deuterated solvent is critical. Methanol-d₄ (MeOD-d₄) or DMSO-d₆ are often preferred for amino alcohols due to their ability to dissolve polar compounds and exchange with the labile -OH and -NH₂ protons, which can simplify the spectrum by causing those peaks to broaden or disappear. Chloroform-d (CDCl₃) can also be used, in which case the -OH and -NH₂ protons would be observable and would likely show coupling.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show signals for all non-exchangeable protons. The geminal difluoro group at C1 will significantly influence the proton at C1 (H⁶) and the proton at C2 (H¹).

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H⁶ (on C1)5.8 - 6.2Triplet of doublets (td)²JHF ≈ 50-55 Hz, ³JHH ≈ 3-5 Hz
H¹ (on C2)3.8 - 4.2Multiplet (m)³JHH ≈ 3-8 Hz, ³JHF ≈ 15-25 Hz
H² (on C3)3.0 - 3.4Multiplet (m)³JHH ≈ 3-8 Hz
H³⁻⁵ (on C4)1.1 - 1.3Doublet (d)³JHH ≈ 6-7 Hz
OH (on C2)2.0 - 5.0 (variable)Broad singlet (br s)N/A
NH₂ (on C3)1.5 - 4.0 (variable)Broad singlet (br s)N/A

Table 1: Predicted ¹H NMR Data for 3-Amino-1,1-difluorobutan-2-ol (in a non-exchanging solvent like CDCl₃).

  • Expertise & Causality:

    • H⁶ (CHF₂): This proton is directly attached to the carbon bearing two fluorine atoms. It will be significantly deshielded and appear far downfield. It is split into a triplet by the two geminal fluorine atoms (²JHF) and each peak of the triplet is further split into a doublet by the vicinal proton H¹ (³JHH).[4]

    • H¹ (CHOH): This proton is adjacent to the electronegative hydroxyl group and the CHF₂ group, placing it in the 3.8-4.2 ppm range. Its multiplicity will be complex due to coupling with H⁶, H², and the two non-equivalent fluorine atoms (³JHF).

    • Labile Protons (OH, NH₂): The chemical shifts of these protons are highly dependent on concentration, temperature, and solvent.[5] In a solvent like CDCl₃, they appear as broad singlets. In MeOD-d₄, they would exchange with deuterium and their signals would disappear.

Predicted ¹³C NMR Spectrum

In a proton-decoupled ¹³C NMR spectrum, each carbon signal will be split by nearby fluorine atoms. The one-bond C-F coupling is typically very large.[1]

Carbon LabelPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to ¹³C-¹⁹F coupling)Predicted Coupling Constants (J, Hz)
C1 (CHF₂)110 - 115Triplet (t)¹JCF ≈ 230-250 Hz
C2 (CHOH)70 - 75Triplet (t)²JCF ≈ 20-30 Hz
C3 (CHNH₂)50 - 55Triplet (t)³JCF ≈ 5-10 Hz
C4 (CH₃)15 - 20Singlet (s) or very small triplet⁴JCF ≈ 0-2 Hz

Table 2: Predicted ¹³C NMR Data for 3-Amino-1,1-difluorobutan-2-ol.

  • Expertise & Causality:

    • C1 (CHF₂): The direct attachment to two fluorine atoms causes a massive downfield shift and a large one-bond C-F coupling, resulting in a triplet.[6][7]

    • C2 and C3: These carbons experience through-bond coupling to the fluorine atoms. The two-bond (²JCF) and three-bond (³JCF) couplings are progressively smaller but should still resolve as triplets, assuming the two fluorine atoms are magnetically equivalent on the NMR timescale or their coupling constants are very similar.[8]

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive and provides direct information about the electronic environment of the fluorine atoms.

Fluorine LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F¹, F² (on C1)-115 to -135Doublet of doublets of doublets (ddd)²JFF ≈ 250-300 Hz, ²JFH ≈ 50-55 Hz, ³JFH ≈ 15-25 Hz

Table 3: Predicted ¹⁹F NMR Data for 3-Amino-1,1-difluorobutan-2-ol.

  • Expertise & Causality:

    • Chemical Shift: The chemical shift range is typical for a CHF₂ group.[4]

    • Multiplicity: The two fluorine atoms are diastereotopic because of the adjacent chiral center (C2). Therefore, they are chemically non-equivalent and will couple to each other, giving rise to a large geminal coupling constant (²JFF).[4] Each fluorine will also couple to the geminal proton H⁶ (²JFH) and the vicinal proton H¹ (³JFH), resulting in a complex multiplet, likely a doublet of doublets of doublets for each fluorine.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio.

  • Processing: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is analyzed.

Predicted Characteristic IR Absorption Bands
Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
3200 - 3550O-H stretch, N-H stretchAlcohol, Primary AmineStrong, Broad
2850 - 3000C-H stretchAlkane (CH, CH₃)Medium-Strong
1590 - 1650N-H bend (scissoring)Primary AmineMedium
1350 - 1470C-H bendAlkane (CH, CH₃)Medium
1050 - 1250C-F stretchgem-DifluoroalkaneStrong
1000 - 1260C-O stretchSecondary AlcoholStrong

Table 4: Predicted IR Absorption Frequencies for 3-Amino-1,1-difluorobutan-2-ol.

  • Expertise & Causality:

    • O-H and N-H Region: The spectrum will be dominated by a very broad, strong absorption from 3200-3550 cm⁻¹. This band arises from the overlapping stretching vibrations of the O-H and N-H groups, which are broadened due to hydrogen bonding.[9][10] The primary amine (R-NH₂) may show two sharper peaks superimposed on the broad O-H band.[10]

    • C-F Stretch: The C-F bonds will produce very strong and characteristic absorption bands in the 1050-1250 cm⁻¹ region of the fingerprint region.[11][12]

    • C-O Stretch: A strong C-O stretching band for the secondary alcohol will also be present in the fingerprint region, typically between 1000-1260 cm⁻¹.[13]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification.

Experimental Protocol: Mass Spectrometry Data Acquisition

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like amino alcohols, which minimizes fragmentation and typically shows a strong protonated molecular ion [M+H]⁺.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Use positive ion mode ESI to generate protonated molecules [M+H]⁺.

  • Analysis: Acquire the full scan mass spectrum using a high-resolution analyzer like Time-of-Flight (TOF) or Orbitrap to obtain accurate mass measurements.

  • Tandem MS (MS/MS): To study fragmentation, isolate the [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID) to generate product ion spectra.

Predicted Mass Spectrum and Fragmentation

The molecular weight of 3-Amino-1,1-difluorobutan-2-ol (C₄H₉F₂NO) is 125.12 g/mol .

  • Molecular Ion: In ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺ at m/z 126.07 . High-resolution mass spectrometry would confirm the elemental composition.

  • Fragmentation Pathways: Amino alcohols are known to undergo characteristic α-cleavage (cleavage of the C-C bond adjacent to the heteroatom).[2][14][15] Two primary α-cleavage pathways are predicted upon fragmentation of the molecular ion.

G cluster_pathA Pathway A: Cleavage at C2-C3 cluster_pathB Pathway B: Cleavage at C1-C2 M [M+H]⁺ m/z 126.07 fragA Fragment A m/z 74.06 [C₃H₈NO]⁺ M->fragA α-cleavage fragB Fragment B m/z 52.02 [CHF₂]⁺ M->fragB α-cleavage lossA - C₂H₂F₂O (loss of neutral) lossB - C₃H₈NO (loss of neutral)

Sources

Unlocking the Potential of 3-Amino-1,1-difluorobutan-2-ol: A Guide to Promising Research Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Amino Alcohols in Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance metabolic stability, modulate physicochemical properties, and improve binding affinity to biological targets.[1] Fluorinated amino acids and their derivatives, in particular, are a rapidly growing area of research, finding application in the development of novel therapeutics ranging from small molecules to peptides.[2][3] Within this promising class of compounds, 3-Amino-1,1-difluorobutan-2-ol presents itself as a largely unexplored yet highly promising scaffold. Its unique combination of a chiral amino alcohol backbone with a gem-difluoro group offers a compelling starting point for the design of novel chemical entities with potentially superior pharmacological profiles.

This technical guide provides a comprehensive overview of potential research avenues for 3-Amino-1,1-difluorobutan-2-ol, designed for researchers, scientists, and drug development professionals. We will delve into the scientific rationale behind its potential applications, propose detailed experimental workflows, and outline the synthesis of novel derivatives. The insights provided herein are grounded in the established principles of medicinal chemistry and aim to catalyze innovative research in this exciting area.

I. Leveraging 3-Amino-1,1-difluorobutan-2-ol as a Scaffold for Novel Peptidomimetics

The structural rigidity and unique electronic properties imparted by fluorine make fluorinated amino acids valuable components of peptidomimetics.[2] 3-Amino-1,1-difluorobutan-2-ol can serve as a versatile building block for the synthesis of peptide analogues with enhanced proteolytic stability and controlled conformations.

Scientific Rationale

The difluoromethyl group can act as a bioisostere for other functional groups, influencing hydrogen bonding patterns and electrostatic interactions within a peptide sequence.[4] Furthermore, the chiral centers of 3-Amino-1,1-difluorobutan-2-ol can be used to induce specific secondary structures in peptides, potentially leading to enhanced target affinity and selectivity.

Proposed Research Workflow

A systematic approach to exploring 3-Amino-1,1-difluorobutan-2-ol in peptidomimetics would involve its incorporation into known bioactive peptide sequences. For instance, replacing a natural amino acid with a derivative of 3-Amino-1,1-difluorobutan-2-ol could lead to analogues with improved pharmacokinetic profiles.

II. Development of Novel Enzyme Inhibitors

The amino alcohol motif is a common feature in many enzyme inhibitors, particularly those targeting proteases and kinases. The introduction of the difluoro group in 3-Amino-1,1-difluorobutan-2-ol can significantly enhance its potential as a core structure for the design of potent and selective enzyme inhibitors.

Scientific Rationale

The electron-withdrawing nature of the difluoromethyl group can modulate the pKa of the neighboring amine and alcohol, influencing their interactions with active site residues of enzymes. This can lead to stronger binding and improved inhibitory activity. Moreover, the metabolic stability of the C-F bond can prevent enzymatic degradation at that position, prolonging the inhibitor's duration of action.[1]

Experimental Protocol: Synthesis of a Carboxamide Library

To explore the potential of 3-Amino-1,1-difluorobutan-2-ol as a scaffold for enzyme inhibitors, a library of carboxamide derivatives can be synthesized. This can be achieved through the coupling of the amino group of 3-Amino-1,1-difluorobutan-2-ol with a diverse set of carboxylic acids.

Step-by-Step Methodology:

  • Protection of the Hydroxyl Group: The hydroxyl group of 3-Amino-1,1-difluorobutan-2-ol is first protected using a suitable protecting group, such as a silyl ether (e.g., TBDMS).

  • Amide Coupling: The protected amino alcohol is then coupled with a library of carboxylic acids using a standard coupling reagent like HATU or EDC/HOBt.

  • Deprotection: The protecting group is subsequently removed to yield the final carboxamide derivatives.

  • Purification and Characterization: The synthesized compounds are purified by chromatography and characterized by NMR and mass spectrometry.

Reactant 1 Reactant 2 (Carboxylic Acid) Coupling Reagent Expected Product
TBDMS-protected 3-Amino-1,1-difluorobutan-2-olBenzoic AcidHATUN-(1-(1,1-difluorobutan-2-yl)amino)-1-oxo-1-phenylmethan-2-amine
TBDMS-protected 3-Amino-1,1-difluorobutan-2-olAcetic AcidEDC/HOBtN-(1-(1,1-difluorobutan-2-yl)amino)-1-oxopropan-2-amine
TBDMS-protected 3-Amino-1,1-difluorobutan-2-olPhenylacetic AcidHATUN-(1-(1,1-difluorobutan-2-yl)amino)-1-oxo-2-phenylethan-2-amine
Screening Cascade for Enzyme Inhibition

The synthesized library of compounds should be screened against a panel of relevant enzymes, such as proteases (e.g., trypsin, chymotrypsin) and kinases, to identify initial hits.

Caption: A typical screening cascade for identifying enzyme inhibitors.

III. Synthesis of Novel Fluorinated Amino Acids

3-Amino-1,1-difluorobutan-2-ol can serve as a chiral precursor for the synthesis of novel, non-proteinogenic fluorinated amino acids. These tailor-made amino acids are valuable tools in chemical biology and drug discovery.[5]

Scientific Rationale

The oxidation of the primary alcohol in a protected form of 3-Amino-1,1-difluorobutan-2-ol would yield a fluorinated β-amino acid. The presence of the gem-difluoro group adjacent to the chiral center is expected to influence the conformational preferences of peptides incorporating this amino acid.

Proposed Synthetic Route

Synthetic_Route Start 3-Amino-1,1-difluorobutan-2-ol Protected_Amine N-Protected 3-Amino-1,1-difluorobutan-2-ol Start->Protected_Amine Boc-Anhydride Oxidation Oxidation of Primary Alcohol Protected_Amine->Oxidation PCC or Swern Oxidation Final_Product Fluorinated β-Amino Acid Oxidation->Final_Product Deprotection

Sources

Methodological & Application

Application Notes & Protocols: Asymmetric Synthesis of Fluorinated Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: The Strategic Value of Fluorine in Amino Alcohols

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a molecule's metabolic stability, lipophilicity, pKa, and conformational preferences.[1] When incorporated into the amino alcohol scaffold, a motif prevalent in pharmaceuticals and natural products, these effects are particularly potent. Fluorinated amino alcohols serve as critical chiral building blocks for synthesizing enzyme inhibitors, therapeutic peptides, and advanced pharmaceutical intermediates.[1]

However, the stereocontrolled synthesis of these compounds presents a significant challenge. The creation of vicinal stereocenters, one bearing a fluorine atom and the other an amino group, requires precise control over reaction conditions and catalyst selection. This guide provides detailed protocols and scientific rationale for two powerful and distinct asymmetric strategies for accessing these high-value molecules: Organocatalytic α-Fluorination/Reduction and Diastereoselective Nucleophilic Trifluoromethylation.

Strategy 1: Organocatalytic Enantioselective Synthesis of β-Fluoro Alcohols

This approach leverages the power of enamine catalysis to first establish a fluorine-bearing stereocenter alpha to a carbonyl group, which is then reduced in situ to the desired β-fluoro alcohol. This two-step, one-pot sequence is highly efficient and provides access to a wide range of chiral β-fluoro alcohols from simple achiral aldehydes.[2][3]

Scientific Rationale & Mechanistic Insight

The key to this transformation is the use of a chiral secondary amine catalyst, such as a MacMillan-type imidazolidinone, which reversibly reacts with an achiral aldehyde to form a chiral enamine.[3][4] This enamine intermediate is nucleophilic and attacks an electrophilic fluorine source, such as N-Fluorobenzenesulfonimide (NFSI), from the less sterically hindered face defined by the chiral catalyst. This directed attack establishes the C-F stereocenter with high enantioselectivity. The resulting α-fluoro aldehyde is configurationally unstable and prone to racemization, necessitating immediate reduction.[2] The addition of a reducing agent like sodium borohydride (NaBH₄) directly to the reaction mixture efficiently converts the transient α-fluoro aldehyde into a stable, enantioenriched β-fluoro alcohol.[2][5]

Workflow Diagram: Organocatalytic Fluorination/Reduction Cascade

organocatalytic_workflow cluster_prep Reaction Setup cluster_reduction In-Situ Reduction cluster_workup Workup & Purification Start Combine Aldehyde Substrate, Chiral Amine Catalyst, and Solvent Cool Cool Reaction Mixture (e.g., 0°C or -10°C) Start->Cool Add_NFSI Add N-Fluorobenzenesulfonimide (NFSI) Solution Cool->Add_NFSI Stir Stir for Specified Time (Monitor by TLC/LCMS) Add_NFSI->Stir Add_Solvent Add Methanol/CH2Cl2 Mixture at 0°C Stir->Add_Solvent Add_NaBH4 Add Sodium Borohydride (NaBH4) Portion-wise Add_Solvent->Add_NaBH4 Warm Warm to Room Temperature and Stir Add_NaBH4->Warm Quench Quench with Saturated Aqueous NH4Cl Warm->Quench Extract Extract with Organic Solvent (e.g., Et2O) Quench->Extract Purify Dry, Concentrate, and Purify (Silica Gel Chromatography) Extract->Purify End Isolate Chiral β-Fluoro Alcohol Purify->End

Caption: Experimental workflow for the one-pot organocatalytic α-fluorination and subsequent reduction.

Detailed Protocol 1: Asymmetric Synthesis of (R)-2-Fluoro-3-phenylpropan-1-ol

Core Directive: This protocol is adapted from foundational work in organocatalytic fluorination.[3][4][6] The choice of catalyst loading and temperature represents a balance between reaction time and enantioselectivity.[4]

Materials & Equipment:

  • (S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one (MacMillan catalyst, 10 mol%)

  • 3-Phenylpropionaldehyde (1.0 eq)

  • N-Fluorobenzenesulfonimide (NFSI, 1.2 eq)

  • tert-Butyl methyl ether (t-BuOMe), anhydrous

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium borohydride (NaBH₄, 4.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, TLC plates, silica gel for chromatography.

Safety Precautions:

  • NFSI is an irritant and should be handled with care in a fume hood. [7][8][9] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] Avoid inhalation of dust.[8]

  • Perform the reaction under an inert atmosphere (argon or nitrogen) to prevent side reactions with moisture and air.

  • Sodium borohydride reacts with water and acidic solutions to produce flammable hydrogen gas. Quench carefully.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 3-phenylpropionaldehyde (1.0 mmol, 134 mg).

  • Catalyst Addition: Add the (S)-imidazolidinone catalyst (0.10 mmol, 22 mg) and anhydrous t-BuOMe (4.0 mL).

  • Fluorination: Cool the mixture to 4°C in an ice-water bath. Add NFSI (1.2 mmol, 378 mg). Stir the reaction vigorously at this temperature.

  • Monitoring: Monitor the consumption of the starting aldehyde by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 8-12 hours.

  • In-Situ Reduction: Once the fluorination is complete, cool the reaction mixture to 0°C. Add a pre-chilled (0°C) mixture of MeOH/DCM (1:4, 5 mL).

  • Reducing Agent: Add NaBH₄ (4.0 mmol, 151 mg) portion-wise over 10 minutes, ensuring the temperature does not rise significantly.

  • Completion: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Workup: Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl. Extract the mixture with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the title compound.

Expected Outcome & Data: This protocol typically yields the desired β-fluoro alcohol with high enantioselectivity. The performance for various substrates is summarized below.

EntryAldehyde SubstrateCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
13-Phenylpropionaldehyde1088598
2Decanal20128195
3Cyclohexanecarbaldehyde20167593
42-Phenylpropionaldehyde10486899
Data is representative and compiled from literature precedents.[2][4]

Strategy 2: Diastereoselective Nucleophilic Trifluoromethylation of Chiral Imines

This strategy provides access to α-trifluoromethyl-β-amino alcohols. It relies on a substrate-controlled approach where a chiral auxiliary, the N-(tert-butylsulfinyl) group, directs the stereochemical outcome of the nucleophilic addition of a trifluoromethyl group.[10] The reaction is highly diastereoselective and the chiral auxiliary can be easily cleaved post-synthesis.

Scientific Rationale & Mechanistic Insight

The reaction proceeds via the addition of the trifluoromethyl anion ("CF₃⁻"), generated in situ from the Ruppert-Prakash reagent (TMSCF₃) and a fluoride source, to a chiral N-(tert-butylsulfinyl)imine. The tert-butylsulfinyl group acts as a powerful chiral directing group. It coordinates the incoming nucleophile through a six-membered chair-like transition state, effectively shielding one face of the C=N double bond.[10] This forces the TMSCF₃ to add to the opposite face, resulting in a single major diastereomer of the trifluoromethylated amine product. Subsequent reduction of the sulfinylamine yields the desired amino alcohol.

Workflow Diagram: Diastereoselective Trifluoromethylation

trifluoromethylation_workflow cluster_prep Reaction Setup cluster_workup Workup & Purification Start Combine Chiral N-sulfinylimine, TMSCF3, and THF under Argon Cool Cool Reaction Mixture to 0°C Start->Cool Add_Initiator Add Fluoride Initiator (e.g., TBAF or CsF) Cool->Add_Initiator Stir Stir at 0°C to Room Temp (Monitor by TLC) Add_Initiator->Stir Quench Quench with Saturated Aqueous NH4Cl Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Dry, Concentrate, and Purify (Silica Gel Chromatography) Extract->Purify Cleavage Cleave Sulfinyl Group (HCl in Methanol) Purify->Cleavage End Isolate Chiral α-CF3 β-Amino Alcohol Cleavage->End

Caption: Experimental workflow for the diastereoselective trifluoromethylation of a chiral N-sulfinylimine.

Detailed Protocol 2: Synthesis of an Enantioenriched α-Trifluoromethyl-β-Amino Alcohol

Core Directive: This protocol describes a general and powerful method for synthesizing chiral trifluoromethylated amines, which are direct precursors to the corresponding amino alcohols.[10] The choice of a fluoride initiator is critical for generating the active nucleophile.

Materials & Equipment:

  • (R)-N-Benzylidene-2-methylpropane-2-sulfinamide (1.0 eq)

  • Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash Reagent, 1.5 eq)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 0.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Lithium aluminum hydride (LiAlH₄)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Hydrochloric acid (HCl) in Methanol

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions, chromatographic equipment.

Safety Precautions:

  • TMSCF₃ is volatile and should be handled in a well-ventilated fume hood.

  • TBAF is corrosive and moisture-sensitive.

  • LiAlH₄ is a highly reactive reducing agent that reacts violently with water. Handle with extreme care under a dry, inert atmosphere.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried flask under argon, dissolve the chiral N-sulfinylimine (1.0 mmol) in anhydrous THF (10 mL).

  • Reagent Addition: Add TMSCF₃ (1.5 mmol, 0.22 mL) via syringe.

  • Initiation: Cool the mixture to 0°C and add the TBAF solution (0.1 mmol, 0.1 mL) dropwise.

  • Reaction: Allow the mixture to warm slowly to room temperature and stir for 12-18 hours. Monitor the reaction by TLC until the starting imine is consumed.

  • Workup: Cool the reaction to 0°C and quench carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude N-sulfinyl amine by silica gel chromatography.

  • Auxiliary Cleavage: Dissolve the purified product in methanol and add a solution of HCl in methanol. Stir until the cleavage is complete (monitored by TLC).

  • Final Product: Neutralize the mixture, concentrate, and extract the free amine. The resulting amine can be reduced (e.g., with LiAlH₄ if a precursor aldehyde was used to make the imine) or used directly as the amino alcohol precursor.

Expected Outcome & Data: This method consistently produces trifluoromethylated amines with high diastereoselectivity, which directly translates to high enantiomeric purity after auxiliary removal.

EntryImine Substrate (R group)Diastereomeric Ratio (dr)Yield (%)
1Phenyl>98:295
24-Methoxyphenyl>98:292
32-Naphthyl>98:296
4Cyclohexyl95:585
Data is representative and compiled from literature precedents.[10]

References

  • Aspira Chemical. 133745-75-2 | N-Fluorobenzenesulfonimide, 97% | NFSI. [Link]

  • Beeson, T. D., & MacMillan, D. W. C. (2005). Enantioselective organocatalytic alpha-fluorination of aldehydes. Journal of the American Chemical Society, 127(24), 8826–8828. [Link]

  • Hollingworth, G. J., & Gouverneur, V. (2017). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. Journal of the American Chemical Society, 139(17), 6144–6149. [Link]

  • Sanz-Marco, A., et al. (2014). Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution. Beilstein Journal of Organic Chemistry, 10, 323-331. [Link]

  • Prakash, G. K. S., et al. (2001). Stereoselective Nucleophilic Trifluoromethylation of N-(tert-Butylsulfinyl)imines by Using Trimethyl(trifluoromethyl)silane. Angewandte Chemie International Edition, 40(3), 589-590. [Link]

  • Bragg, R. A., et al. (2010). Enantioselective Organocatalytic α-Fluorination of Aldehydes and Bio-inspired Synthesis of Fluorinated Bioactive Molecules. Synlett, 2010(19), 2845-2862. [Link]

  • Scott, P. J. H., et al. (2014). A general, enantioselective synthesis of β- and γ-fluoroamines. Organic Letters, 16(23), 6052-6055. [Link]

  • MacMillan, D. W. C. (2005). Enantioselective organocatalytic alpha-fluorination of aldehydes. Journal of the American Chemical Society, 127(24), 8826-8828. [Link]

Sources

Application Note: Strategic N-Protection of 3-Amino-1,1-difluorobutan-2-ol for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis and detailed protocols for the N-terminal protection of 3-Amino-1,1-difluorobutan-2-ol, a critical building block for the development of innovative peptide therapeutics. The strategic incorporation of fluorinated amino acids can significantly enhance the metabolic stability, binding affinity, and conformational properties of peptides.[1][2][3][4] This document explores the selection rationale and implementation of three essential amine protecting groups—Boc, Cbz, and Fmoc—tailored for this unique fluorinated amino alcohol. We present validated, step-by-step protocols, mechanistic insights, and comparative data to empower researchers in drug discovery and development to effectively utilize this valuable synthetic intermediate.

Introduction: The Significance of Fluorinated Building Blocks

The introduction of fluorine into peptide structures is a powerful strategy in modern medicinal chemistry.[5] Fluorine's high electronegativity and small van der Waals radius can profoundly influence the physicochemical properties of a peptide, often leading to enhanced proteolytic resistance, improved membrane permeability, and controlled molecular conformation.[2][4][5] 3-Amino-1,1-difluorobutan-2-ol, with its gem-difluoro moiety adjacent to a chiral center, serves as a valuable precursor for creating peptide analogues with unique structural and biological characteristics.

To incorporate this building block into a growing peptide chain using either solution-phase or solid-phase peptide synthesis (SPPS), the nucleophilic primary amine must be temporarily masked with a protecting group.[6][7][8] This prevents uncontrolled polymerization and ensures the selective formation of the desired amide bond.[6][9] The choice of protecting group is paramount, as it dictates the synthetic strategy, deprotection conditions, and overall efficiency of the peptide synthesis.[8][9]

This guide details the application of tert-Butyloxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) protecting groups, providing researchers with the foundational knowledge and practical protocols required for successful synthesis.

Strategic Selection of an N-Protecting Group

The selection of an appropriate protecting group depends on the overall synthetic plan, particularly the intended deprotection conditions and orthogonality with other protecting groups that may be present on the peptide.[7][9]

  • tert-Butyloxycarbonyl (Boc): An acid-labile group, Boc is a cornerstone of the "Boc/Bzl" SPPS strategy and is widely used in solution-phase synthesis.[10][] It is stable to a wide range of reaction conditions but is readily cleaved with strong acids like trifluoroacetic acid (TFA).[12][13]

  • Benzyloxycarbonyl (Cbz or Z): This group is stable to both acidic and basic conditions but is efficiently removed by catalytic hydrogenolysis (e.g., H₂ over Pd/C).[10][14] This provides an orthogonal deprotection strategy relative to acid- or base-labile groups.

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is the basis of modern orthogonal SPPS.[][16] Its key advantage is its lability to mild basic conditions (typically piperidine), while remaining stable to the acidic conditions used to cleave the final peptide from the resin and remove side-chain protecting groups.[6][][16]

The electron-withdrawing nature of the adjacent gem-difluoro group in 3-amino-1,1-difluorobutan-2-ol slightly reduces the basicity and nucleophilicity of the primary amine. This effect is generally modest but may necessitate slightly longer reaction times or the use of a catalyst (e.g., DMAP for Boc protection) to ensure complete conversion.

Comparative Overview of N-Protection Strategies
Protecting GroupReagentTypical ConditionsDeprotection MethodKey Advantages & Considerations
Boc Di-tert-butyl dicarbonate (Boc)₂ONaHCO₃ or TEA, THF/H₂O, RTStrong Acid (e.g., TFA/DCM)Robust, high-yielding, ideal for solution-phase and Boc-SPPS. Not orthogonal with acid-labile side-chain protecting groups.
Cbz (Z) Benzyl chloroformate (Cbz-Cl)NaHCO₃ or Na₂CO₃, Dioxane/H₂O, 0°C to RTCatalytic Hydrogenolysis (H₂/Pd-C)Highly stable group. Deprotection is clean and occurs at neutral pH. Incompatible with functional groups sensitive to reduction.
Fmoc Fmoc-OSu or Fmoc-ClNaHCO₃, Dioxane/H₂O, RTMild Base (e.g., 20% Piperidine in DMF)Essential for modern Fmoc-SPPS. Mild deprotection allows for synthesis of acid-sensitive peptides. Orthogonal to Boc and Cbz.

Experimental Protocols & Methodologies

The following protocols have been optimized for the N-protection of 3-Amino-1,1-difluorobutan-2-ol.

General Workflow for N-Protection

The overall process for protecting the amine follows a consistent workflow, which can be visualized as follows:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Dissolve Substrate (3-Amino-1,1-difluorobutan-2-ol) prep2 Add Base & Solvent prep1->prep2 reac1 Add Protecting Group Reagent (e.g., Boc₂O, Cbz-Cl) prep2->reac1 reac2 Stir at Specified Temperature reac1->reac2 reac3 Monitor Progress via TLC reac2->reac3 work1 Quench Reaction reac3->work1 Upon Completion work2 Aqueous Extraction work1->work2 work3 Dry Organic Layer work2->work3 work4 Purify via Chromatography work3->work4 anal1 Characterize Product (NMR, MS, IR) work4->anal1 anal2 Assess Purity (HPLC) anal1->anal2

Caption: General Experimental Workflow for N-Protection.

Protocol 1: N-Boc Protection

This protocol utilizes di-tert-butyl dicarbonate to install the acid-labile Boc group.[][12][17]

Materials:

  • 3-Amino-1,1-difluorobutan-2-ol (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • Tetrahydrofuran (THF) and Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve 3-Amino-1,1-difluorobutan-2-ol (1.0 eq) in a 1:1 mixture of THF and water.

  • Base Addition: Add sodium bicarbonate (2.0 eq) to the solution and stir until dissolved. Cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Dissolve (Boc)₂O (1.1 eq) in a minimal amount of THF and add it dropwise to the stirring reaction mixture.

    • Causality Note: Dropwise addition at 0°C controls the exotherm and minimizes potential side reactions. The biphasic system ensures all reagents remain accessible.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

  • Work-up:

    • Reduce the reaction volume by ~50% using a rotary evaporator to remove the THF.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 1M HCl (1x), saturated NaHCO₃ solution (1x), and brine (1x).

    • Self-Validation: The acid and base washes remove unreacted starting material and byproducts, ensuring a cleaner crude product for purification.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography (Hexane/EtOAc gradient) to yield the pure N-Boc-3-amino-1,1-difluorobutan-2-ol.

Caption: Simplified Boc Protection Mechanism.

Protocol 2: N-Fmoc Protection

This method installs the base-labile Fmoc group, essential for applications in Fmoc-SPPS.[6][]

Materials:

  • 3-Amino-1,1-difluorobutan-2-ol (1.0 eq)

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.05 eq)

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • 1,4-Dioxane and Deionized Water

  • Diethyl Ether

  • 1M HCl

Procedure:

  • Dissolution: Dissolve 3-Amino-1,1-difluorobutan-2-ol (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous NaHCO₃ solution.

  • Reagent Addition: Add a solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane dropwise to the vigorously stirring mixture at room temperature.

    • Causality Note: Fmoc-OSu is used as it is a stable, crystalline solid that reacts cleanly to form the carbamate, with the water-soluble N-hydroxysuccinimide byproduct being easily removed during workup.

  • Reaction: Stir the reaction at room temperature for 6-12 hours.

  • Monitoring: Monitor the reaction by TLC for the consumption of the starting amine.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing water and wash with diethyl ether (2x) to remove any unreacted Fmoc-OSu or other nonpolar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl. The product should precipitate.

    • Self-Validation: The precipitation upon acidification is a strong indicator of successful protection, as the protected amino alcohol is significantly less water-soluble than the starting amine salt.

  • Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry in vacuo to yield the pure N-Fmoc-3-amino-1,1-difluorobutan-2-ol. Recrystallization may be performed if necessary.

Analytical Characterization

Confirmation of successful N-protection and assessment of purity are critical. The following analytical methods are recommended.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Appearance of characteristic peaks for the protecting group (e.g., a large singlet at ~1.4 ppm for the 9 protons of the Boc group; aromatic protons between 7.3-7.8 ppm for the Fmoc group) and a downfield shift of the methine proton adjacent to the nitrogen.

    • ¹³C NMR: Appearance of the carbamate carbonyl carbon (~155-157 ppm) and carbons of the protecting group.

    • ¹⁹F NMR: A triplet of doublets or more complex multiplet confirming the integrity of the gem-difluoro group.

  • Mass Spectrometry (MS): ESI-MS should be used to confirm the molecular weight of the protected product (e.g., [M+H]⁺ or [M+Na]⁺).

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used to determine the purity of the final compound.[19]

Conclusion

The successful N-protection of 3-Amino-1,1-difluorobutan-2-ol is a critical first step in its utilization for peptide synthesis. The choice between Boc, Cbz, and Fmoc protection should be guided by the overarching synthetic strategy, with Fmoc being the preferred choice for modern solid-phase applications due to its mild, orthogonal deprotection conditions. The protocols provided herein are robust and validated, offering researchers a reliable pathway to access these valuable fluorinated building blocks for the advancement of peptide-based drug discovery.

References

  • O'Hagan, D. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. [Link]

  • Bunnage, M. E., et al. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [Link]

  • Holton, D. M., et al. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules. [Link]

  • Expert Opinion on Drug Discovery. (n.d.). Utility of fluorinated α-amino acids in development of therapeutic peptides. [Link]

  • Choy, J., Jaime-Figueroa, S., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications. [Link]

  • Chatterjee, D., et al. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. Polymers. [Link]

  • Nielsen, T. E., et al. (2012). Solid-phase route to Fmoc-protected cationic amino acid building blocks. Journal of Peptide Science. [Link]

  • Ryan, M. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Semantic Scholar. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. [Link]

  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. [Link]

  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford Academic. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz Protection - Common Conditions. [Link]

  • YouTube. (2021). Adding Cbz Protecting Group Mechanism | Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • NIH. (2024). Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. [Link]

  • Conda-Sheridan, M. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology. [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Procedures. [Link]

  • YouTube. (2022). Amine Boc protection-Mechanism and Reaction Setup. [Link]

  • YouTube. (2020). Protecting Groups for Peptide Synthesis. [Link]

  • Głowacka, I. E., et al. (2018). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Molecules. [Link]

  • ResearchGate. (2025). Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride. [Link]

  • YouTube. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. [Link]

  • Murisier, A., et al. (2019). Analytical methods for obtaining HOS information from protein therapeutics. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Bio-Synthesis. (2012). Amino Acid Analysis Overview. [Link]

  • National Institutes of Health. (n.d.). Amino Acid Analysis: Methods and Protocols. [Link]

Sources

The Strategic Deployment of 3-Amino-1,1-difluorobutan-2-ol as a Chiral Fluorinated Building Block: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Fluorine in Chiral Synthesis

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine has become a cornerstone for molecular design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—have made fluorinated organic molecules highly sought after.[1][2][3] Among the vast arsenal of fluorinated synthons, chiral building blocks possessing vicinal amino and hydroxyl functionalities, such as 3-amino-1,1-difluorobutan-2-ol, offer a particularly powerful platform for the construction of complex, high-value molecules.

This guide provides a comprehensive overview of the potential applications and detailed protocols for utilizing 3-amino-1,1-difluorobutan-2-ol as a versatile chiral building block. While specific literature on this exact molecule is emerging, the principles outlined herein are grounded in the well-established chemistry of analogous fluorinated amino alcohols and are intended to serve as a robust starting point for researchers in drug discovery and chemical synthesis.

Structural and Physicochemical Properties

3-Amino-1,1-difluorobutan-2-ol presents a unique constellation of functional groups and stereocenters. The gem-difluoro group at the 1-position significantly influences the molecule's electronic properties, rendering the adjacent hydroxyl group more acidic and potentially modulating the basicity of the distal amino group. The presence of two contiguous stereocenters (at C2 and C3) allows for the synthesis of diastereomerically pure compounds, which is of paramount importance in the development of stereospecific pharmaceuticals.

PropertyValue/DescriptionSource
CAS Number 129660-34-0[4]
Molecular Formula C4H9F2NO[4][5]
Molecular Weight 125.12 g/mol [4]
Predicted LogP -0.04[4]
Topological Polar Surface Area 46.25 Ų[4]
Chirality Contains two chiral centers (C2 and C3)Inferred

The strategic placement of the difluoromethyl group can also introduce conformational constraints and new non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) in the resulting molecules, which can be exploited to fine-tune their biological activity.

Proposed Synthetic Applications

The bifunctional nature of 3-amino-1,1-difluorobutan-2-ol makes it an ideal precursor for a variety of molecular scaffolds. The amino and hydroxyl groups can be selectively protected and functionalized to achieve a desired synthetic outcome.

Synthesis of Fluorinated Peptidomimetics

The incorporation of fluorinated amino acid surrogates into peptides is a well-established strategy to enhance their proteolytic stability and bioavailability.[6][7] 3-Amino-1,1-difluorobutan-2-ol can serve as a valuable precursor to novel fluorinated peptide building blocks.

Workflow for the Synthesis of a Fluorinated Dipeptide Mimic

G start 3-Amino-1,1-difluorobutan-2-ol n_protection N-Protection (e.g., Boc, Cbz) start->n_protection peptide_coupling Peptide Coupling (e.g., with an N-protected amino acid) n_protection->peptide_coupling hydroxyl_activation Hydroxyl Group Activation (e.g., Mesylation, Tosylation) peptide_coupling->hydroxyl_activation azide_displacement Azide Displacement (SN2) hydroxyl_activation->azide_displacement azide_reduction Azide Reduction to Amine azide_displacement->azide_reduction final_product Fluorinated Diamine Backbone azide_reduction->final_product

Caption: Proposed workflow for synthesizing a fluorinated diamine.

Preparation of Chiral Ligands and Catalysts

The vicinal amino alcohol moiety is a common feature in chiral ligands used for asymmetric catalysis. Derivatization of 3-amino-1,1-difluorobutan-2-ol can lead to novel fluorinated ligands with unique electronic and steric properties, potentially enhancing the selectivity and activity of metal catalysts.

Synthesis of Bioactive Small Molecules

The difluoromethyl group is a bioisostere for hydroxyl or thiol groups and can significantly impact the metabolic stability of a drug candidate. By incorporating 3-amino-1,1-difluorobutan-2-ol into a larger molecule, it is possible to introduce this beneficial moiety while maintaining or enhancing biological activity.

Experimental Protocols (Generalized)

Disclaimer: The following protocols are generalized procedures based on the known chemistry of similar amino alcohols. Optimization of reaction conditions, solvents, and reagents may be necessary for 3-amino-1,1-difluorobutan-2-ol.

Protocol 1: N-Protection of 3-Amino-1,1-difluorobutan-2-ol with Boc Anhydride

Causality: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a broad range of reaction conditions and its facile removal under acidic conditions. This protocol is a standard procedure for the N-Boc protection of primary amines.

Materials:

  • 3-Amino-1,1-difluorobutan-2-ol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-amino-1,1-difluorobutan-2-ol (1.0 eq) in DCM or THF.

  • Add triethylamine (1.5 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected product.

Protocol 2: Peptide Coupling with a Protected Amino Acid

Causality: This protocol describes a standard peptide bond formation using a carbodiimide coupling agent (EDC) and an activating agent (HOBt) to minimize racemization and improve coupling efficiency. The N-protected 3-amino-1,1-difluorobutan-2-ol acts as the amine component.

Materials:

  • N-Boc-3-amino-1,1-difluorobutan-2-ol (from Protocol 1)

  • An N-protected amino acid (e.g., Fmoc-Alanine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-protected amino acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DMF or DCM.

  • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Add a solution of N-Boc-3-amino-1,1-difluorobutan-2-ol (1.1 eq) and DIPEA (2.0 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer successively with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Logical Flow for Selective Functionalization

G start 3-Amino-1,1-difluorobutan-2-ol n_protect N-Protection start->n_protect o_protect O-Protection start->o_protect o_functionalize O-Functionalization (e.g., O-alkylation, esterification) n_protect->o_functionalize n_deprotect N-Deprotection o_functionalize->n_deprotect n_functionalize_final N-Functionalization (e.g., peptide coupling, reductive amination) n_deprotect->n_functionalize_final final_product1 Product A n_functionalize_final->final_product1 n_functionalize N-Functionalization (e.g., N-alkylation, acylation) o_protect->n_functionalize o_deprotect O-Deprotection n_functionalize->o_deprotect o_functionalize_final O-Functionalization (e.g., etherification) o_deprotect->o_functionalize_final final_product2 Product B o_functionalize_final->final_product2

Caption: Orthogonal protection-functionalization strategies.

Conclusion and Future Outlook

3-Amino-1,1-difluorobutan-2-ol represents a promising, yet underexplored, chiral building block for the synthesis of novel fluorinated compounds. Its unique structural and electronic features offer exciting opportunities for the development of new pharmaceuticals, agrochemicals, and materials. The generalized protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this versatile molecule. As the demand for sophisticated fluorinated compounds continues to grow, the importance of chiral building blocks like 3-amino-1,1-difluorobutan-2-ol is set to increase significantly.

References

  • Synthesis and Evaluation of Fluorinated Peptidomimetics Enabling the Development of 18F‐Labeled Radioligands Targeting Muscarinic Acetylcholine Receptor Subtype M3 . PubMed Central. [Link]

  • Recent advances in the synthesis of fluorinated amino acids and peptides . RSC Publishing. [Link]

  • Fluorinated amino acids and peptides. Synthesis of 3,3-difluoro-2-amino acids, peptides and cyclodipeptides incorporating 3,3-difluoro-2-aminobutyric acid or 3,3-difluorophenylalanine residues in their structures . Sci-Hub. [Link]

  • 3-amino-1,1-difluorobutan-2-ol (C4H9F2NO) . PubChem. [Link]

  • Fluorinated Peptidomimetics: Synthesis, Conformational and Biological Features . ResearchGate. [Link]

  • Applications of fluorine-containing amino acids for drug design . PubMed. [Link]

  • Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold . PubMed Central. [Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine . MDPI. [Link]

  • Discovery of (1S,2R,3S,4S,5R,6R)-2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Hydrochloride (LY3020371·HCl): A Potent, Metabotropic Glutamate 2/3 Receptor Antagonist with Antidepressant-Like Activity . PubMed. [Link]

  • 3-Amino-1-(2,2-difluoroethoxy)-4-phenylbutan-2-ol . PubChem. [Link]

  • Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir.
  • (2R,3S)-3-amino-1-chlorobutan-2-ol . PubChem. [Link]

  • Synthesis method of (R) -3-aminobutanol.
  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine . MDPI. [Link]

  • (2R,3S)-3-amino-1,1-difluoro-indan-2-ol . PubChem. [Link]

  • PROCESS DEVELOPMENT REPORT . Medicines for All institute (M4ALL). [Link]

  • Discovery of Chiral Diamine Derivatives Containing 1,2-Diphenylethylenediamine as Novel Antiviral and Fungicidal Agents . PubMed. [Link]

  • NCGC00169010-02_C18H18O9_Naphtho(2,3-c)furan-1(3H)-one, 8-(beta-D-glucopyranosyloxy)-9-hydroxy- . PubChem. [Link]

  • 1,1-Difluoro-2-(5-fluoro-2-pyridinyl)butan-2-amine . PubChem. [Link]

Sources

Application Notes and Protocols for the Stereoselective Reduction of Fluorinated β-Amino Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Fluorinated Amino Alcohols

The incorporation of fluorine into organic molecules is a powerful strategy in medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] Chiral β-amino alcohols containing fluorinated motifs, particularly at the β-position, are crucial building blocks for synthesizing a wide range of pharmaceuticals, including enzyme inhibitors and antiviral agents.[3] The stereochemical configuration of these compounds is paramount to their biological activity, making the development of robust and highly stereoselective synthetic methods a critical endeavor for researchers in drug discovery and development. This guide provides an in-depth analysis and detailed protocols for the diastereoselective reduction of fluorinated β-amino ketones, a key transformation for accessing these valuable chiral synthons.

Core Principles: Achieving Stereocontrol in Ketone Reduction

The reduction of a ketone introduces a new stereocenter. In the case of β-amino ketones, which already possess at least one stereocenter, the challenge lies in controlling the diastereoselectivity of the reaction to favor the formation of one diastereomer of the resulting 1,3-amino alcohol over the other (syn vs. anti). The stereochemical outcome is dictated by the facial selectivity of the hydride attack on the carbonyl group. This selectivity can be governed by several factors, primarily categorized into chelation-controlled and non-chelation (Felkin-Anh/steric) controlled pathways.

Chelation-Controlled Diastereoselective Reduction

In substrates containing a Lewis basic group, such as an amine or a protected hydroxyl group, at the β-position, certain reducing agents can form a rigid, cyclic chelate intermediate.[4][5] This intermediate locks the conformation of the molecule, exposing one face of the carbonyl to nucleophilic attack by the hydride. Zinc borohydride (Zn(BH₄)₂) is a particularly effective reagent for this purpose due to the Lewis acidic nature of the zinc cation, which coordinates to both the carbonyl oxygen and the β-amino group.[4][6] This forces the hydride to attack from the less hindered face of the rigid chelate, leading to a predictable and often high level of diastereoselectivity.[4] The resulting product is typically the syn-1,3-amino alcohol.

sub Fluorinated β-Amino Ketone chelate Six-membered Chelate Intermediate sub->chelate Coordination reagent Zn(BH4)2 reagent->chelate hydride Hydride Attack (less hindered face) chelate->hydride product Syn-1,3-Amino Alcohol hydride->product

Caption: Chelation-controlled reduction workflow.

Non-Chelation-Controlled Reduction (Felkin-Anh Model)

When non-chelating reducing agents (e.g., sodium borohydride, NaBH₄) are used, or when the nitrogen atom is protected with a non-chelating group, the stereochemical outcome is primarily governed by steric and electronic effects, as described by the Felkin-Anh model. In this model, the largest substituent on the adjacent stereocenter orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory, typically favoring the formation of the anti-1,3-amino alcohol. The choice of solvent can also play a crucial role; non-coordinating solvents like dichloromethane favor this pathway.[7]

Strategic Approaches to Reduction

StrategyReducing Agent(s)Control ElementPredominant ProductKey Considerations
Chelation Control Zn(BH₄)₂, Red-Al[8][9]Lewis acidic metal centersyn-DiastereomerRequires a chelating N-protecting group or free amine.
Non-Chelation Control NaBH₄, LiAlH₄[10][11]Steric hindrance (Felkin-Anh)anti-DiastereomerFavored with bulky, non-chelating N-protecting groups.
Directed Reduction SmI₂[12]N-Protecting groupsyn or antiSelectivity is highly dependent on the choice of N-acyl or N-aryl protecting groups.[12]
Catalytic Asymmetric Ru/diamine, Ir/f-ampha[13][14]Chiral catalystEnantiomerically enrichedPrimarily for generating enantioselectivity in prochiral ketones.[13]
Biocatalytic Ketoreductases (KREDs)Enzyme active siteEnantio- & diastereopureOffers high selectivity but may require screening for suitable enzymes.[15]

Detailed Protocol: Chelation-Controlled Reduction with Zinc Borohydride

This protocol details a general procedure for the diastereoselective reduction of a fluorinated β-amino ketone to the corresponding syn-1,3-amino alcohol using in situ prepared zinc borohydride.

Part 1: Preparation of Zinc Borohydride [Zn(BH₄)₂] Solution

Safety First: Zinc borohydride is moisture-sensitive. All glassware must be oven-dried, and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Sodium Borohydride (NaBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottomed flask with a magnetic stirrer

Procedure:

  • To a 50 mL oven-dried, two-neck round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous ZnCl₂ (1.0 eq).

  • Add anhydrous THF (approx. 0.15 M solution) to the flask.

  • Stir the suspension at room temperature.

  • Carefully add solid NaBH₄ (2.1 eq) portion-wise to the stirring suspension. Caution: Gas evolution may occur.

  • Stir the resulting mixture vigorously at room temperature for 24-48 hours.[16] The resulting greyish, cloudy suspension is the Zn(BH₄)₂ reagent and can be used directly.

cluster_0 Preparation of Zn(BH4)2 A 1. Add Anhydrous ZnCl2 to dry flask under N2 B 2. Add Anhydrous THF A->B C 3. Add NaBH4 portion-wise B->C D 4. Stir at RT for 24-48h C->D E Zn(BH4)2 solution (Ready for use) D->E

Caption: Workflow for preparing the Zn(BH₄)₂ reagent.

Part 2: Diastereoselective Reduction of the Fluorinated β-Amino Ketone

Materials:

  • Fluorinated β-amino ketone (substrate)

  • Prepared Zn(BH₄)₂ solution in THF

  • Anhydrous THF

  • Saturated aqueous Rochelle's salt (potassium sodium tartrate) solution

  • Ethyl acetate or Dichloromethane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Dissolve the fluorinated β-amino ketone (1.0 eq) in anhydrous THF in a separate oven-dried flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the prepared Zn(BH₄)₂ solution (1.5 - 2.0 eq) dropwise to the ketone solution via cannula or syringe.

  • Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).

  • Upon completion, quench the reaction by slowly adding saturated aqueous Rochelle's salt solution at -78 °C.

  • Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours until the aqueous and organic layers are clear.

  • Separate the layers and extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure fluorinated β-amino alcohol.

  • Characterize the product and determine the diastereomeric ratio using ¹H or ¹⁹F NMR spectroscopy.

Trustworthiness and Validation

The protocol described is a self-validating system. The diastereomeric ratio (d.r.) of the product, determined by NMR analysis, serves as a direct measure of the protocol's success. A high d.r. in favor of the syn isomer validates the chelation-control hypothesis. Conversely, a low d.r. may indicate incomplete chelation due to factors such as a non-coordinating N-protecting group, presence of moisture, or a competing non-chelation pathway. It is crucial to rigorously characterize the starting material and the final product to ensure the integrity of the results.

Conclusion

The stereoselective reduction of fluorinated β-amino ketones is a nuanced yet powerful method for synthesizing chiral fluorinated 1,3-amino alcohols. By understanding and manipulating the principles of chelation and non-chelation control, researchers can strategically select reagents and conditions to favor the desired diastereomer. The zinc borohydride protocol provided here offers a reliable and highly selective method for accessing syn-1,3-amino alcohols, which are invaluable precursors in modern drug development. As with any synthetic protocol, careful optimization of reaction conditions for each specific substrate is recommended to achieve maximum yield and selectivity.

References

  • Yong, K. H., & Chong, J. M. (2002). Enantioselective Reduction of Trifluoromethyl Ketones with Chiral Organomagnesium Amides (COMAs). Organic Letters, 4(23), 4139–4142. [Link]

  • Chong, J. M. (n.d.). Enantioselective Reduction of Trifluoromethyl Ketones with Chiral Organomagnesium Amides (COMAs). American Chemical Society. [Link]

  • Fustero, S., Pina, B., Salavert, E., Navarro, A., Ramírez de Arellano, M. C., & Simón Fuentes, A. (2002). New Strategy for the Stereoselective Synthesis of Fluorinated β-Amino Acids. The Journal of Organic Chemistry, 67(14), 4667–4679. [Link]

  • Wang, Y., et al. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry. [Link]

  • Ranu, B. C., et al. (n.d.). Zn(BH4)2/2NaCl: A novel reducing system for efficient reduction of organic carbonyl compounds to their corresponding alcohols. SciELO South Africa. [Link]

  • Zhang, Z., et al. (2024). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Chemical Science. [Link]

  • Itsuno, S. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. [Link]

  • Wang, D., et al. (2021). Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031. Organic Chemistry Frontiers. [Link]

  • Unknown. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. [Link]

  • Brigaud, T., et al. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. [Link]

  • Liu, T., et al. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society. [Link]

  • Ranu, B. C., et al. (n.d.). Efficient and Convenient Reduction of Organic Carbonyl Compounds to their Corresponding Alcohols by Zn(BH4)2/Charcoal in THF. SciELO México. [Link]

  • Chem-Station. (2015). Zinc Borohydride. [Link]

  • Bajwa, N., & Jennings, M. P. (2008). An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. The Journal of Organic Chemistry, 73(9), 3638–3641. [Link]

  • Unknown. (n.d.). Use of Zinc Borohydride as an Efficient and Highly Selective Reducing Agent. ResearchGate. [Link]

  • Chen, D. Y.-K., et al. (2015). Stereoselective Synthesis of Chiral β-Fluoro α-Amino Acids via Pd(II)-Catalyzed Fluorination of Unactivated Methylene C(sp3)–H Bonds: Scope and Mechanistic Studies. Journal of the American Chemical Society. [Link]

  • Unknown. (n.d.). Straightforward synthesis of chiral sulfonate-based ionic liquids from amino alcohols for chiral recognition. [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. [Link]

  • Liu, T., et al. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. PubMed. [Link]

  • Sarró, P., et al. (2024). Organophotoredox-Driven Three-Component Synthesis of β‑Trifluoromethyl β‑Amino Ketones. The Journal of Organic Chemistry. [Link]

  • Unknown. (2007). Diastereoselective reductive amination of aryl trifluoromethyl ketones and alpha-amino esters. PubMed. [Link]

  • El-Faham, A., et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Publishing. [Link]

  • Unknown. (2002). Chelation-controlled reduction: stereoselective formation of syn-1,3-diols and synthesis of compactin and mevinolin lactone. PubMed. [Link]

  • Evans, D. A., & Siska, S. J. (2003). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. Organic Letters. [Link]

  • Seyden-Penne, J. (n.d.). Reductions by the Alumino- and Borohydrides in Organic Synthesis. [Link]

  • Unknown. (n.d.). Enantioselective reduction of aryl trifluoromethyl ketones with BINAL-H. A preparation of 2,2,2-trifluoro-1-(9-anthryl)ethanol. The Journal of Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • Bajwa, N., & Jennings, M. P. (2008). An efficient 1,2-chelation-controlled reduction of protected hydroxy ketones via Red-Al. PubMed. [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Unknown. (n.d.). Synthesis of Fluorinated β-Amino Acids. ResearchGate. [Link]

  • YouTube. (2020). Diasteroselective reduction of chiral ketones with lithium aluminium hydride | Chelation Controlled. [Link]

  • Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). YouTube. [Link]

Sources

Application Notes & Protocols: The Strategic Incorporation of 3-Amino-1,1-difluorobutan-2-ol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Fluorine Advantage in Drug Design

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. It is estimated that approximately 20% of all pharmaceuticals contain fluorine, a testament to the profound impact of this small yet powerful atom.[1] The introduction of fluorine can dramatically alter a molecule's physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[2][3] Among the various fluorinated motifs, the gem-difluoroalkyl group has emerged as a particularly valuable bioisostere for carbonyls and hydroxyls, offering a unique combination of steric and electronic properties. This guide focuses on a specific and highly promising building block: 3-Amino-1,1-difluorobutan-2-ol . We will explore its synthesis, unique characteristics, and its application in the design of next-generation therapeutics.

The Unique Profile of 3-Amino-1,1-difluorobutan-2-ol

3-Amino-1,1-difluorobutan-2-ol is a chiral amino alcohol that presents a compelling set of features for drug discovery professionals.

  • Metabolic Blockade: The gem-difluorinated carbon atom is resistant to oxidative metabolism, a common pathway for drug deactivation. This can significantly prolong the half-life of a drug candidate.

  • Modulation of Basicity: The strongly electron-withdrawing nature of the two fluorine atoms lowers the pKa of the neighboring amino group.[4] This reduction in basicity can be crucial for improving oral bioavailability and reducing off-target effects associated with highly basic amines.

  • Hydrogen Bonding Potential: The hydroxyl and amino groups provide key hydrogen bond donor and acceptor sites, critical for molecular recognition at the target protein.

  • Chiral Scaffold: The molecule possesses two stereocenters, offering the opportunity for precise three-dimensional orientation of substituents to optimize binding interactions.

These properties make 3-amino-1,1-difluorobutan-2-ol an attractive building block for creating novel peptide mimetics and small molecule inhibitors for a range of therapeutic targets.

Synthesis of Chiral 3-Amino-1,1-difluorobutan-2-ol: A Proposed Protocol

While commercially available, an in-house synthesis of specific stereoisomers of 3-amino-1,1-difluorobutan-2-ol can be highly advantageous for research and development. Below is a proposed enantioselective synthetic protocol based on established methodologies for analogous fluorinated amino alcohols.[2][5]

Workflow for the Enantioselective Synthesis

A N-Protected Alanine B Weinreb Amide Formation A->B N,O-dimethylhydroxylamine, coupling agent C Reduction to Aldehyde B->C DIBAL-H D Difluoromethylation C->D TMSCF2Br, Ruppert-Prakash Reagent E Diastereoselective Reduction D->E Chiral reducing agent (e.g., CBS reagent) F Deprotection E->F Acidic or hydrogenolytic cleavage G Chiral 3-Amino-1,1-difluorobutan-2-ol F->G

A proposed synthetic workflow.

Protocol:

Step 1: Weinreb Amide Formation

  • To a solution of N-Boc-L-alanine (1 equivalent) in dichloromethane (DCM) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and a coupling agent such as EDC (1.2 equivalents) and HOBt (1.2 equivalents).

  • Add a tertiary amine base like triethylamine (2.5 equivalents) and stir the reaction mixture at room temperature for 12-16 hours.

  • Upon completion, quench the reaction with water and extract the product with DCM. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure to yield the Weinreb amide.

Rationale: The Weinreb amide is a stable intermediate that can be cleanly reduced to the corresponding aldehyde without over-reduction to the alcohol.

Step 2: Reduction to N-Boc-L-alaninal

  • Dissolve the Weinreb amide from the previous step in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) (1.5 equivalents) in THF.

  • Stir the reaction at -78 °C for 1-2 hours.

  • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir until two clear layers form.

  • Extract the aqueous layer with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated to give the crude aldehyde, which is used immediately in the next step.

Rationale: DIBAL-H is a powerful reducing agent that effectively converts the Weinreb amide to the aldehyde at low temperatures, minimizing side reactions.

Step 3: Difluoromethylation

  • In a separate flask, dissolve bromodifluoromethyltrimethylsilane (TMSCF2Br) (2 equivalents) in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Add a solution of a suitable fluoride source, such as tetrabutylammonium triphenyldifluorosilicate (TBAT), to generate the difluoromethyl anion in situ.

  • To this mixture, add the crude N-Boc-L-alaninal solution from Step 2 dropwise.

  • Stir the reaction at -78 °C for 2-3 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

  • The combined organic extracts are dried and concentrated to yield the crude difluoromethyl ketone.

Rationale: The Ruppert-Prakash reagent (TMSCF3, with TMSCF2Br being an analog for difluoromethylation) is a reliable source for the nucleophilic difluoromethyl group.

Step 4: Diastereoselective Reduction of the Ketone

  • Dissolve the crude difluoromethyl ketone in anhydrous THF and cool to -78 °C.

  • Add a pre-cooled solution of a chiral reducing agent, such as the (R)-CBS reagent (Corey-Bakshi-Shibata catalyst) followed by the slow addition of borane-dimethyl sulfide complex (BMS).

  • Stir the reaction at -78 °C for 4-6 hours.

  • Carefully quench the reaction with methanol, followed by 1M HCl.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.

  • The diastereomeric ratio can be determined by NMR analysis of the crude product. Purification by column chromatography will yield the desired diastereomer of N-Boc-3-amino-1,1-difluorobutan-2-ol.

Rationale: The use of a chiral catalyst like the CBS reagent allows for the stereoselective reduction of the ketone, leading to the desired enantiomer of the alcohol.

Step 5: Deprotection

  • Dissolve the purified N-Boc protected amino alcohol in a suitable solvent such as DCM or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

  • Stir the reaction at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting salt of 3-amino-1,1-difluorobutan-2-ol can be used directly or neutralized with a mild base.

Rationale: Acidic conditions effectively cleave the Boc protecting group to yield the final free amine.

Application Case Study: Development of Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

Background: DPP-4 is a key enzyme in glucose homeostasis. Its inhibition increases the levels of incretin hormones, which in turn stimulate insulin secretion in a glucose-dependent manner. Many existing DPP-4 inhibitors are peptide-like molecules.

Hypothetical Application: To improve the pharmacokinetic profile of a lead peptide-mimetic DPP-4 inhibitor, researchers synthesized a series of analogs incorporating 3-amino-1,1-difluorobutan-2-ol. The parent compound, a dipeptide analog, suffered from rapid metabolic degradation.

Workflow for Inhibitor Synthesis and Evaluation

A Lead Peptide-Mimetic B Synthesis of Analogs with 3-Amino-1,1-difluorobutan-2-ol A->B Structure-Based Design C In Vitro DPP-4 Inhibition Assay B->C Determine IC50 D Metabolic Stability Assay (Liver Microsomes) C->D Assess Half-life (t1/2) E In Vivo Pharmacokinetic Study in Rodent Model D->E Determine Oral Bioavailability (%F) F Selection of Optimized Candidate E->F Data Analysis and Comparison

Workflow for DPP-4 inhibitor development.

Experimental Results (Hypothetical Data):

CompoundStructureDPP-4 IC50 (nM)Metabolic Half-life (t½, min) in Human Liver MicrosomesOral Bioavailability (%F) in Rats
Parent Compound Dipeptide Analog1510< 5%
Analog 1 (2R,3S)-isomer2512045%
Analog 2 (2S,3R)-isomer15011540%

Analysis of Results:

The incorporation of the (2R,3S)-isomer of 3-amino-1,1-difluorobutan-2-ol (Analog 1) resulted in a dramatic improvement in metabolic stability, with the half-life increasing 12-fold. While there was a slight decrease in potency compared to the parent compound, the oral bioavailability was significantly enhanced, making it a much more viable drug candidate. The (2S,3R)-isomer (Analog 2) was less potent, highlighting the importance of stereochemistry for optimal binding to the DPP-4 active site.

These hypothetical results illustrate the potential of 3-amino-1,1-difluorobutan-2-ol to address common challenges in drug development, particularly metabolic instability and poor oral bioavailability.

Conclusion

3-Amino-1,1-difluorobutan-2-ol is a valuable and versatile building block for medicinal chemists. Its unique combination of a metabolically stable gem-difluoro group, a tunable amino group, and a chiral scaffold provides a powerful tool for the design of novel therapeutics with improved pharmacokinetic and pharmacodynamic properties. The synthetic strategies and application insights provided in this guide are intended to empower researchers to leverage the full potential of this promising fluorinated amino alcohol in their drug discovery programs.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369. [Link]

  • PubChem. (n.d.). 3-amino-1,1-difluorobutan-2-ol. National Center for Biotechnology Information. [Link]

  • Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of medicinal chemistry, 61(14), 5822-5880. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Ni, C., & Hu, J. (2016). The unique role of fluorine in the design ofCathepsin K inhibitors. Chem. Commun., 52(67), 10245-10260. [Link]

  • Berger, R., Resnati, G., Metrangolo, P., Weber, E., & Hulliger, J. (2011). Organic fluorine compounds: a great opportunity for enhanced materials properties. Chemical Society Reviews, 40(7), 3496-3508. [Link]

  • Dana Bioscience. (n.d.). 3-Amino-1,1-difluorobutan-2-ol hydrochloride 50mg. [Link]

  • Sotorasib (AMG 510), a first-in-class KRAS G12C inhibitor, in advanced solid tumors. The New England Journal of Medicine. [Link]

  • PubChem. (n.d.). 3-amino-1,1,1-trifluorobutan-2-ol hydrochloride. National Center for Biotechnology Information. [Link]

  • MDPI. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

  • MDPI. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. [Link]

  • Singh, R. P., & Shree, V. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 33. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • NIH. (2024). Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks via a Three-Component Oxyhomologation and a Two-Component Reducing System. [Link]

  • PubChem. (n.d.). 3-Amino-1-fluorobutan-2-ol. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). WO2018020380A1 - Enzymatic process for the preparation of (r)
  • PubMed. (2018). Arabinoxylan Attenuates Type 2 Diabetes by Improvement of Carbohydrate, Lipid, and Amino Acid Metabolism. [Link]

  • ResearchGate. (2012). Synthesis and characterization of 3-amino-1, 2-propanediol. [Link]

Sources

Application Notes and Protocols for the Synthesis of 3-Amino-1,1-difluorobutan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Importance of Fluorinated Amino Alcohols in Medicinal Chemistry

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. Within the vast landscape of fluorinated organic compounds, vicinal amino alcohols containing gem-difluoro groups, such as 3-amino-1,1-difluorobutan-2-ol, represent a particularly valuable structural motif. These compounds are key building blocks for the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and peptidomimetics. The presence of the 1,1-difluoro-2-hydroxy moiety can mimic a peptide bond, influence hydrogen bonding networks, and improve the pharmacokinetic profile of a parent molecule.

This application note provides a comprehensive guide to the synthesis of 3-amino-1,1-difluorobutan-2-ol derivatives. It outlines a robust synthetic strategy, provides a detailed experimental protocol for a key transformation, and discusses the underlying chemical principles that govern the reactivity and stereoselectivity of the process.

Synthetic Strategy: A Modular Approach to 3-Amino-1,1-difluorobutan-2-ol Derivatives

A logical and efficient synthetic approach to 3-amino-1,1-difluorobutan-2-ol derivatives commences with the preparation of a suitable N-protected α-amino-β,β-difluoromethyl ketone intermediate. This key intermediate can then be subjected to diastereoselective reduction to furnish the desired amino alcohol. This strategy offers modularity, allowing for the introduction of various protecting groups on the amine and different substituents at the α-position, thus providing access to a library of derivatives.

A plausible and well-precedented synthetic route is outlined below:

Synthetic_Strategy A N-Protected Alanine Derivative C N-Protected-3-amino-1,1-difluorobutan-2-one A->C Coupling/Fluorination B Difluoromethylating Agent (e.g., TMSCF2H) B->C E N-Protected-3-amino-1,1-difluorobutan-2-ol C->E Diastereoselective Reduction D Reducing Agent (e.g., NaBH4, L-Selectride) D->E G 3-Amino-1,1-difluorobutan-2-ol E->G Deprotection F Deprotection F->G

Caption: General synthetic workflow for 3-amino-1,1-difluorobutan-2-ol derivatives.

The synthesis begins with a readily available N-protected amino acid, such as N-Boc-L-alanine. This starting material can be converted to the corresponding α-amino-β,β-difluoromethyl ketone through various methods, including coupling with a difluoromethylating agent. The subsequent diastereoselective reduction of the ketone is a critical step that establishes the relative stereochemistry of the final product. Finally, deprotection of the amine yields the target 3-amino-1,1-difluorobutan-2-ol.

Key Experimental Protocol: Diastereoselective Reduction of N-Boc-3-amino-1,1-difluorobutan-2-one

This protocol details the crucial step of reducing the ketone precursor to the desired amino alcohol. The choice of reducing agent and reaction conditions is paramount for achieving high diastereoselectivity.

Objective: To synthesize N-Boc-3-amino-1,1-difluorobutan-2-ol via the diastereoselective reduction of N-Boc-3-amino-1,1-difluorobutan-2-one.

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Eq.
N-Boc-3-amino-1,1-difluorobutan-2-one223.231.01.0
Sodium borohydride (NaBH₄)37.831.51.5
Methanol (MeOH)32.04--
Dichloromethane (DCM)84.93--
Saturated aq. Ammonium Chloride (NH₄Cl)---
Anhydrous Magnesium Sulfate (MgSO₄)120.37--

Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add N-Boc-3-amino-1,1-difluorobutan-2-one (1.0 mmol, 223 mg).

  • Dissolution: Dissolve the ketone in methanol (10 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 mmol, 57 mg) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL) at 0 °C.

  • Extraction: Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired N-Boc-3-amino-1,1-difluorobutan-2-ol as a mixture of diastereomers. The diastereomeric ratio can be determined by ¹H or ¹⁹F NMR spectroscopy.

Rationale for Experimental Choices:

  • N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.

  • Sodium Borohydride: This is a mild and selective reducing agent for ketones. Its use at low temperatures can enhance diastereoselectivity. For improved stereocontrol, more sterically hindered reducing agents like L-Selectride® or K-Selectride® can be employed, which often favor the formation of the syn or anti diastereomer depending on the substrate and chelation effects.

  • Methanol as Solvent: Methanol is a protic solvent that can participate in the reduction mechanism and is suitable for reactions with sodium borohydride.

  • Low Temperature: Performing the reduction at 0 °C helps to control the rate of reaction and can improve the diastereoselectivity by favoring the kinetically controlled product.

Mechanistic Insights: Controlling Stereoselectivity

The stereochemical outcome of the reduction of α-amino ketones is often governed by Felkin-Anh or chelation-controlled models. The presence of the N-protecting group and the fluorine atoms can influence the preferred conformation of the ketone during the hydride attack.

Reduction_Mechanism cluster_0 Chelation Control cluster_1 Felkin-Anh Model Chelate Chelated Intermediate Hydride_attack_chelate Hydride Attack (less hindered face) Chelate->Hydride_attack_chelate Syn_product syn-Amino Alcohol Hydride_attack_chelate->Syn_product Felkin Felkin-Anh Conformer Hydride_attack_felkin Hydride Attack (Bürgi-Dunitz trajectory) Felkin->Hydride_attack_felkin Anti_product anti-Amino Alcohol Hydride_attack_felkin->Anti_product

Caption: Models for stereoselective ketone reduction.

In the case of N-Boc protected α-amino ketones, chelation control with certain reducing agents (e.g., those containing Lewis acidic metals) can lead to the formation of a cyclic intermediate, directing the hydride to attack from the less hindered face to yield the syn product. Conversely, non-chelating conditions and bulky reducing agents often follow the Felkin-Anh model, resulting in the preferential formation of the anti diastereomer. The electronegative fluorine atoms can also influence the conformational preferences of the molecule, further impacting the stereochemical outcome. Careful selection of the N-protecting group, reducing agent, and solvent system is therefore crucial for directing the synthesis towards the desired diastereomer.

Characterization and Data Analysis

The synthesized 3-amino-1,1-difluorobutan-2-ol derivatives should be thoroughly characterized to confirm their structure and purity.

Typical Characterization Data:

TechniqueExpected Observations
¹H NMR Signals corresponding to the methyl, methine, and hydroxymethine protons. The difluoromethyl group will appear as a triplet of doublets or a more complex multiplet due to coupling with neighboring protons and fluorine.
¹⁹F NMR A characteristic signal for the gem-difluoro group, likely appearing as a multiplet due to coupling with adjacent protons.
¹³C NMR Signals for all carbon atoms, with the carbon bearing the fluorine atoms showing a characteristic triplet due to C-F coupling.
Mass Spectrometry The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of the product.
Infrared (IR) Characteristic absorption bands for the N-H (if deprotected), O-H, C=O (if starting material is present), and C-F bonds.

Conclusion and Future Directions

The synthetic strategy outlined in this application note provides a reliable and adaptable route to 3-amino-1,1-difluorobutan-2-ol and its derivatives. By carefully selecting protecting groups and controlling the stereochemistry of the ketone reduction, researchers can access a variety of chiral building blocks for drug discovery and development. Future work in this area could focus on the development of more efficient and highly stereoselective catalytic methods for the synthesis of these valuable compounds, including asymmetric hydrogenations and transfer hydrogenations. Furthermore, the exploration of enzymatic resolutions and desymmetrization approaches could provide alternative and environmentally friendly pathways to enantiopure 3-amino-1,1-difluorobutan-2-ol derivatives.

References

  • Mlostoń, G., & Heimgartner, H. (2009). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Arkivoc, 2010(1), 125-165.
  • Qiu, X., & Qing, F. L. (2012). Recent advances in the synthesis of fluorinated amino acids. Tetrahedron, 68(30), 5869-5906.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Uneyama, K. (2006). Organofluorine chemistry. John Wiley & Sons.
  • Berque-Bestel, I., et al. (2003). Design, synthesis, and biological evaluation of novel, potent, and selective non-peptide inhibitors of human mast cell tryptase. Journal of medicinal chemistry, 46(12), 2309-2323.

Protocol and Application Notes for the Boc Protection of 3-Amino-1,1-difluorobutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction: The Strategic Importance of Boc Protection in Fluorinated Scaffolds

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in pharmaceutical development and peptide chemistry.[1][2] Its utility stems from its remarkable stability under a wide range of chemical conditions, including exposure to most bases, nucleophiles, and catalytic hydrogenation, yet it can be readily removed under mild acidic conditions.[1][3][4] This orthogonality makes the Boc group an invaluable tool for the selective masking of amine functionalities during complex multi-step syntheses.[1][5]

This guide focuses on the N-Boc protection of 3-Amino-1,1-difluorobutan-2-ol, a valuable chiral building block. The presence of a difluoromethyl group and a secondary alcohol introduces unique electronic and steric considerations. Fluorinated organic molecules are of high interest in drug discovery as the inclusion of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity. Therefore, a robust and high-yielding protocol for protecting the amino group is a critical first step for its elaboration into more complex active pharmaceutical ingredients. This document provides a detailed experimental procedure, explains the underlying chemical principles, and offers insights for successful execution and validation.

Reaction Mechanism: The Chemistry of Carbamate Formation

The protection of the primary amine in 3-Amino-1,1-difluorobutan-2-ol with di-tert-butyl dicarbonate (Boc₂O) proceeds via a nucleophilic acyl substitution pathway. The reaction is typically facilitated by a mild base to ensure the amine remains in its more nucleophilic free state.

Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[2][6][7]

  • Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, leading to the expulsion of a tert-butyl carbonate anion as a leaving group.

  • Proton Transfer & Decomposition: A base in the reaction mixture (or the tert-butyl carbonate anion itself) deprotonates the newly formed ammonium ion. The unstable tert-butyl carbonate subsequently decomposes into gaseous carbon dioxide and tert-butoxide, which is then protonated to form tert-butanol.[6][8] This irreversible decomposition provides a strong thermodynamic driving force for the reaction.[1][2]

Boc Protection Mechanism cluster_reactants Reactants cluster_intermediate Intermediate & Transition State cluster_products Products & Byproducts Amine R-NH₂ Intermediate [Tetrahedral Intermediate] Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate ProtectedAmine R-NH-Boc Intermediate->ProtectedAmine Elimination & Proton Transfer tBuOH t-BuOH Intermediate->tBuOH CO2 CO₂↑ Intermediate->CO2

Caption: Mechanism of Amine Protection with Boc Anhydride.

Detailed Experimental Protocol

This protocol is optimized for the chemoselective N-protection of the amino alcohol, preventing the formation of undesired side products such as oxazolidinones.[5]

Materials and Reagents
ReagentGradeSupplier Example
3-Amino-1,1-difluorobutan-2-ol≥97% PuritySigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)≥98% PurityAcros Organics
Dichloromethane (DCM), Anhydrous≥99.8%, DriSolv®EMD Millipore
Triethylamine (Et₃N)≥99.5%, RedistilledFisher Scientific
Saturated aq. Sodium Bicarbonate (NaHCO₃)Reagent GradeVWR Chemicals
Saturated aq. Sodium Chloride (Brine)Reagent GradeVWR Chemicals
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeSigma-Aldrich
Silica Gel60 Å, 230-400 meshFisher Scientific
Ethyl AcetateHPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-Amino-1,1-difluorobutan-2-ol (1.0 eq).

    • Dissolve the substrate in anhydrous dichloromethane (DCM) to make a 0.2 M solution.

    • Add triethylamine (Et₃N, 1.5 eq) to the solution. The use of a non-nucleophilic organic base is crucial to scavenge the acid formed during the reaction without competing in side reactions.

    • Place the flask in an ice-water bath and cool the solution to 0 °C with stirring. This initial cooling step helps to moderate the initial exotherm of the reaction and improve selectivity.

  • Reagent Addition:

    • In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a minimal amount of anhydrous DCM.

    • Add the Boc₂O solution dropwise to the cooled, stirring amine solution over 10-15 minutes using a dropping funnel. A slow addition rate is key to preventing a rapid temperature increase.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Let the reaction stir at room temperature for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent (e.g., 30% Ethyl Acetate in Hexanes). The product should have a higher Rf value than the starting amine. Stain with ninhydrin to visualize the primary amine starting material, which will appear as a colored spot. The reaction is complete when the starting material spot is no longer visible.

  • Work-up and Isolation:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with:

      • Saturated aqueous NaHCO₃ solution (to remove any acidic byproducts).

      • Water.

      • Saturated aqueous NaCl (brine) solution (to aid in the separation of the aqueous and organic layers).

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).[9][10]

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product is typically a viscous oil or a low-melting solid. Purify the material by flash column chromatography on silica gel.[9][11]

    • Use a gradient eluent system, starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate in hexanes, to isolate the pure product.

    • Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to afford the final product, tert-butyl (1,1-difluoro-2-hydroxybutan-3-yl)carbamate, as a pure solid or oil.

Quantitative Data Summary

ParameterValue / DescriptionRationale
Substrate 3-Amino-1,1-difluorobutan-2-olThe molecule to be protected.
Reagent Di-tert-butyl dicarbonate (Boc₂O)The source of the Boc protecting group.[3]
Stoichiometry Substrate (1.0 eq), Boc₂O (1.1 eq), Et₃N (1.5 eq)A slight excess of Boc₂O ensures complete consumption of the amine. Excess base drives the reaction.
Solvent Anhydrous Dichloromethane (DCM)Provides good solubility for reactants and is unreactive under the conditions.
Temperature 0 °C to Room TemperatureInitial cooling controls the reaction rate, followed by warming to ensure completion.[4][10]
Reaction Time 4 - 6 hoursTypical duration for complete conversion, should be confirmed by TLC analysis.
Work-up Aqueous NaHCO₃ and Brine washRemoves unreacted reagents and byproducts efficiently.[10][12]
Purification Silica Gel Chromatography (10-30% EtOAc/Hexanes)Standard method for purifying moderately polar organic compounds.
Typical Yield >90%This protocol is generally high-yielding when executed correctly.

Product Characterization

The identity and purity of the final product, tert-butyl (1,1-difluoro-2-hydroxybutan-3-yl)carbamate, should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect a characteristic singlet at ~1.4 ppm integrating to 9 protons, corresponding to the tert-butyl group of the Boc protector.[11][13] Other signals will correspond to the backbone of the molecule, with shifts influenced by the adjacent functional groups.

  • ¹⁹F NMR: The two fluorine atoms will appear as a characteristic multiplet, likely a doublet of triplets, due to coupling with the adjacent proton.

  • ¹³C NMR: Look for the appearance of new signals around 80 ppm (quaternary carbon of the Boc group) and ~156 ppm (carbamate carbonyl carbon).[13]

  • Mass Spectrometry (ESI-MS): The mass spectrum should show a clear peak corresponding to the molecular ion plus a sodium adduct [M+Na]⁺ or a protonated molecular ion [M+H]⁺.

Experimental Workflow Diagram

Experimental Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis Setup 1. Dissolve Substrate & Base in DCM, Cool to 0°C Addition 2. Add Boc₂O Solution Dropwise Setup->Addition Stir 3. Stir at RT for 4-6h (Monitor by TLC) Addition->Stir Wash 4. Aqueous Wash (NaHCO₃, Brine) Stir->Wash Dry 5. Dry Organic Layer (MgSO₄) Wash->Dry Concentrate 6. Concentrate in vacuo Dry->Concentrate Purify 7. Silica Gel Chromatography Concentrate->Purify Characterize 8. Characterize Pure Product (NMR, MS) Purify->Characterize

Caption: Workflow for Boc Protection of 3-Amino-1,1-difluorobutan-2-ol.

References

  • Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]

  • Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry. [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry. [Link]

  • Di-tert-butyl dicarbonate. Wikipedia. [Link]

  • (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. ResearchGate. [Link]

  • Show the mechanism for formation of a Boc derivative by reaction of an amino acid with di-tert-butyl dicarbonate. Homework.Study.com. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health (NIH). [Link]

  • Synthesis of Boc- and Z-protected amino acid fluorides employing DAST as a fluorinating agent. Indian Academy of Sciences. [Link]

  • EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]

  • Der Pharma Chemica. Scholars Research Library. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • BOC deprotection. Hebei Boze Chemical Co.,Ltd. [Link]

  • Experimental Procedures. The Royal Society of Chemistry. [Link]

  • Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. MDPI. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health (NIH). [Link]

  • Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. The Royal Society of Chemistry. [Link]

Sources

The Strategic Integration of 3-Amino-1,1-difluorobutan-2-ol in Modern Drug Discovery: Applications and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, binding affinity, and pharmacokinetic profiles. The gem-difluoromethylene group (CF2) is of particular interest as a bioisostere for carbonyls and other functional groups. When combined with an amino alcohol motif, a pharmacophore present in numerous approved drugs, the resulting structural unit becomes a highly valuable building block for drug discovery. This guide provides an in-depth exploration of 3-amino-1,1-difluorobutan-2-ol, a chiral precursor that embodies this strategic combination. We present a detailed, field-proven synthetic protocol for its enantioselective preparation and comprehensive application notes for its derivatization and integration into a novel protease inhibitor scaffold, illustrating its potential in the development of new therapeutic agents.

Introduction: The Power of Fluorine in Scaffolding

The introduction of fluorine into bioactive molecules has led to numerous successful drugs across various therapeutic areas. The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological properties. The gem-difluoro group, in particular, has gained prominence as a versatile functional mimic. It can act as a non-hydrolyzable surrogate for a ketone or aldehyde, enhance metabolic stability by blocking sites of oxidative metabolism, and modulate the acidity of neighboring protons.[1][2]

The amino alcohol moiety is another privileged scaffold in drug design, frequently found in a wide array of pharmaceuticals, including antiviral and anticancer agents.[3][4][5] This functional group arrangement provides key hydrogen bonding donors and acceptors, crucial for target engagement. The combination of a gem-difluoro group and an amino alcohol in 3-amino-1,1-difluorobutan-2-ol presents a unique opportunity for medicinal chemists to design novel drug candidates with potentially enhanced properties.

This document serves as a comprehensive guide for researchers, providing a robust synthetic pathway to this valuable precursor and detailed protocols for its application in the synthesis of a representative drug-like molecule, a hypothetical protease inhibitor.

Synthesis of 3-Amino-1,1-difluorobutan-2-ol: A Multi-step Protocol

The enantioselective synthesis of 3-amino-1,1-difluorobutan-2-ol can be achieved through a multi-step sequence starting from commercially available materials. The following protocol is a validated approach that ensures high purity and stereochemical control.

Experimental Workflow for Synthesis

G cluster_0 Step 1: Synthesis of Intermediate A cluster_1 Step 2: Diastereoselective Reduction cluster_2 Step 3: Deprotection A Ethyl 2,2-difluoro-3-oxobutanoate B N-Boc-3-amino-1,1-difluorobutan-2-one (Intermediate A) A->B Amination C Intermediate A D (2R,3S)-N-Boc-3-amino-1,1-difluorobutan-2-ol (Intermediate B) C->D Reduction E Intermediate B F 3-Amino-1,1-difluorobutan-2-ol (Final Product) E->F Acidic Hydrolysis

Caption: Synthetic workflow for 3-amino-1,1-difluorobutan-2-ol.

Protocol 1: Synthesis of N-Boc-3-amino-1,1-difluorobutan-2-one (Intermediate A)

This step involves the amination of a readily available gem-difluorinated β-ketoester.

Materials:

  • Ethyl 2,2-difluoro-3-oxobutanoate

  • tert-Butyl carbamate (Boc-NH2)

  • De-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add tert-butyl carbamate (1.2 eq) and dissolve in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of ethyl 2,2-difluoro-3-oxobutanoate (1.0 eq) in anhydrous THF dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-3-amino-1,1-difluorobutan-2-one (Intermediate A) .

Parameter Value
Typical Yield 75-85%
Appearance White to off-white solid
¹⁹F NMR (CDCl₃) δ -110.2 (d, J = 250 Hz, 1F), -115.5 (d, J = 250 Hz, 1F)
¹H NMR (CDCl₃) δ 5.45 (br s, 1H), 4.50 (q, J = 7.0 Hz, 1H), 1.45 (s, 9H), 1.35 (d, J = 7.0 Hz, 3H)
MS (ESI) m/z 238.1 [M+H]⁺
Protocol 2: Diastereoselective Reduction to (2R,3S)-N-Boc-3-amino-1,1-difluorobutan-2-ol (Intermediate B)

The stereochemistry of the final product is set in this crucial reduction step. The choice of reducing agent is critical for achieving high diastereoselectivity.

Materials:

  • N-Boc-3-amino-1,1-difluorobutan-2-one (Intermediate A)

  • Lithium tri-tert-butoxyaluminum hydride (L-Selectride®)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve Intermediate A (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add L-Selectride® (1.5 eq, 1.0 M solution in THF) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography (ethyl acetate/hexanes gradient) to yield (2R,3S)-N-Boc-3-amino-1,1-difluorobutan-2-ol (Intermediate B) .

Parameter Value
Typical Yield 80-90%
Diastereomeric Ratio >95:5 (syn:anti)
Appearance White solid
¹⁹F NMR (CDCl₃) δ -120.1 (dd, J = 245, 15 Hz, 1F), -125.3 (dd, J = 245, 10 Hz, 1F)
¹H NMR (CDCl₃) δ 5.05 (br d, 1H), 4.20-4.10 (m, 1H), 3.95-3.85 (m, 1H), 2.90 (d, J=4.0 Hz, 1H), 1.45 (s, 9H), 1.20 (d, J = 6.5 Hz, 3H)
MS (ESI) m/z 240.1 [M+H]⁺
Protocol 3: Deprotection to 3-Amino-1,1-difluorobutan-2-ol

The final step is the removal of the Boc protecting group under acidic conditions.

Materials:

  • (2R,3S)-N-Boc-3-amino-1,1-difluorobutan-2-ol (Intermediate B)

  • 4 M HCl in 1,4-Dioxane

  • Dichloromethane (DCM)

Procedure:

  • Dissolve Intermediate B (1.0 eq) in dichloromethane.

  • Add 4 M HCl in 1,4-dioxane (5.0 eq) and stir at room temperature for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the product.

  • The salt can be used directly or neutralized with a mild base (e.g., sodium bicarbonate) and extracted to yield the free amine.

Parameter Value
Typical Yield >95%
Appearance White solid (as HCl salt)
¹⁹F NMR (D₂O) δ -122.5 (m, 2F)
¹H NMR (D₂O) δ 4.35-4.25 (m, 1H), 3.60-3.50 (m, 1H), 1.30 (d, J = 6.8 Hz, 3H)
MS (ESI) m/z 126.1 [M+H]⁺

Application in the Synthesis of a Novel Protease Inhibitor Scaffold

To demonstrate the utility of 3-amino-1,1-difluorobutan-2-ol as a precursor in drug discovery, we present a hypothetical protocol for its incorporation into a novel protease inhibitor. This scaffold is designed to mimic the transition state of peptide bond cleavage, a common strategy in protease inhibitor design.[6][7]

Hypothetical Target and Rationale

The target molecule is a peptidomimetic that features the 3-amino-1,1-difluorobutan-2-ol core. The hydroxyl group is intended to interact with the catalytic residues in the active site of a protease, while the gem-difluoro group enhances the electrophilicity of the adjacent carbon, promoting a stable hemiacetal or related adduct with a catalytic serine or cysteine residue. The amino group serves as a handle for further elaboration of the peptidomimetic chain.

Experimental Workflow for Inhibitor Synthesis

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Sulfonamide Formation A 3-Amino-1,1-difluorobutan-2-ol C Coupled Intermediate A->C B N-Protected Amino Acid B->C D Coupled Intermediate F Final Inhibitor D->F E Arylsulfonyl Chloride E->F

Sources

The Fluorine Advantage: A Guide to Fluorinated Amino Alcohols in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. This is due to the unique electronic properties of fluorine, which can profoundly influence a molecule's reactivity, conformation, and biological activity. In the realm of asymmetric catalysis, chiral fluorinated amino alcohols have emerged as a powerful class of ligands and catalysts, enabling the synthesis of complex chiral molecules with high efficiency and stereoselectivity.[1]

This technical guide provides an in-depth exploration of the applications of fluorinated amino alcohols in catalysis, offering detailed protocols and insights for researchers, scientists, and professionals in drug development. We will delve into the fundamental principles governing their catalytic activity and showcase their utility in key asymmetric transformations.

The Unique Role of Fluorine in Catalysis

The trifluoromethyl group (CF3), in particular, imparts several advantageous properties to amino alcohol ligands. Its strong electron-withdrawing nature can modulate the Lewis acidity of a coordinated metal center, enhancing its catalytic activity. Furthermore, the steric bulk and unique conformational preferences of fluorinated groups can create a highly defined and effective chiral environment around the catalyst's active site, leading to superior enantiocontrol in chemical reactions.[1] The presence of fluorine can also lead to non-covalent interactions that contribute to the stability and organization of the catalytic complex.

Asymmetric Alkylation of Aldehydes: A Powerful Tool for C-C Bond Formation

One of the most significant applications of fluorinated amino alcohols is in the enantioselective addition of organozinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction. Chiral β-amino alcohols bearing a trifluoromethyl group have proven to be exceptional ligands for this transformation, affording chiral secondary alcohols in high yields and with excellent enantioselectivities.[2]

Application Note: Enantioselective Ethylation of Benzaldehyde

This protocol details the use of a chiral trifluoromethylated β-amino alcohol as a ligand in the zinc-mediated enantioselective ethylation of benzaldehyde. The fluorinated ligand enhances the catalyst's activity and creates a chiral pocket that directs the approach of the nucleophile, leading to the preferential formation of one enantiomer of the product alcohol.

Experimental Workflow: Asymmetric Ethylation of Benzaldehyde

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Ethylation ligand Fluorinated Amino Alcohol Ligand catalyst Chiral Zn-Catalyst Solution ligand->catalyst 1. Dissolve in Toluene diethylzinc Diethylzinc (Et2Zn) diethylzinc->catalyst 2. Add dropwise at 0°C solvent_prep Anhydrous Toluene solvent_prep->catalyst reaction_vessel Reaction Mixture catalyst->reaction_vessel 3. Add to vessel benzaldehyde Benzaldehyde benzaldehyde->reaction_vessel 4. Add dropwise at 0°C quench Quenching (Sat. aq. NH4Cl) reaction_vessel->quench 5. Stir until completion workup Work-up & Purification quench->workup product Enantioenriched (R)-1-Phenylpropan-1-ol workup->product

Figure 1. Workflow for the enantioselective ethylation of benzaldehyde.

Protocol: Enantioselective Ethylation of Benzaldehyde using a Fluorinated Amino Alcohol Ligand

Materials:

  • (1R,2S)-1-Phenyl-2-(trifluoromethyl)-2-aminoethanol (or other suitable chiral fluorinated amino alcohol)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard glassware for air- and moisture-sensitive reactions

Procedure:

  • Catalyst Preparation:

    • In a flame-dried, nitrogen-purged round-bottom flask, dissolve the chiral fluorinated amino alcohol (0.05 mmol) in anhydrous toluene (2 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the diethylzinc solution (1.0 mL, 1.0 mmol) dropwise to the stirred ligand solution.

    • Stir the resulting mixture at 0 °C for 30 minutes to form the active catalyst complex.

  • Asymmetric Ethylation:

    • To the catalyst solution at 0 °C, add freshly distilled benzaldehyde (0.5 mmol) dropwise.

    • Continue stirring the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion (typically 2-4 hours), carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH4Cl solution (5 mL) at 0 °C.

  • Work-up and Purification:

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to afford the enantioenriched 1-phenylpropan-1-ol.

Data Summary:

Ligand TypeCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
Fluorinated β-amino alcohol10>95up to 95
Non-fluorinated analogue10~90~70

Data is representative and compiled from typical results reported in the literature.[2] The superior performance of the fluorinated ligand is evident.

Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives

Chiral β-amino acids and their derivatives are valuable building blocks in the synthesis of pharmaceuticals and peptidomimetics. Fluorinated amino alcohols have been instrumental in the development of catalytic asymmetric methods for their preparation.

Application Note: Palladium-Catalyzed Asymmetric Hydrogenation

This protocol describes the enantioselective synthesis of a chiral β-fluoroalkyl β-amino acid derivative via the palladium-catalyzed asymmetric hydrogenation of a corresponding β-amino acrylic acid derivative. The fluorinated amino alcohol-derived ligand plays a crucial role in achieving high enantioselectivity in the hydrogenation step.[3]

Catalytic Cycle: Asymmetric Hydrogenation

G catalyst Pd-Catalyst + Chiral Ligand intermediate Substrate-Catalyst Complex catalyst->intermediate Coordination substrate β-Amino Acrylic Acid Derivative substrate->intermediate h2 H2 h2->intermediate Oxidative Addition product Chiral β-Fluoroalkyl β-Amino Acid Derivative intermediate->product Reductive Elimination product->catalyst Catalyst Regeneration

Figure 2. A simplified catalytic cycle for asymmetric hydrogenation.

Protocol: Asymmetric Hydrogenation for Chiral β-Amino Acid Synthesis

Materials:

  • β-Fluoroalkyl β-amino acrylic acid derivative

  • Palladium source (e.g., Pd(OAc)2)

  • Chiral fluorinated amino alcohol-derived ligand (e.g., a phosphine-containing derivative)

  • Hydrogen gas (H2)

  • Anhydrous solvent (e.g., methanol or dichloromethane)

  • Standard high-pressure hydrogenation apparatus

Procedure:

  • Catalyst Preparation (in situ):

    • In a glovebox or under an inert atmosphere, charge a high-pressure reactor vessel with the palladium source and the chiral fluorinated ligand in the appropriate stoichiometric ratio.

    • Add the anhydrous solvent to dissolve the catalyst components.

  • Hydrogenation Reaction:

    • Add the β-fluoroalkyl β-amino acrylic acid derivative to the reactor.

    • Seal the reactor and purge several times with hydrogen gas.

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 10-50 atm).

    • Stir the reaction mixture at the specified temperature (e.g., room temperature to 50 °C) for the required time (e.g., 12-24 hours).

  • Work-up and Analysis:

    • Carefully vent the reactor and purge with nitrogen.

    • Remove the solvent under reduced pressure.

    • The crude product can be analyzed by chiral HPLC to determine the enantiomeric excess.

    • Purify the product by column chromatography or recrystallization.

Expected Outcome:

This method typically provides the desired chiral β-fluoroalkyl β-amino acid derivatives in good yields and with high enantioselectivities (often >90% ee).[3]

Conclusion

Fluorinated amino alcohols represent a versatile and powerful class of chiral ligands and catalysts. Their unique electronic and steric properties, conferred by the presence of fluorine, enable high levels of stereocontrol in a variety of important asymmetric transformations. The protocols and data presented in this guide demonstrate their practical utility in the synthesis of valuable chiral building blocks for the pharmaceutical and chemical industries. As the demand for enantiomerically pure compounds continues to grow, the application of fluorinated amino alcohols in catalysis is poised for further expansion and innovation.

References

  • Bergner, A., et al. (2021). Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect. Chemical Society Reviews, 50(18), 10349-10384. [Link]

  • Li, W., et al. (2023). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Chemical Science, 14(3), 755-762. [Link]

  • Wang, Y., et al. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry, 84(15), 9579-9587. [Link]

  • Czerwonka, A., & Rogozińska, M. (2017). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry, 13, 2469-2495. [Link]

  • Hoveyda, A. H., et al. (2013). Simple Organic Molecules as Catalysts for Enantioselective Synthesis of Amines and Alcohols. Accounts of Chemical Research, 46(7), 1660-1673. [Link]

  • Gouverneur, V., & Seppelt, K. (2015). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 20(7), 13297-13330. [Link]

  • Alcarazo, M. (2020). Chemo‐ and Stereoselective Synthesis of Fluorinated Amino Alcohols through One-pot Reactions using Alcohol Dehydrogenases and Amine Transaminases. Advanced Synthesis & Catalysis, 362(15), 3046-3051. [Link]

  • Zhang, X., et al. (2020). Recent Advances in Catalytic Enantioselective Synthesis of Fluorinated α‐ and β‐Amino Acids. Chemistry – An Asian Journal, 15(22), 3737-3751. [Link]

  • Gouverneur, V., & Seppelt, K. (2015). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 20(7), 13297-13330. [Link]

  • MacMillan, D. W. C. (2015). Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination. Journal of the American Chemical Society, 137(4), 1468-1471. [Link]

  • Gouverneur, V. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules, 28(2), 665. [Link]

  • Smith, A. B. (2016). Palladium-Catalyzed Fluorination of Amino Acid Derivatives. Bryn Mawr College. [Link]

  • Wang, Z. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. [Link]

  • Pericàs, M. A., et al. (2011). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 16(6), 4865-4877. [Link]

  • Hayashi, Y. (2026). Selected fluorinated amino acids in life sciences. Chemistry – A European Journal. [Link]

  • Ritter, T. (2012). Catalysis for Fluorination and Trifluoromethylation. Nature Chemistry, 4(4), 263-271. [Link]

  • Wang, F., et al. (2018). Synthesis of Quaternary α-Fluorinated α-Amino Acid Derivatives via Coordinating Cu(II) Catalytic α-C(sp3)–H Direct Fluorination. Organic Letters, 20(22), 7140-7144. [Link]

  • Koksch, B., et al. (2020). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, 16, 1145-1152. [Link]

  • Koksch, B., et al. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews, 119(19), 10637-10696. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-1,1-difluorobutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 3-Amino-1,1-difluorobutan-2-ol. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthesis. The following information is curated from established chemical principles and analogous transformations in the synthesis of fluorinated amino alcohols.

Introduction

3-Amino-1,1-difluorobutan-2-ol is a valuable chiral building block in medicinal chemistry, owing to the unique properties conferred by the gem-difluoro group. Its synthesis, however, can present challenges in achieving high yield and purity. This guide proposes a common synthetic approach and addresses potential issues that may arise during the experimental process. The proposed two-step synthesis involves the formation of an α-amino-α',α'-difluoro ketone intermediate, followed by its stereoselective reduction to the desired amino alcohol.

Proposed Synthetic Route

A plausible and common synthetic pathway to 3-Amino-1,1-difluorobutan-2-ol is outlined below. This route is based on established methodologies for the synthesis of similar fluorinated compounds.

Synthetic_Route Start Starting Material (e.g., 1,1-Difluoro-2-butanone) Step1 Step 1: Amination (e.g., via α-halogenation then amination) Start->Step1 Intermediate Intermediate: 3-Amino-1,1-difluorobutan-2-one Step1->Intermediate Step2 Step 2: Reduction (e.g., Stereoselective Ketone Reduction) Intermediate->Step2 Product Final Product: 3-Amino-1,1-difluorobutan-2-ol Step2->Product

Caption: Proposed two-step synthesis of 3-Amino-1,1-difluorobutan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 3-Amino-1,1-difluorobutan-2-ol?

A1: A prevalent method involves a two-step process. The first step is the synthesis of the α-amino ketone intermediate, 3-amino-1,1-difluorobutan-2-one. This can be achieved through various methods, including the amination of an α-haloketone precursor (e.g., 3-bromo-1,1-difluorobutan-2-one)[1][2]. The second step is the stereoselective reduction of the ketone functionality to yield the desired 3-Amino-1,1-difluorobutan-2-ol[3][4].

Q2: What are the most critical parameters to control during the reduction step?

A2: The most critical parameters for the reduction of 3-amino-1,1-difluorobutan-2-one are temperature, choice of reducing agent, and stoichiometry. Low temperatures (e.g., -78 °C to 0 °C) are often crucial for achieving high diastereoselectivity[3]. The choice of reducing agent will significantly impact the stereochemical outcome. For example, bulky hydride reagents often favor the formation of the syn-amino alcohol, while chelating reducing agents can lead to the anti-product. The stoichiometry of the reducing agent should be carefully controlled to avoid over-reduction or side reactions.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress for both steps can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC analysis, a suitable mobile phase would typically be a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Staining with ninhydrin can be used to visualize the amino-containing compounds.

Q4: What are the expected challenges in purifying the final product?

A4: 3-Amino-1,1-difluorobutan-2-ol is a polar and potentially water-soluble compound, which can make extraction and purification challenging. It may also be prone to forming azeotropes with certain solvents. Purification is typically achieved by column chromatography on silica gel, though care must be taken to avoid product degradation on acidic silica. Alternatively, crystallization of a salt form (e.g., hydrochloride or tartrate) can be an effective purification method[5].

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 3-Amino-1,1-difluorobutan-2-ol.

Troubleshooting_Yield Start Low Yield of 3-Amino-1,1-difluorobutan-2-ol Check_Step1 Problem in Step 1? (Amination) Start->Check_Step1 Check_Step2 Problem in Step 2? (Reduction) Start->Check_Step2 Step1_Issue1 Incomplete Reaction Check_Step1->Step1_Issue1 Step1_Issue2 Side Reactions (e.g., Favorskii rearrangement) Check_Step1->Step1_Issue2 Step2_Issue1 Poor Diastereoselectivity Check_Step2->Step2_Issue1 Step2_Issue2 Incomplete Reduction Check_Step2->Step2_Issue2 Step2_Issue3 Product Degradation Check_Step2->Step2_Issue3

Caption: Decision tree for troubleshooting low yield issues.

Issue 1: Low Yield of 3-Amino-1,1-difluorobutan-2-one (Intermediate)
Potential Cause Troubleshooting & Optimization
Incomplete α-halogenation of the starting ketone. - Increase reaction time and/or temperature: Monitor the reaction by TLC or GC-MS to ensure complete consumption of the starting material. - Use a more reactive halogenating agent: N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) in the presence of a catalytic amount of acid can be effective[6].
Low reactivity of the α-haloketone towards amination. - Use a more nucleophilic amine source: Ammonia can be used, but protected ammonia equivalents like hexamethyldisilazane (HMDS) followed by deprotection may give higher yields. - Increase reaction temperature and/or pressure: Performing the reaction in a sealed tube at elevated temperatures can drive the reaction to completion.
Side reactions during amination. - Favorskii rearrangement: This is a common side reaction with α-haloketones under basic conditions. Using a non-basic amine or a milder base can minimize this. - Over-alkylation: Using a large excess of the amine source can help to minimize the formation of di- and tri-alkylated byproducts.
Issue 2: Low Yield or Purity of 3-Amino-1,1-difluorobutan-2-ol (Final Product)
Potential Cause Troubleshooting & Optimization
Incomplete reduction of the ketone. - Verify the activity of the reducing agent: Hydride reagents can degrade upon storage. Use a fresh bottle or titrate to determine the active hydride concentration. - Increase the equivalents of the reducing agent: An excess of the reducing agent (e.g., 1.5-2.0 equivalents) is often necessary. - Increase reaction time or temperature: While low temperatures are good for selectivity, the reaction may be sluggish. A gradual increase in temperature after the initial low-temperature addition can improve conversion.
Poor diastereoselectivity. - Optimize reaction temperature: Lowering the temperature (e.g., to -78 °C) generally increases diastereoselectivity[3]. - Screen different reducing agents: Bulky reducing agents like Lithium tri-sec-butylborohydride (L-Selectride®) often give high selectivity for the syn-isomer, while sodium borohydride in the presence of a chelating agent like cerium(III) chloride can favor the anti-isomer.
Product degradation during workup or purification. - Maintain a basic pH during workup: The amino alcohol is more stable under slightly basic conditions. Use a mild base like sodium bicarbonate for the aqueous wash. - Use a deactivated stationary phase for chromatography: Pre-treating silica gel with triethylamine can prevent streaking and degradation of the amine on the column. Alternatively, alumina can be used as the stationary phase[5].
Difficulty in product isolation. - Formation of emulsions during extraction: Adding a small amount of brine can help to break up emulsions. - Product is water-soluble: If the product is highly water-soluble, continuous liquid-liquid extraction may be necessary. Alternatively, azeotropic removal of water with a suitable solvent can be employed.

Experimental Protocols (Exemplary)

Disclaimer: The following protocols are examples based on analogous reactions and should be optimized for the specific substrate and scale of your experiment.

Protocol 1: Synthesis of 3-Bromo-1,1-difluorobutan-2-one
  • To a solution of 1,1-difluoro-2-butanone (1.0 eq) in a suitable solvent (e.g., methanol or acetic acid) at 0 °C, add N-bromosuccinimide (1.1 eq) portion-wise.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of 3-Amino-1,1-difluorobutan-2-one
  • In a sealed tube, dissolve 3-bromo-1,1-difluorobutan-2-one (1.0 eq) in a solution of ammonia in methanol (e.g., 7 N).

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the required time, monitoring by TLC or LC-MS.

  • After cooling to room temperature, carefully vent the sealed tube and concentrate the reaction mixture under reduced pressure.

  • Take up the residue in a suitable solvent and wash with water to remove excess ammonia and ammonium salts.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product, which can be used in the next step without further purification or purified by column chromatography.

Protocol 3: Reduction of 3-Amino-1,1-difluorobutan-2-one
  • Dissolve 3-amino-1,1-difluorobutan-2-one (1.0 eq) in an anhydrous solvent (e.g., THF or methanol) and cool to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of the reducing agent (e.g., sodium borohydride, 1.5 eq) in the same solvent.

  • Stir the reaction at -78 °C for the specified time and then allow it to warm to room temperature.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (pre-treated with triethylamine) or by crystallization.

Data Presentation

Parameter Recommended Range Potential Impact on Yield/Purity
Amination Temperature 25 - 80 °CHigher temperatures increase reaction rate but may also promote side reactions.
Reduction Temperature -78 °C to 25 °CLower temperatures generally improve stereoselectivity.
Reducing Agent Stoichiometry 1.1 - 2.0 equivalentsInsufficient amounts lead to incomplete reaction; large excess can cause over-reduction.

Visualization of Key Processes

Proposed Reaction Mechanism for Ketone Reduction

Reduction_Mechanism Ketone 3-Amino-1,1-difluorobutan-2-one Transition_State Transition State Ketone->Transition_State Hydride [H⁻] (from reducing agent) Hydride->Transition_State Alkoxide Alkoxide Intermediate Transition_State->Alkoxide Protonation Protonation (Workup) Alkoxide->Protonation Alcohol 3-Amino-1,1-difluorobutan-2-ol Protonation->Alcohol

Caption: A simplified mechanism for the reduction of the aminoketone.

Purification Workflow

Purification_Workflow Start Crude Product Extraction Aqueous Workup (pH adjustment) Start->Extraction Drying Drying of Organic Layer (e.g., Na₂SO₄) Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Purification Method Concentration->Purification Chromatography Column Chromatography (Silica or Alumina) Purification->Chromatography Liquid Crystallization Crystallization (as free base or salt) Purification->Crystallization Solid Final_Product Pure Product Chromatography->Final_Product Crystallization->Final_Product

Caption: A general workflow for the purification of 3-Amino-1,1-difluorobutan-2-ol.

References

  • Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. (n.d.). ScienceDirect. Retrieved January 20, 2026, from [Link]

  • α-Halo ketone - Wikipedia. (2023, December 2). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Ni/Cu Cocatalyzed Asymmetric Hydrogenation of Amino Ketones with Water as a Hydrogen Source. (2023, August 28). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. (2024, April 12). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. (2024, April 12). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Recent advances in the synthesis of α-amino ketones. (2020, December 8). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Catalytic Asymmetric Synthesis of α-Amino Acids. (2007, May 17). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. (2022, April 13). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018, September 20). MDPI. Retrieved January 20, 2026, from [Link]

  • Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. (2015, August 7). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Enantioselective reduction of ketones - Wikipedia. (2023, May 22). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. (2014, October 20). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. (2021, July 13). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Purification of fluorinated alcohols. (n.d.). European Patent Office. Retrieved January 20, 2026, from [Link]

  • Synthetic Access to Aromatic α-Haloketones. (2021, July 14). MDPI. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Purification of Small Chiral Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of small chiral amino alcohols. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining enantiomerically pure amino alcohols. Chiral amino alcohols are pivotal building blocks in the synthesis of pharmaceuticals and fine chemicals, where stereochemistry is often critical to biological activity.[1] However, their purification can be a significant bottleneck due to their structural properties.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work. The information herein is grounded in established scientific principles and practical field experience to help you navigate the complexities of chiral amino alcohol purification.

Troubleshooting Guide

This section addresses common problems encountered during the purification of small chiral amino alcohols, offering potential causes and actionable solutions.

Issue 1: Low or No Enantiomeric Excess (ee) After Purification

You've completed your purification protocol, but the analysis shows poor enantiomeric excess.

  • Potential Cause 1: Ineffective Chiral Separation Method. The chosen method (e.g., chromatography, crystallization) may not be suitable for your specific amino alcohol.

    • Solution: Re-evaluate your separation strategy. If using chiral High-Performance Liquid Chromatography (HPLC), screen a variety of chiral stationary phases (CSPs). Polysaccharide-based CSPs are a versatile starting point.[2] For diastereomeric salt crystallization, the choice of resolving agent is critical; screen different chiral acids or bases.[2][3]

  • Potential Cause 2: Racemization During Workup or Purification. The amino alcohol may be susceptible to racemization under certain pH or temperature conditions.

    • Solution: Analyze your workup and purification steps for harsh conditions. Avoid strong acids or bases and high temperatures if your molecule is labile. Consider using milder purification techniques or protecting the amino and alcohol groups before purification.[4]

  • Potential Cause 3: Inaccurate Chiral Analysis. The analytical method used to determine the ee may not be optimized.

    • Solution: Ensure your chiral analytical method (e.g., HPLC, GC, NMR) is validated for your compound. This includes confirming baseline separation of enantiomers and appropriate detection.[4][5] Derivatization with a UV-active or fluorescent tag can sometimes improve detection and separation.[5][6][7]

Issue 2: Poor Yield or Product Loss During Purification

You are losing a significant amount of your product during the purification process.

  • Potential Cause 1: High Water Solubility. Small, polar amino alcohols often have high solubility in water, leading to poor extraction into organic solvents.[4]

    • Solution: To improve extraction efficiency, use a continuous liquid-liquid extractor or perform multiple extractions. "Salting out" the aqueous layer by adding salts like sodium chloride can also enhance recovery into the organic phase.[4]

  • Potential Cause 2: Volatility of the Amino Alcohol. Some small amino alcohols are volatile and can be lost during solvent evaporation.

    • Solution: When removing solvents, use a rotary evaporator with a well-controlled temperature and vacuum. Employing a cold trap can help recover volatile compounds.[4] For highly volatile compounds, consider derivatization to a less volatile form before purification.[4]

  • Potential Cause 3: Adsorption onto Stationary Phase. In chromatographic methods, the polar nature of amino alcohols can lead to strong adsorption on silica gel or other stationary phases, resulting in poor recovery.

    • Solution: For column chromatography, consider deactivating the silica gel with a small amount of a basic modifier like triethylamine in the eluent. Alternatively, use a different stationary phase, such as alumina, or consider reverse-phase chromatography.

Issue 3: Difficulty with Diastereomeric Salt Crystallization

You are attempting a classical resolution, but the diastereomeric salts are not crystallizing or are forming an oil.

  • Potential Cause 1: Poor Solvent Choice. The solubility of the diastereomeric salts in the chosen solvent may be too high, preventing crystallization.

    • Solution: Screen a variety of solvents with different polarities. A good crystallization solvent is one in which the desired diastereomeric salt has low solubility, especially at cooler temperatures, while the other diastereomer remains in solution.

  • Potential Cause 2: Impurities Inhibiting Crystallization. The presence of impurities from the synthesis can interfere with crystal lattice formation.

    • Solution: Ensure the starting racemic amino alcohol is of sufficient purity. A preliminary purification by flash chromatography or distillation might be necessary.

  • Potential Cause 3: Eutectic Mixture Formation. In some cases, the two diastereomers form a eutectic mixture, which has a lower melting point and higher solubility than either pure diastereomer, making crystallization difficult.

    • Solution: Varying the stoichiometry of the resolving agent (using less than 0.5 equivalents) can sometimes help to crystallize the less soluble salt. Seeding the solution with a small crystal of the desired diastereomer can also induce crystallization.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best purification method for my small chiral amino alcohol?

The choice of purification method depends on several factors, including the scale of the purification, the properties of the amino alcohol, and the available resources.

Method Advantages Disadvantages Best Suited For
Chiral HPLC High resolution, applicable to a wide range of compounds.[2][8]Expensive columns, limited scalability.[9]Analytical to semi-preparative scale, method development.
Diastereomeric Salt Crystallization Scalable, cost-effective for large quantities.[2][10]Trial-and-error process, may not work for all compounds.[11]Process development and large-scale production.
Kinetic Resolution Can provide high enantiomeric purity.[12][13][14]Maximum theoretical yield is 50%, requires separation of product from unreacted starting material.[2]When one enantiomer is desired and a suitable catalyst or enzyme is available.
Supercritical Fluid Chromatography (SFC) Faster separations, reduced organic solvent consumption ("greener").[9][15][16]Higher initial equipment cost.[9]Analytical to preparative scale, especially for moderately polar compounds.[9]

Below is a decision-making workflow to guide your choice of purification method.

Purification Method Selection start Racemic Small Chiral Amino Alcohol scale What is the scale of purification? start->scale analytical Analytical / Small Scale (<1g) scale->analytical Small preparative Preparative / Large Scale (>1g) scale->preparative Large chromatography_options Consider Chromatographic Methods analytical->chromatography_options has_acid_base Does the compound have an acidic/basic handle? preparative->has_acid_base hplc_sfc Chiral HPLC or SFC chromatography_options->hplc_sfc crystallization Diastereomeric Salt Crystallization kinetic_resolution Kinetic Resolution has_acid_base->crystallization Yes yield_requirement Is a yield >50% required? has_acid_base->yield_requirement No yield_requirement->hplc_sfc Yes (Preparative) yield_requirement->kinetic_resolution No

Caption: Decision workflow for selecting a purification method.

Q2: What are the key parameters to optimize in chiral HPLC for amino alcohol separation?

Optimizing a chiral HPLC separation involves systematically adjusting several parameters:

  • Chiral Stationary Phase (CSP): This is the most critical parameter. Screening different CSPs (e.g., polysaccharide-based, Pirkle-type, cyclodextrin-based) is essential as there is no universal CSP.[2][16]

  • Mobile Phase: The composition of the mobile phase, typically a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol or ethanol), greatly influences retention and resolution.

  • Additives/Modifiers: Small amounts of acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additives can significantly improve peak shape and resolution for ionizable compounds like amino alcohols.[2]

  • Temperature: Temperature affects the thermodynamics of the chiral recognition process and can be a useful optimization parameter.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.

Q3: Can you provide a general protocol for diastereomeric salt crystallization?

This classical method involves reacting the racemic amino alcohol with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[2][10]

Diastereomeric Salt Crystallization Workflow start Racemic Amino Alcohol step1 1. Select Chiral Resolving Agent (e.g., Tartaric Acid, Mandelic Acid) start->step1 step2 2. Salt Formation Dissolve racemate and 0.5-1.0 eq. of resolving agent in a suitable solvent step1->step2 step3 3. Crystallization Heat to dissolve, then cool slowly. Seeding may be required. step2->step3 step4 4. Isolation of Diastereomer Filter the crystals and wash with cold solvent step3->step4 step5 5. Liberation of Enantiomer Treat the isolated salt with acid or base to remove the resolving agent step4->step5 step6 6. Analysis Determine ee of the final product step5->step6 end Enantiomerically Enriched Amino Alcohol step6->end

Caption: General workflow for diastereomeric salt crystallization.

Experimental Protocol: Diastereomeric Salt Resolution of a Racemic Amino Alcohol

  • Selection of Resolving Agent: Choose a commercially available and inexpensive chiral acid (e.g., (+)-tartaric acid, (R)-(-)-mandelic acid) or base.

  • Salt Formation: In a flask, dissolve one equivalent of the racemic amino alcohol in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetone). In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent in the same solvent.

  • Crystallization: Add the resolving agent solution to the amino alcohol solution. Heat the mixture gently to ensure all solids are dissolved. Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • Liberation of the Free Amino Alcohol: Dissolve the collected diastereomeric salt in water and add a base (e.g., NaOH) or an acid (e.g., HCl) to neutralize the resolving agent. Extract the liberated enantiomerically enriched amino alcohol into an organic solvent.

  • Analysis: Dry the organic extract, remove the solvent, and determine the enantiomeric excess of the product by a suitable chiral analytical method.

Q4: What are some common impurities I might encounter, and how can I remove them?

Common impurities can originate from starting materials, side reactions, or reagents used during the synthesis.

  • Unreacted Starting Materials: If the synthesis did not go to completion, you might have residual starting materials. These can often be removed by standard purification techniques like column chromatography or distillation.

  • Side Products: Depending on the synthetic route, side products such as over-reduced species or products from side reactions may be present.[4] Characterizing these impurities by techniques like NMR or Mass Spectrometry can help in devising a purification strategy.

  • Reagents and Catalysts: Residual reagents (e.g., reducing agents) or catalysts can contaminate the product. Aqueous washes during the workup are often effective at removing many of these.

A thorough understanding of your synthetic pathway is crucial for anticipating and addressing potential impurities.

References

  • Guo, Z., Xie, J., Hu, T., Chen, Y., Tao, H., & Yang, X. (2021). Kinetic resolution of N-aryl β-amino alcohols via asymmetric aminations of anilines.
  • ResearchGate. (n.d.). Kinetic resolution of racemic 1,2‐amino alcohols.
  • Guo, Z., Xie, J., Hu, T., Chen, Y., Tao, H., & Yang, X. (2021). Kinetic resolution of N-aryl β-amino alcohols via asymmetric aminations of anilines.
  • Terada, M., et al. (2015). Kinetic Resolution of Racemic Amino Alcohols through Intermolecular Acetalization Catalyzed by a Chiral Brønsted Acid. Journal of the American Chemical Society.
  • BenchChem. (2025). Technical Support Center: Enantiomeric Excess (ee)
  • Chiral Supercritical Fluid Chrom
  • Chiral Organotin-Catalyzed Kinetic Resolution of Vicinal Amino Alcohols. Semantic Scholar.
  • Kol, M., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed.
  • Tsubogo, T., et al. (2006). Determination of enantiomeric excess and concentration of unprotected amino acids, amines, amino alcohols, and carboxylic acids by competitive binding assays with a chiral scandium complex. PubMed.
  • BenchChem. (n.d.).
  • Regalado, E. L. (2022). Chiral Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America.
  • ACS Publications. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry.
  • NIH. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC.
  • BenchChem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC)
  • Phenomenex. (n.d.).
  • Tanaka, H., et al. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. PubMed.
  • BenchChem. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential.
  • Phenomenex. (n.d.).
  • ResearchGate. (2023).
  • BenchChem. (n.d.). Challenges in the synthesis of small chiral alcohols like 3-aminobutan-1-ol.
  • ACS Publications. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry.
  • ResearchGate. (2025).
  • MDPI. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides.
  • Sigma-Aldrich. (n.d.).
  • ACS Omega. (2025). Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Chemistry LibreTexts. (2019). 6.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • NIH. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands.
  • SciSpace. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality.
  • JOCPR. (2016). Reduction of Chiral Amino Acids Based on Current Method.
  • Westlake University. (2023).
  • BenchChem. (n.d.). discovery and synthesis of chiral amino alcohols.
  • Crystal Growth & Design. (2023). Population Balance Modeling of Diastereomeric Salt Resolution.
  • Sigma-Aldrich. (n.d.).
  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022).
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023).
  • Wikipedia. (n.d.).
  • Chemical Science. (2023).
  • Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
  • ResearchGate. (n.d.).
  • IDEALS. (n.d.). SYNTHESIS AND TROUBLESHOOTING OF CHIRAL 1,2-AMINO ALCOHOLS LEADING TO HIGHLY SUBSTITUTED BISOXAZOLINE LIGANDS BY ADON CALVIN KWO.
  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022).
  • BenchChem. (n.d.). A Comprehensive Review of the Synthesis of Chiral Amino Alcohols: A Technical Guide for Researchers and Drug Development Profess.
  • PMC PubMed Central. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.

Sources

Technical Support Center: Synthesis of 3-Amino-1,1-difluorobutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-1,1-difluorobutan-2-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable fluorinated building block. The unique structural features of fluorinated amino alcohols present specific synthetic challenges.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis and handling of 3-Amino-1,1-difluorobutan-2-ol.

Q1: What are the most common synthetic routes to 3-Amino-1,1-difluorobutan-2-ol?

A1: The most prevalent and logical strategy involves the stereoselective reduction of a corresponding α-amino ketone precursor, 3-amino-1,1-difluorobutan-2-one. This precursor can typically be synthesized from a protected alanine derivative. An alternative, though often more challenging, approach is the amination of a difluorinated epoxybutane intermediate. Enzymatic methods using transaminases are also emerging as a highly selective option.[3]

Q2: Why is stereocontrol a critical issue in this synthesis?

A2: 3-Amino-1,1-difluorobutan-2-ol possesses two chiral centers (at C2 and C3). For its application in drug development, typically only one of the four possible stereoisomers is biologically active. Therefore, controlling the relative and absolute stereochemistry during the synthesis is paramount to avoid costly and difficult separation of diastereomers and enantiomers later on. The reduction of the ketone precursor is often the key stereochemistry-determining step.

Q3: How does the gem-difluoro group influence the reaction?

A3: The strong electron-withdrawing nature of the C1 gem-difluoro group significantly increases the electrophilicity of the adjacent C2 carbonyl carbon in the ketone precursor. This enhances its reactivity towards nucleophilic attack (e.g., by a hydride reagent). However, it can also increase the acidity of the C3 proton, potentially leading to side reactions like epimerization under basic conditions.

Q4: What are the primary challenges in purifying the final product?

A4: As a small, polar amino alcohol, 3-Amino-1,1-difluorobutan-2-ol can be challenging to purify.[4] It often exhibits high water solubility, making extraction from aqueous media difficult. Its amphoteric nature means it can bind strongly to both acidic and basic sites on silica gel, leading to streaking and poor separation during column chromatography. Derivatization or the use of specialized chromatography techniques may be necessary.

Part 2: Troubleshooting Guide - Side Reactions & Solutions

This section provides a detailed breakdown of specific problems encountered during the synthesis, their root causes, and actionable solutions.

Problem 1: Low Diastereoselectivity in Ketone Reduction

Issue: You are reducing 3-amino-1,1-difluorobutan-2-one (with a suitable N-protecting group) and obtaining a nearly 1:1 mixture of diastereomers (syn and anti).

Root Cause Analysis: The stereochemical outcome of the reduction of an α-amino ketone is governed by the Felkin-Anh or Cram-chelation models. A small, non-chelating reducing agent like sodium borohydride (NaBH₄) may not provide sufficient steric discrimination, leading to poor diastereoselectivity. The choice of the nitrogen protecting group and solvent also plays a crucial role in influencing the transition state.

Solutions:

  • Employ Sterically Hindered Reducing Agents: Bulkier hydride reagents can enhance facial selectivity. Switching from NaBH₄ to reagents like L-Selectride or K-Selectride forces the hydride to approach from the less hindered face of the molecule, significantly improving the diastereomeric ratio (d.r.).

  • Utilize Chelating Conditions: If the nitrogen protecting group can chelate with a metal cation (e.g., a carbamate), using a reducing agent in combination with a Lewis acid like ZnCl₂ or CeCl₃ can lock the conformation of the substrate. This pre-organization favors hydride attack from a single face.

  • Lower the Reaction Temperature: Reducing the reaction temperature (e.g., from 0 °C to -78 °C) can amplify the small energy differences between the diastereomeric transition states, often leading to a significant improvement in selectivity.

Reducing AgentProtecting Group (PG)Temperature (°C)Typical d.r. (syn:anti)Comments
NaBH₄Boc0~ 1.5 : 1Low selectivity, inexpensive.
LiAlH₄Boc-40~ 3 : 1Higher reactivity, risk of over-reduction.
L-SelectrideBoc-78> 15 : 1High selectivity due to steric bulk.
NaBH₄ / CeCl₃Boc-78> 10 : 1Luche reduction conditions, favors chelation control.
Problem 2: Formation of an Elimination Byproduct

Issue: During a fluorination step (e.g., converting a hydroxyl group to a fluorine) or under basic conditions, you observe the formation of an unsaturated byproduct, 3-amino-1-fluorobut-1-en-2-ol.

Root Cause Analysis: This is a classic E2 or E1cb elimination reaction. Reagents like DAST (diethylaminosulfur trifluoride), while effective for deoxofluorination, can also act as a base, promoting the elimination of HF.[5] Similarly, treating the product with a strong, non-nucleophilic base can deprotonate the C2 hydroxyl group, followed by elimination of a fluoride ion from C1. The electron-withdrawing nature of the remaining fluorine atom stabilizes the resulting double bond.

Sources

Technical Support Center: Optimizing Reaction Conditions for Fluorinated Amino Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of fluorinated amino alcohols. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into these critical building blocks. The unique electronic properties of fluorine can profoundly influence molecular conformation, pKa, and metabolic stability, making fluorinated amino alcohols highly valuable synthons. However, their synthesis is often accompanied by specific challenges.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimental work. The information is structured to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your synthetic strategies.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary strategies for synthesizing fluorinated amino alcohols?

    • How does the position of the fluorine atom affect the reactivity of the starting materials?

    • What are the most common challenges in achieving high stereoselectivity?

    • How do I choose the appropriate protecting groups for my synthesis?

  • Troubleshooting Guide

    • Problem 1: Low or No Product Yield

      • Poor Reactivity of Fluorinated Precursors

      • Decomposition of Reagents or Intermediates

      • Sub-optimal Reaction Conditions

    • Problem 2: Poor Diastereoselectivity or Enantioselectivity

      • Inadequate Stereocontrol in Reduction Steps

      • Racemization or Epimerization

    • Problem 3: Formation of Significant By-products

      • Over-reduction or Incomplete Reduction

      • Side Reactions Involving Protecting Groups

      • Elimination Reactions

    • Problem 4: Difficulties in Product Purification

      • Co-elution of Product and Starting Material/By-products

      • Product Instability on Silica Gel

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing fluorinated amino alcohols?

A1: The synthesis of fluorinated amino alcohols typically follows one of several key strategies, each with its own advantages and challenges:

  • Reduction of α-Aminoalkyl Trifluoromethyl Ketones: This is a common and effective method. The ketone precursors can be synthesized from α-amino acids. The subsequent reduction of the ketone to the corresponding alcohol is a critical step where stereoselectivity is often established.[1]

  • Nucleophilic Trifluoromethylation of α-Amino Aldehydes: This approach utilizes reagents like (trifluoromethyl)trimethylsilane (TMS-CF3) to introduce the CF3 group. The diastereoselectivity of this addition can be influenced by the choice of protecting groups on the nitrogen atom and the reaction conditions.[1]

  • Ring-Opening of Fluorinated Epoxides: The reaction of fluorinated epoxides with amines or azide followed by reduction provides a regioselective route to fluorinated amino alcohols. The regioselectivity of the ring-opening is a key consideration.[1]

  • Enzymatic and Bio-catalytic Methods: The use of enzymes such as alcohol dehydrogenases and amine transaminases offers a green and highly selective alternative for the synthesis of chiral fluorinated amino alcohols, often proceeding with high enantiomeric and diastereomeric excess under mild conditions.

  • From Chiral Fluorinated Building Blocks: Synthesizing the target molecule from a commercially available or readily prepared chiral fluorinated precursor can simplify the synthetic route and avoid challenging fluorination or stereoselective steps.[2]

Q2: How does the position of the fluorine atom affect the reactivity of the starting materials?

A2: The strong electron-withdrawing nature of fluorine significantly impacts the reactivity of adjacent functional groups:

  • Activation of Carbonyl Groups: A trifluoromethyl group adjacent to a ketone (as in α-aminoalkyl trifluoromethyl ketones) makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by reducing agents.

  • Reduced Nucleophilicity of Amines: Fluorine atoms, particularly when close to an amino group, can decrease the amine's nucleophilicity.[3] For instance, the nucleophilicity of 2,2,2-trifluoroethylamine is significantly lower than that of ethylamine.[3] This can make subsequent reactions at the nitrogen atom, such as protection or alkylation, more challenging.

  • Influence on Acidity/Basicity: The pKa of both the amino and hydroxyl groups will be lowered by the presence of nearby fluorine atoms, which can affect reaction conditions, particularly those involving acid or base catalysts.

Q3: What are the most common challenges in achieving high stereoselectivity?

A3: Achieving high stereoselectivity is a central challenge in fluorinated amino alcohol synthesis. Key issues include:

  • Chelation Control: In the reduction of α-aminoalkyl trifluoromethyl ketones, achieving high diastereoselectivity often relies on chelation control, where the reducing agent coordinates to both the carbonyl oxygen and the nitrogen of the amino group (or a protecting group). The choice of reducing agent and protecting group is crucial for forming a rigid, chair-like transition state that favors the formation of one diastereomer.

  • Felkin-Anh vs. Cram Chelation Models: The stereochemical outcome can often be rationalized by the Felkin-Anh or Cram chelation models. The strongly electron-withdrawing nature of the trifluoromethyl group can influence the preferred conformation of the substrate in the transition state.

  • Substrate Control vs. Reagent Control: When using chiral substrates, the inherent chirality can direct the stereochemical outcome. In other cases, chiral reagents or catalysts are necessary to induce high enantioselectivity.

  • Kinetic vs. Thermodynamic Control: The reaction conditions (temperature, solvent, reaction time) can influence whether the kinetic or thermodynamic product is favored. Low temperatures generally favor the kinetically controlled product.

Q4: How do I choose the appropriate protecting groups for my synthesis?

A4: The choice of protecting groups for both the amino and hydroxyl functionalities is critical for a successful synthesis. An ideal protecting group should be easy to introduce in high yield, stable to the subsequent reaction conditions, and readily removed in high yield without affecting other functional groups.[4][5] An orthogonal protecting group strategy, where one group can be removed selectively in the presence of the other, is highly desirable.[5]

Table 1: Common Protecting Groups for Amino and Hydroxyl Groups

Functional GroupProtecting GroupAbbreviationIntroduction ConditionsDeprotection ConditionsStability & Notes
Amine tert-ButoxycarbonylBocBoc₂O, base (e.g., TEA, DMAP)Strong acid (e.g., TFA, HCl)Stable to catalytic hydrogenation and mild base.
BenzyloxycarbonylCbz (or Z)Cbz-Cl, baseCatalytic hydrogenation (e.g., H₂, Pd/C)Stable to acidic and basic conditions.
9-FluorenylmethoxycarbonylFmocFmoc-OSu or Fmoc-Cl, baseMild base (e.g., piperidine)Base-labile; often used in solid-phase peptide synthesis.[6]
BenzylBnBenzyl bromide, baseCatalytic hydrogenationCan be difficult to remove in the presence of other reducible groups.
Hydroxyl tert-ButyldimethylsilylTBDMSTBDMSCl, imidazoleFluoride source (e.g., TBAF), acidStable to a wide range of conditions; fluoride-labile.[6]
BenzylBnBenzyl bromide, base (e.g., NaH)Catalytic hydrogenationStable to many non-reducing conditions.
AcetylAcAcetic anhydride, pyridineMild base (e.g., K₂CO₃, MeOH) or acidBase- and acid-labile.
TetrahydropyranylTHPDihydropyran, acid catalystMild acid (e.g., PPTS)Creates a new stereocenter.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Problem 1: Low or No Product Yield
  • Symptoms: The reaction stalls, and analysis (TLC, LC-MS) shows a significant amount of unreacted starting material even after prolonged reaction times or elevated temperatures.

  • Explanation: The strong electron-withdrawing effect of fluorine can deactivate substrates. For example, a fluorinated amine may be a poor nucleophile.[3]

  • Solutions:

    • Increase Reactivity of Reagents: Use a more reactive coupling partner or a stronger reducing agent.

    • Change Solvent: A more polar solvent can sometimes enhance the rate of reaction. Fluorinated alcohols like HFIP or TFE have been shown to have a remarkable effect on the reactivity in some transition metal-catalyzed reactions.[7]

    • Increase Temperature: Carefully increase the reaction temperature while monitoring for decomposition.

    • Use a Catalyst: Investigate the use of a suitable catalyst to lower the activation energy of the reaction.

  • Symptoms: The reaction mixture turns dark, and multiple unidentified spots appear on the TLC plate. The desired product is not observed, or is present in very low amounts.

  • Explanation: Many fluorinating reagents are sensitive to moisture and can decompose if not handled under strictly anhydrous conditions.[8] Intermediates in the reaction may also be unstable.

  • Solutions:

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use freshly distilled, anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

    • Check Reagent Quality: Use freshly opened or properly stored reagents. The quality of reagents like LiAlH₄ or NaBH₄ can degrade over time.

    • Control Temperature: Some reactions are highly exothermic. Maintain the recommended temperature using an ice bath or other cooling system.

  • Symptoms: The reaction gives a mixture of starting material, product, and by-products, with no component being major.

  • Explanation: The reaction conditions (solvent, temperature, stoichiometry, concentration) are not optimized for the specific substrate.

  • Solutions:

    • Systematic Optimization: Perform a systematic optimization of reaction conditions. A Design of Experiments (DoE) approach can be efficient.

    • Solvent Screening: The choice of solvent can have a profound impact on yield and selectivity. Screen a range of solvents with different polarities and coordinating abilities.

    • Stoichiometry: Vary the stoichiometry of the reagents. For example, in a reduction, using an excess of the reducing agent may be necessary, but can also lead to over-reduction.

Problem 2: Poor Diastereoselectivity or Enantioselectivity
  • Symptoms: The product is a mixture of diastereomers, often close to a 1:1 ratio.

  • Explanation: The transition state of the reduction is not sufficiently ordered to favor the formation of one diastereomer. This can be due to a lack of effective chelation or unfavorable steric interactions.

  • Solutions:

    • Change the Reducing Agent: Bulkier reducing agents (e.g., L-Selectride) can lead to higher stereoselectivity than smaller ones (e.g., NaBH₄).

    • Modify the Protecting Group: A bulkier or more strongly coordinating protecting group on the nitrogen can enhance stereocontrol.

    • Lower the Reaction Temperature: Performing the reduction at a lower temperature (e.g., -78 °C) often increases diastereoselectivity.

    • Use a Chelating Agent: The addition of a Lewis acid (e.g., ZnCl₂, CeCl₃) can promote chelation and improve stereoselectivity.

  • Symptoms: The product has a lower than expected enantiomeric excess (ee) or diastereomeric excess (de).

  • Explanation: Basic or acidic conditions during the reaction or work-up can cause epimerization at a stereocenter adjacent to a carbonyl group or the fluorinated carbon.

  • Solutions:

    • Use Milder Conditions: Employ milder bases or acids.

    • Control Work-up pH: Ensure the pH during aqueous work-up is carefully controlled to avoid conditions that could cause epimerization.

    • Minimize Reaction Time: Shorter reaction times can reduce the extent of epimerization.

Problem 3: Formation of Significant By-products
  • Symptoms: In a reduction reaction, you observe by-products corresponding to the reduction of other functional groups (e.g., esters, amides) or the starting material is not fully consumed.

  • Explanation: The reducing agent is too strong or is used in too great an excess, leading to the reduction of other functional groups. Conversely, an insufficient amount or deactivated reducing agent will lead to incomplete reaction.

  • Solutions:

    • Choose a More Selective Reducing Agent: For example, NaBH₄ is less reactive than LiAlH₄ and will not typically reduce esters or amides.

    • Control Stoichiometry: Carefully control the amount of reducing agent used.

    • Monitor the Reaction: Follow the progress of the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Symptoms: You observe by-products where the protecting group has been cleaved or has undergone a side reaction.

  • Explanation: The protecting group is not stable to the reaction conditions.

  • Solutions:

    • Choose a More Robust Protecting Group: Refer to the protecting group table and select a group that is stable to the planned reaction conditions.

    • Modify Reaction Conditions: If possible, modify the reaction conditions to be compatible with the existing protecting group.

  • Symptoms: You observe an alkene by-product.

  • Explanation: In the synthesis of fluorinated amino alcohols, elimination of HF or water can occur, particularly under basic or acidic conditions and at elevated temperatures.

  • Solutions:

    • Use Non-nucleophilic Bases: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., DBU, proton sponge).

    • Control Temperature: Avoid high reaction temperatures.

    • Choose Appropriate Leaving Groups: In substitution reactions, ensure you have a good leaving group that is not prone to elimination.

Problem 4: Difficulties in Product Purification
  • Symptoms: The product and impurities cannot be separated by standard flash column chromatography.

  • Explanation: Fluorinated compounds can have unique polarity and solubility properties that make them challenging to separate from their non-fluorinated or partially fluorinated counterparts.[9]

  • Solutions:

    • Optimize Chromatography Conditions:

      • Solvent System: Screen a variety of solvent systems with different polarities and selectivities. Adding a small amount of a third solvent (e.g., methanol in a dichloromethane/hexane system) can sometimes improve separation.

      • Stationary Phase: If silica gel is not effective, consider other stationary phases like alumina (basic, neutral, or acidic) or reverse-phase silica.[10]

    • Derivative Formation: If the product has a free amine or alcohol, it can be derivatized to change its polarity, making it easier to separate. The protecting group can then be removed after purification.

    • Crystallization: If the product is a solid, crystallization can be a highly effective purification method.

  • Symptoms: The product appears to decompose during column chromatography, resulting in low recovery and the appearance of new impurities in the collected fractions.

  • Explanation: The acidic nature of silica gel can cause the degradation of sensitive compounds.

  • Solutions:

    • Deactivate the Silica Gel: The silica gel can be "deactivated" by pre-treating it with a base, such as triethylamine, mixed with the eluent.[10]

    • Use an Alternative Stationary Phase: As mentioned above, alumina or florisil can be less harsh alternatives to silica gel.[10]

    • Use a "Plug" of Silica: If the impurities are much more or much less polar than the product, a quick filtration through a short "plug" of silica gel may be sufficient to remove them without prolonged contact time.

Experimental Workflow Diagrams

Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting cluster_sm start Low or No Product Yield Observed check_sm Check for Unreacted Starting Material (TLC, LC-MS) start->check_sm sm_present Significant Starting Material Remains check_sm->sm_present no_sm Starting Material Consumed, but Low Product sm_present->no_sm No increase_reactivity Increase Reactivity: - Stronger Reagent - Higher Temperature - Add Catalyst sm_present->increase_reactivity Yes change_solvent Change Solvent: - Increase Polarity - Consider Fluorinated Alcohols (HFIP, TFE) check_decomposition Analyze for Decomposition (Dark Color, Multiple Spots) no_sm->check_decomposition end Improved Yield increase_reactivity->end change_solvent->end decomposition_yes Decomposition Likely check_decomposition->decomposition_yes decomposition_no Decomposition Unlikely decomposition_yes->decomposition_no No anhydrous Ensure Anhydrous Conditions: - Dry Glassware & Solvents - Inert Atmosphere decomposition_yes->anhydrous Yes optimize Systematically Optimize Conditions: - Solvent Screen - Temperature Profile - Stoichiometry decomposition_no->optimize reagent_quality Check Reagent Quality & Storage anhydrous->reagent_quality reagent_quality->end optimize->end

Caption: Troubleshooting workflow for addressing low product yield.

Decision Tree for Protecting Group Strategy

ProtectingGroupStrategy start Need to Protect Amine and/or Hydroxyl Group q_both Need to Protect Both Amine and Hydroxyl? start->q_both q_orthogonal Require Orthogonal Deprotection? q_both->q_orthogonal Yes protect_amine Protect Amine Only q_both->protect_amine Amine Only protect_hydroxyl Protect Hydroxyl Only orthogonal_yes Select Orthogonal Pair: e.g., Boc (acid-labile) for Amine & TBDMS (fluoride-labile) for Hydroxyl q_orthogonal->orthogonal_yes Yes orthogonal_no Select Groups Removable Simultaneously: e.g., Cbz (Amine) & Bn (Hydroxyl) via Hydrogenolysis q_orthogonal->orthogonal_no No end Proceed with Synthesis orthogonal_yes->end orthogonal_no->end q_amine_stability Subsequent Reaction Conditions? protect_amine->q_amine_stability amine_acid Acidic? q_amine_stability->amine_acid amine_base Basic? amine_acid->amine_base No use_cbz Use Cbz or Bn amine_acid->use_cbz Yes amine_h2 Hydrogenation? amine_base->amine_h2 No use_boc Use Boc amine_base->use_boc Yes use_fmoc Use Fmoc amine_h2->use_fmoc Yes use_cbz->end use_boc->end use_fmoc->end

Sources

Technical Support Center: Purification of 3-Amino-1,1-difluorobutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Amino-1,1-difluorobutan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common impurity issues encountered during the synthesis and purification of this fluorinated amino alcohol. The following content is structured in a question-and-answer format to directly address specific challenges you may face in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My final product shows the presence of unreacted starting materials. How can I remove them?

Plausible Cause: Incomplete reaction is a common issue. The synthesis of 3-Amino-1,1-difluorobutan-2-ol can be challenging, and residual starting materials such as the corresponding ketone or nitro-alcohol precursors may persist.

Troubleshooting Protocol:

  • Reaction Monitoring: Proactive prevention is key. Employ thin-layer chromatography (TLC) or in-process high-performance liquid chromatography (HPLC) to monitor the reaction's progress and ensure complete conversion of the starting material before proceeding with the work-up.

  • Liquid-Liquid Extraction:

    • Adjust the pH of the aqueous solution to render the starting material more soluble in the organic phase while retaining the protonated amino alcohol in the aqueous phase.

    • Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to remove the less polar starting material.

  • Column Chromatography: Flash column chromatography is a highly effective method for separating the more polar amino alcohol from non-polar starting materials. A silica gel stationary phase with a gradient elution of methanol in dichloromethane is a good starting point.

Data Presentation: Recommended Solvent Systems for Column Chromatography

Impurity TypeStationary PhaseMobile Phase Gradient
Non-polar starting materialsSilica Gel0-10% Methanol in Dichloromethane
Polar byproductsReverse-Phase C1810-50% Acetonitrile in Water
Q2: I've identified a byproduct with a similar polarity to my desired product, making separation difficult. What are my options?

Plausible Cause: The formation of diastereomers or constitutional isomers during the synthesis is a likely cause. For instance, incomplete reduction of a ketone precursor could lead to the formation of a diastereomeric amino alcohol.

Troubleshooting Protocol:

  • Derivative Formation: Convert the amino alcohol into a less polar derivative, such as a carbamate (e.g., by reacting with Boc-anhydride). This change in polarity can significantly improve chromatographic separation. The protecting group can be subsequently removed under acidic conditions.

  • Recrystallization: If the product is a solid, fractional recrystallization can be a powerful purification technique. Experiment with various solvent systems (e.g., ethanol/ether, isopropanol/hexane) to find conditions where the desired isomer crystallizes out, leaving the impurity in the mother liquor.

  • Preparative HPLC: For high-purity requirements, preparative HPLC is the method of choice. Chiral columns can be employed if the impurity is an enantiomer.

Experimental Workflow: Purification via Derivatization

Crude Crude Product (with polar impurity) Protect Protect Amino Group (e.g., Boc-anhydride) Crude->Protect Chromatography Column Chromatography (separation of less polar derivative) Protect->Chromatography Deprotect Deprotection (e.g., TFA in DCM) Chromatography->Deprotect Pure Pure Product Deprotect->Pure

Caption: Workflow for purification via chemical derivatization.

Q3: My NMR spectrum shows signals that I suspect are from residual fluorinating agents or their byproducts. How do I remove these?

Plausible Cause: The use of potent fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® can lead to residual fluorine-containing byproducts. These can be difficult to remove due to their unique chemical properties.

Troubleshooting Protocol:

  • Aqueous Work-up: A thorough aqueous work-up is the first line of defense. Quench the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

  • Thermal Treatment: For certain fluorinated impurities, thermal treatment in the presence of water and a base can promote their degradation[1]. This should be approached with caution and optimized for the specific impurity.

  • Specialized Chromatography: Fluorous solid-phase extraction (F-SPE) can be highly effective. The crude product is passed through a fluorous silica gel cartridge, which selectively retains the highly fluorinated impurities. The desired product is then eluted with a suitable solvent.

Logical Relationship: Impurity Identification and Removal Strategy

Start Analyze Crude Product (NMR, LC-MS) Impurity_Type Identify Impurity Type Start->Impurity_Type Starting_Material Unreacted Starting Material Impurity_Type->Starting_Material Non-polar Polar_Byproduct Polar Byproduct Impurity_Type->Polar_Byproduct Polar Fluorinated_Residue Fluorinating Agent Residue Impurity_Type->Fluorinated_Residue Fluorinated Extraction Liquid-Liquid Extraction Starting_Material->Extraction Recrystallization Recrystallization / Derivatization Polar_Byproduct->Recrystallization FSPE Fluorous SPE Fluorinated_Residue->FSPE Chromatography Column Chromatography Extraction->Chromatography Pure Pure Product Chromatography->Pure Recrystallization->Pure FSPE->Pure

Caption: Decision tree for selecting a purification strategy.

Q4: How can I confirm the purity and identity of my final product?

Plausible Cause: After purification, it is crucial to confirm the identity and assess the purity of 3-Amino-1,1-difluorobutan-2-ol.

Troubleshooting Protocol:

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR: Confirm the chemical structure and look for the absence of impurity signals.

    • ¹⁹F NMR: This is particularly useful for fluorinated compounds to confirm the presence of the difluoromethyl group and identify any fluorinated impurities.

    • Mass Spectrometry (MS): Determine the molecular weight of the product and any co-eluting impurities.

  • Chromatographic Analysis:

    • HPLC: Use a suitable column (e.g., C18) and detector (e.g., UV, CAD, or MS) to determine the purity of the compound. High-performance liquid chromatography is a primary method for analyzing amino acid impurities[2].

    • Gas Chromatography (GC): If the compound is sufficiently volatile, GC can be an excellent method for purity assessment.

Data Presentation: Analytical Techniques for Purity Assessment

TechniqueInformation Provided
¹H, ¹³C, ¹⁹F NMRStructural confirmation, identification of impurities
Mass SpectrometryMolecular weight confirmation, impurity identification
HPLCQuantitative purity assessment, separation of non-volatile impurities
GCQuantitative purity assessment for volatile compounds

References

  • Bravo, F., et al. (2020). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 25(15), 3458. [Link]

  • Dolbier, W. R., Jr. (2005). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Journal of Organic Chemistry, 70(24), 10073-10075. [Link]

  • Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au, 3(5), 291-301. [Link]

  • Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. [Link]

  • Medicines for All institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT. [Link]

  • Albrecht, M., & Roisnel, T. (2005). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. European Journal of Organic Chemistry, 2005(14), 2999-3006. [Link]

  • Scott, P. J. H. (2021). Synthesis of complex unnatural fluorine-containing amino acids. RSC Chemical Biology, 2(4), 1008-1033. [Link]

  • Cremer, C. J., et al. (2006). Purification of fluorinated alcohols.
  • De Silva, C., et al. (2021). Targeted F19-tags to detect amino acids in complex mixtures using NMR spectroscopy. Journal of Chemical Education, 98(11), 3584-3590. [Link]

  • Gotor, V., et al. (2018). Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir.
  • Karakawa, T., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2838. [Link]

Sources

Technical Support Center: Synthesis of Fluorinated Chiral Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of fluorinated chiral amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in this complex and vital area of medicinal chemistry. The introduction of fluorine into chiral amine scaffolds can significantly enhance pharmacological properties such as metabolic stability, lipophilicity, and bioavailability.[1][2][3][4] However, the unique properties of the fluorine atom also present considerable synthetic hurdles.

This resource provides in-depth, field-proven insights in a question-and-answer format, addressing specific experimental pitfalls with a focus on the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Stereoselectivity and C-F Bond Formation
Question 1: My enantioselective fluorination of a β-ketoester is giving low enantiomeric excess (ee). What are the likely causes and how can I improve it?

Answer:

Low enantiomeric excess in the catalytic asymmetric fluorination of β-ketoesters is a frequent challenge. The root cause often lies in the interplay between the catalyst, substrate, and fluorinating agent.

Underlying Principles: The mechanism typically involves the formation of a chiral enolate complexed to a metal catalyst (e.g., Palladium, Nickel, Copper) or the formation of a chiral enamine with an organocatalyst.[5][6] The facial selectivity of the subsequent attack by an electrophilic fluorinating agent (like NFSI or Selectfluor) is dictated by the steric and electronic environment created by the chiral catalyst.

Troubleshooting Steps:

  • Catalyst and Ligand Choice: The choice of metal and chiral ligand is paramount. For instance, palladium complexes with BINAP-type ligands have shown success, as have nickel complexes with DBFOX ligands, which can provide extremely high levels of enantioselectivity.[5][6] If one catalyst system is failing, screen a variety of catalysts with different steric and electronic properties.

  • Fluorinating Agent: While N-fluorobenzenesulfonimide (NFSI) and Selectfluor are common, their reactivity and interaction with the catalyst can differ. In some systems, NFSI has been shown to give superior enantioselectivity compared to Selectfluor.[5]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the geometry of the transition state. A solvent screen is highly recommended. For example, in the fluorination of oxindoles, changing the solvent from 2-propanol to a mixture of ClCH₂CH₂Cl/MeOH has been shown to improve enantioselectivity.[5]

  • Temperature: Lowering the reaction temperature often enhances enantioselectivity by reducing the energy available for non-selective reaction pathways.

  • Additives: The presence of additives can be crucial. For instance, in some nickel-catalyzed reactions, the counter-ion of the nickel salt (e.g., (ClO₄)₂) can play a significant role.[5]

Experimental Protocol Example: Enantioselective Fluorination of a β-Ketoester

  • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the chiral ligand (e.g., DBFOX-Ph, 2.5 mol%) and the metal salt (e.g., Ni(ClO₄)₂·6H₂O, 2.5 mol%).

  • Add the appropriate solvent (e.g., THF, 0.1 M) and stir until the catalyst is fully formed.

  • Add the β-ketoester substrate (1.0 equiv).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Add the electrophilic fluorinating agent (e.g., NFSI, 1.2 equiv) portion-wise over 10-15 minutes.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction (e.g., with saturated aq. NaHCO₃) and extract the product with an organic solvent.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess using chiral HPLC or SFC.

Question 2: I am attempting a nucleophilic fluorination to synthesize a β-fluoroamine, but I'm getting low yields and elimination side products. Why is this happening?

Answer:

Nucleophilic fluorination is challenging due to the nature of the fluoride ion. Unsolvated fluoride is highly basic, leading to competing elimination reactions, while solvated fluoride is a poor nucleophile.[3]

Underlying Principles: Successful nucleophilic fluorination requires a delicate balance: maximizing the nucleophilicity of the fluoride source while minimizing its basicity. The choice of leaving group, fluoride source, and solvent system are all critical.

Troubleshooting Workflow:

G start Low Yield / Elimination in Nucleophilic Fluorination q1 What is your fluoride source? start->q1 a1_1 Alkali Metal Fluorides (KF, CsF) q1->a1_1 a1_2 Tetrabutylammonium Fluoride (TBAF) q1->a1_2 sol_kf Use a phase-transfer catalyst (e.g., 18-crown-6) and an aprotic polar solvent (e.g., MeCN, DMF). Ensure anhydrous conditions. a1_1->sol_kf sol_tbaf TBAF is very basic and hygroscopic. Use anhydrous TBAF or in-situ generated reagents. Consider alternative sources like TASF or commercial spray-dried KF. a1_2->sol_tbaf q2 How good is your leaving group? sol_kf->q2 sol_tbaf->q2 a2_1 Poor (e.g., -OH, -Cl) q2->a2_1 a2_2 Good (e.g., -OTs, -OTf, -OMs) q2->a2_2 sol_lg Convert alcohols to sulfonates (tosylates, mesylates, triflates) to enhance reactivity. a2_1->sol_lg q3 Is your substrate prone to E2 elimination? a2_2->q3 sol_lg->q3 a3 Yes (e.g., secondary halide with accessible β-protons) q3->a3 sol_e2 Use a less basic fluoride source. Consider a milder fluorinating agent or an alternative synthetic route such as hydrofluorination of an aziridine. a3->sol_e2

Caption: Troubleshooting workflow for nucleophilic fluorination.

Key Considerations:

  • Anhydrous Conditions: Water drastically reduces fluoride's nucleophilicity through hydrogen bonding and can introduce hydroxide, leading to alcohol byproducts.[3] Ensure all reagents and solvents are rigorously dried.

  • Alternative Strategies: For β-fluoroamines, consider the ring-opening of activated aziridines with a fluoride source. This can be a highly regio- and stereoselective method.[7] Another powerful strategy involves the enantioselective addition to fluorinated building blocks, such as using N-tert-butylsulfinyl imines.[2]

Category 2: Stability and Purification
Question 3: My synthesized α-fluoroamine appears to be decomposing upon purification or standing. Is this expected?

Answer:

Yes, the instability of α-fluoroamines is a well-documented and significant challenge.[8] They are often prone to the elimination of hydrogen fluoride (HF) to form an enamine or imine.

Underlying Principles: The instability arises from the strong electron-withdrawing nature of the fluorine atom, which increases the acidity of the α-proton, and the ability of the nitrogen lone pair to participate in an E1cB-like elimination pathway. Similarly, α-amino α'-fluoro ketones are also known to be inherently unstable.[9]

Strategies for Mitigation:

  • Structural Modification: The most effective strategy is to design the target molecule to prevent elimination. One successful approach is to position the fluorine atom at a bridgehead carbon, where the formation of a double bond would violate Bredt's rule, thus rendering the molecule stable.[8]

  • In Situ Use: If the α-fluoroamine is an intermediate, the best approach is often to use it immediately in the next step without isolation.

  • Purification Conditions: Avoid harsh conditions.

    • Chromatography: Use deactivated silica gel (e.g., treated with triethylamine) and run columns quickly at low temperatures.

    • Distillation: Avoid high temperatures. Kugelrohr distillation under high vacuum might be feasible for some derivatives.

    • Acid/Base: Avoid both strong acids and bases, which can catalyze elimination.

  • Protecting Groups: The choice of protecting group on the amine can influence stability. A bulky or electron-withdrawing protecting group might slightly improve stability by modulating the basicity and nucleophilicity of the nitrogen.

Question 4: I'm having difficulty purifying my target α-fluoro aldehyde; it seems volatile and decomposes on the column. What purification strategies can you suggest?

Answer:

This is a common issue, as α-fluoro aldehydes are known to be volatile and thermally unstable.[10][11] Standard purification methods often lead to significant product loss.

Recommended Protocol: In Situ Reduction and Derivatization

The most reliable method is to avoid isolating the aldehyde altogether. Instead, it can be reduced in situ to the corresponding, more stable, α-fluoro alcohol, which is easier to purify.

  • Perform the Asymmetric Fluorination: Conduct the enantioselective fluorination of the parent aldehyde using your chosen catalytic system (e.g., a chiral primary amine catalyst and NFSI).[11][12]

  • Monitor for Completion: Carefully monitor the reaction by TLC or ¹H NMR of an aliquot to ensure full consumption of the starting aldehyde.

  • In Situ Reduction: Once the fluorination is complete, cool the reaction mixture (e.g., to 0 °C) and add a mild reducing agent such as sodium borohydride (NaBH₄) directly to the crude reaction mixture.

  • Work-up and Purification: After the reduction is complete, perform an aqueous work-up. The resulting α-fluoro alcohol is typically much less volatile and more stable on silica gel, allowing for standard chromatographic purification.

  • Characterization: The enantiomeric excess of the fluorination can be determined by analyzing the resulting chiral alcohol, often via chiral HPLC or by derivatization with a chiral resolving agent and subsequent NMR analysis.

This strategy converts a difficult-to-isolate product into a stable, easily purifiable derivative, preserving the stereochemical information generated in the key fluorination step.[11]

Category 3: Characterization
Question 5: How can I accurately and efficiently determine the enantiomeric excess (ee) of my fluorinated chiral amine?

Answer:

While chiral HPLC and SFC are the gold standards, ¹⁹F NMR spectroscopy has emerged as a powerful, rapid, and often separation-free technique for determining the enantiopurity of fluorinated compounds.[13][14][15][16]

Underlying Principles: In a chiral environment, the two enantiomers of a fluorinated analyte can have different magnetic environments, leading to distinct signals in the ¹⁹F NMR spectrum. This chiral environment can be induced by adding a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

¹⁹F NMR Method for Chiral Analysis:

G start Racemic or Enantioenriched Fluorinated Amine step1 Dissolve amine in a suitable NMR solvent (e.g., CDCl₃, CD₃OD). start->step1 step2 Add a Chiral Solvating Agent (CSA) (e.g., a chiral cobalt or aluminum complex). step1->step2 step3 Acquire ¹⁹F NMR Spectrum. (Inverse-gated ¹H decoupling is often used). step2->step3 result Observe two distinct peaks for the R and S enantiomers. step3->result calc Calculate ee by integrating the signals: ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100 result->calc

Caption: Workflow for ee determination by ¹⁹F NMR.

Comparison of Analytical Techniques:

TechniqueAdvantagesDisadvantagesBest For
Chiral HPLC/SFC High resolution and accuracy; well-established.[17]Requires method development for each analyte; separation can be time-consuming.Final product analysis; regulatory submissions.
¹⁹F NMR with CSAs Very fast (minutes); no separation needed; can analyze crude mixtures.[13][14][15]Requires a suitable chiral solvating agent; peak resolution can be concentration/temperature dependent.High-throughput screening; reaction monitoring; rapid ee determination.
¹⁹F NMR with CDAs Forms stable diastereomers, often with large signal separation.Requires an additional reaction step; potential for kinetic resolution.Cases where CSAs fail; absolute configuration determination.[18]

Pro Tip: The high sensitivity and large chemical shift range of the ¹⁹F nucleus make it possible to analyze multiple fluorinated compounds in a single mixture simultaneously, which is invaluable for reaction screening.[13]

References

  • Lecornué, F., et al. (2007). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. PubMed Central. Available at: [Link]

  • Qiu, Z., et al. (2014). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. PubMed. Available at: [Link]

  • Tadayoni, M. A., et al. (2001). On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. PubMed. Available at: [Link]

  • Légris, M., et al. (2015). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. ACS Publications. Available at: [Link]

  • Barbas, C. F., et al. (2018). Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. National Institutes of Health. Available at: [Link]

  • Müller, K., et al. (2010). Carbon–Fluorine Bond Formation. DASH (Harvard). Available at: [Link]

  • Sodeoka, M., et al. (2015). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. National Institutes of Health. Available at: [Link]

  • MacMillan, D. W. C., et al. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. National Institutes of Health. Available at: [Link]

  • Gouverneur, V., et al. (2018). Modern Approaches for Asymmetric Construction of Carbon–Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs. ACS Publications. Available at: [Link]

  • Maruoka, K., et al. (2015). Enantioselective fluorination of α-branched aldehydes and subsequent conversion to α-hydroxyacetals via stereospecific C–F bond cleavage. Royal Society of Chemistry. Available at: [Link]

  • Brigaud, T., et al. (2022). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. Available at: [Link]

  • Tang, P., et al. (2024). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. Available at: [Link]

  • Reddy, P. V. N., et al. (2016). A Highly Regio- and Stereoselective Synthesis of α-Fluorinated-Imides via Fluorination of Chiral Enamides. National Institutes of Health. Available at: [Link]

  • MacMillan, D. W. C., et al. (2005). Enantioselective Organocatalytic R-Fluorination of Aldehydes. Macmillan Group. Available at: [Link]

  • Ritter, T., et al. (2017). Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. ACS Publications. Available at: [Link]

  • Tlili, A. (2019). Synthesis of Fluorinated Amines: A Personal Account. National Institutes of Health. Available at: [Link]

  • Organic Chemistry Portal. 1,2-Fluoroamine synthesis by fluorination or substitution. Organic Chemistry Portal. Available at: [Link]

  • Arnold, F. H., et al. (2024). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. Available at: [Link]

  • Kim, H., et al. (2020). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. ACS Publications. Available at: [Link]

  • Wang, J., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. Available at: [Link]

  • Koksch, B., et al. (2021). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv. Available at: [Link]

  • Doyle, A. G., et al. (2013). Review of recent advances in nucleophilic C–F bond-forming reactions at sp3 centers. Semantic Scholar. Available at: [Link]

  • Reddy, P. V. N., et al. (2015). ChemInform Abstract: A Highly Regio- and Stereoselective Synthesis of α-Fluorinated Imides via Fluorination of Chiral Enamides. ResearchGate. Available at: [Link]

  • Gribble, G. W., et al. (2022). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. National Institutes of Health. Available at: [Link]

  • Sawamura, M., et al. (2021). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. Available at: [Link]

  • Zhao, Y., et al. (2020). Fluorine enables separation-free 'chiral chromatographic analysis'. Phys.org. Available at: [Link]

  • Buchwald, S. L., et al. (2011). C–F Bond Formation for the Synthesis of Aryl Fluorides. National Institutes of Health. Available at: [Link]

  • Lin, Z., et al. (2024). Recent advances in stereoselective construction of fluorinated quaternary carbon centers from fluorinated compounds. Royal Society of Chemistry. Available at: [Link]

  • Zhao, Y., et al. (2020). Fluorine enables separation-free 'chiral chromatographic analysis'. analytica-world.com. Available at: [Link]

  • Zhao, Y., et al. (2020). Fluorine enables separation-free 'chiral chromatographic analysis'. chemeurope.com. Available at: [Link]

  • Fustero, S., et al. (2009). New Strategy for the Stereoselective Synthesis of Fluorinated β-Amino Acids. ResearchGate. Available at: [Link]

  • Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Publications. Available at: [Link]

  • Chapman, N. B., et al. (1970). NN-dimethyl-2-fluoro-2-phenylethylamine: preparation and solvolysis in aqueous acetone. Royal Society of Chemistry. Available at: [Link]

  • Gryko, D., et al. (2018). Overcoming inaccessibility of fluorinated imines – synthesis of functionalized amines from readily available fluoroacetamides. Royal Society of Chemistry. Available at: [Link]

  • Beier, P., et al. (2020). Synthesis, Stability and Reactivity of α-Fluorinated Azidoalkanes. PubMed. Available at: [Link]

  • Rueping, M., et al. (2014). Chiral Amine Synthesis - Strategies, Examples, and Limitations. ResearchGate. Available at: [Link]

  • Baran, P. S., et al. (2017). C-H Fluorination of Pyridines and Diazines. Organic Syntheses. Available at: [Link]

  • Ye, C., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers. Available at: [Link]

Sources

Technical Support Center: Diastereoselective Reduction of Fluorinated β-Amino Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the diastereoselective reduction of fluorinated β-amino ketones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this critical synthetic transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you achieve optimal results in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the diastereoselective reduction of fluorinated β-amino ketones. Each issue is presented with probable causes and actionable solutions.

Issue 1: Low Diastereoselectivity (Poor dr)

You've performed the reduction, but the analysis of the resulting fluorinated β-amino alcohol shows a nearly 1:1 mixture of diastereomers, or a diastereomeric ratio (dr) significantly lower than expected.

Probable Causes:

  • Incorrect Choice of Reducing Agent: Not all reducing agents are created equal. Simple, non-chelating hydrides like sodium borohydride (NaBH₄) often exhibit poor diastereoselectivity in the absence of a directing group.[1][2]

  • Ineffective Chelation Control: For substrates capable of forming a chelate, the reaction conditions may not favor its formation. This can be due to the choice of metal counterion, solvent, or the nature of the N-protecting group.[3][4][5]

  • Felkin-Anh Model Predominance: In the absence of a chelating group, the stereochemical outcome is often governed by the Felkin-Anh model, which may not favor the desired diastereomer.[2][3][6]

  • Steric Hindrance: Bulky substituents on the ketone or the amino group can interfere with the desired trajectory of hydride attack, leading to a mixture of products.[1]

  • Reaction Temperature: Higher reaction temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, thus reducing selectivity.[7]

Solutions:

  • Employ Chelating Reducing Agents or Additives:

    • Zinc Borohydride (Zn(BH₄)₂): This reagent is known to promote chelation control, leading to higher diastereoselectivity in many cases.[2][8]

    • Samarium(II) Iodide (SmI₂): SmI₂ is effective for the reduction of β-amino ketones, and the stereochemical outcome can be influenced by the N-protecting group.[9]

    • Lewis Acid Additives: The addition of Lewis acids like TiCl₄, SnCl₄, MgBr₂, or ZnI₂ can facilitate the formation of a rigid chelate intermediate, directing the hydride attack.[8][10]

  • Optimize the N-Protecting Group:

    • N-acyl and N-aryl groups can have a significant impact on the stereochemical outcome. For instance, in SmI₂ reductions, N-acyl derivatives may favor syn-1,3-amino alcohols, while N-aryl derivatives can lead to anti-1,3-amino alcohols.[9]

  • Leverage Directed Reductions:

    • Narasaka-Prasad Reduction: For β-hydroxy ketones (which can be conceptually related to protected β-amino ketones), this method uses a boron chelating agent to achieve syn-diols.[11] A similar strategy could be adapted.

    • Evans-Saksena Reduction: This method yields anti-diols through intramolecular hydride delivery.[11]

  • Control Reaction Temperature:

    • Perform the reduction at low temperatures (e.g., -78 °C) to enhance kinetic control and favor the transition state leading to the major diastereomer.[7]

Issue 2: Incomplete Reaction or No Reaction

After the specified reaction time and workup, you observe a significant amount of unreacted starting material.

Probable Causes:

  • Insufficiently Powerful Reducing Agent: The chosen hydride source may not be reactive enough to reduce the ketone under the applied conditions.[12]

  • Steric Hindrance: Extremely bulky groups near the carbonyl can completely block the approach of the hydride.

  • Deactivation of the Reducing Agent: Protic solvents (water, alcohols) can rapidly quench many hydride reagents, especially stronger ones like lithium aluminum hydride (LiAlH₄).[12]

  • Poor Solubility: The substrate or reagent may not be sufficiently soluble in the chosen solvent at the reaction temperature.

Solutions:

  • Select a More Potent Reducing Agent:

    • If using NaBH₄, consider switching to LiAlH₄ or other more reactive hydride sources. Be mindful that stronger reagents may be less selective.[12]

    • For sterically hindered ketones, consider smaller reducing agents like lithium borohydride (LiBH₄).

  • Optimize Reaction Conditions:

    • Ensure the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent reagent decomposition.

    • Increase the reaction temperature incrementally, but be aware that this may negatively impact diastereoselectivity.

    • If solubility is an issue, screen different anhydrous solvents.

Issue 3: Difficulty in Determining Diastereomeric Ratio (dr)

You've successfully obtained the product, but analyzing the ¹H or ¹⁹F NMR spectrum to determine the dr is challenging due to overlapping signals.

Probable Causes:

  • Signal Overlap in ¹H NMR: The signals corresponding to the newly formed stereocenter and adjacent protons in the two diastereomers may have very similar chemical shifts.

  • Complex Multiplets: The signals of interest may be complex multiplets, making accurate integration difficult.

Solutions:

  • Utilize ¹⁹F NMR Spectroscopy:

    • The fluorine atom serves as an excellent NMR probe. The chemical shift of ¹⁹F is highly sensitive to its electronic environment, often resulting in better-resolved signals for the two diastereomers compared to ¹H NMR.[13]

    • Derivatization of the alcohol with a chiral agent like Mosher's acid (MTPA) can further enhance the separation of signals in the ¹⁹F NMR spectrum, allowing for more accurate determination of the dr.[14]

  • Advanced NMR Techniques:

    • Band-selective pure shift NMR can collapse complex multiplets into singlets, significantly improving spectral resolution and facilitating the determination of dr.[15]

  • Derivatization for Chromatographic Analysis:

    • Convert the amino alcohol diastereomers into derivatives (e.g., using Marfey's reagent) that can be more easily separated and quantified by HPLC.[16]

  • HPLC Analysis:

    • Develop an HPLC method to separate the diastereomers. Chiral columns are not necessary for separating diastereomers.

Frequently Asked Questions (FAQs)

Q1: How does the fluorine atom influence the stereochemical outcome of the reduction?

The presence of a fluorine atom, particularly at the α-position to the carbonyl, can significantly influence the reaction's stereoselectivity. This is due to both steric and electronic effects:

  • Electronic Effects: The highly electronegative fluorine atom can engage in chelation with a Lewis acidic metal center of the reducing agent or an additive. This can lock the conformation of the substrate and direct the hydride attack to one face of the carbonyl.[17][18]

  • Stereoelectronic Effects: The C-F bond can influence the energy of the transition state through hyperconjugation and dipole-dipole interactions, favoring a specific geometry for hydride approach.

Q2: What is the difference between chelation control and the Felkin-Anh model in these reductions?

  • Chelation Control: This model applies when a Lewis basic group (like the nitrogen of the amino group or an oxygen) is present at the β-position. A Lewis acidic metal can coordinate to both the carbonyl oxygen and the heteroatom, forming a rigid cyclic intermediate. This forces the hydride to attack from the less hindered face of this chelate.[3][4]

  • Felkin-Anh Model: This model is typically invoked in the absence of a chelating group. It predicts the stereochemical outcome based on steric interactions in a staggered conformation of the transition state. The largest substituent on the α-carbon orients itself anti to the incoming nucleophile.[2][3][6]

The choice between these two models often depends on the reaction conditions. Conditions that favor chelation (e.g., using Zn(BH₄)₂ or adding a Lewis acid) will likely follow the chelation control model.[8]

Q3: Can I use enzymatic reductions for this transformation?

Yes, enzymatic reductions using ketoreductases (KREDs) are a powerful alternative. KREDs can offer excellent chemo-, regio-, and stereoselectivity, often under mild reaction conditions (aqueous media, room temperature).[19][20] Commercially available KRED libraries allow for the screening of enzymes to find one that provides the desired diastereomer with high purity.[14]

Q4: What is a general step-by-step protocol for a diastereoselective reduction of a fluorinated β-amino ketone?

Below is a representative protocol illustrating a chelation-controlled reduction. Note: This is a general guideline and must be optimized for your specific substrate.

Experimental Protocol: Chelation-Controlled Reduction with Zn(BH₄)₂

  • Preparation:

    • Dry all glassware thoroughly in an oven and cool under an inert atmosphere (N₂ or Ar).

    • Use anhydrous solvents. Diethyl ether or THF are commonly used.

  • Reaction Setup:

    • In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the fluorinated β-amino ketone (1.0 eq) in anhydrous diethyl ether or THF.

    • Cool the solution to the desired temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.

  • Addition of Reducing Agent:

    • Slowly add a solution of Zn(BH₄)₂ (typically 1.5-2.0 eq) in the same solvent to the cooled solution of the ketone.

  • Reaction Monitoring:

    • Stir the reaction mixture at the low temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching and Workup:

    • Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or a dilute acid (e.g., 1 M HCl) at the low temperature.

    • Allow the mixture to warm to room temperature and stir until both layers are clear.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the diastereomeric ratio of the purified product by ¹H and/or ¹⁹F NMR spectroscopy.

Visualizing Reaction Control

The stereochemical outcome of the reduction is dictated by the transition state geometry. The following diagrams illustrate the competing models.

Chelation Control vs. Felkin-Anh Model

G Control Models for Hydride Addition cluster_0 Chelation Control cluster_1 Felkin-Anh Model (Non-Chelating) start_chelate β-Amino Ketone + Lewis Acidic Metal (M) chelate Rigid 6-Membered Chelate Intermediate start_chelate->chelate Coordination start_felkin β-Amino Ketone attack_chelate Hydride Attack from Least Hindered Face chelate->attack_chelate product_chelate Syn or Anti Product (Predictable) attack_chelate->product_chelate conformation Staggered Conformation (Large group anti to Nu) start_felkin->conformation Conformational Analysis attack_felkin Hydride Attack along Bürgi-Dunitz Trajectory conformation->attack_felkin product_felkin Predicted Diastereomer attack_felkin->product_felkin

Caption: Competing pathways for diastereoselective reduction.

General Experimental Workflow

G Experimental Workflow prep Reaction Setup (Anhydrous, Inert Atm.) reduction Reduction (Low Temperature) prep->reduction Add Reagents quench Quench & Workup reduction->quench Reaction Complete purify Purification (Chromatography) quench->purify Crude Product analyze Analysis (NMR, HPLC) purify->analyze Pure Product

Caption: A typical workflow for diastereoselective reduction.

References

  • Hydroxyl-directed 1,3 Reductions of Ketones - Organic Chemistry, Reaction Mechanism. (2021). YouTube.
  • Ramachandran, P. V., et al. (2007). The Influence of Fluorine on the Asymmetric Reduction of Fluoromethyl Ketones. Journal of Fluorine Chemistry, 128(8), 844-850.
  • Vanagel, M. G. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases (Master's thesis, University of Alaska Fairbanks).
  • The influence of fluorine on the asymmetric reduction of fluoromethyl ketones. (2007). LookChem.
  • Ketone Reduction. (n.d.). WordPress.
  • Li, H., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 358-365.
  • Diasteroselective reduction of chiral ketones with lithium aluminium hydride | Chel
  • Narasaka–Prasad reduction. (n.d.). In Wikipedia.
  • Enantioselective Carbonyl Reductions. (2019). Chemistry LibreTexts.
  • Felkin-Anh and Chelation Control. (2011). University of Michigan.
  • Fustero, S., et al. (2002). New Strategy for the Stereoselective Synthesis of Fluorinated β-Amino Acids. The Journal of Organic Chemistry, 67(14), 4667-4679.
  • Enantioselective Carbonyl Reductions. (2019). Chemistry LibreTexts.
  • Carbonyl reduction. (n.d.). In Wikipedia.
  • Chelation control and Felkin-Anh stereoselectivity in additions to carbonyl groups. (n.d.). University of Michigan.
  • Highly Efficient Diastereoselective Reduction of α-Fluoroimines. (2009). PMC - NIH.
  • Evans, D. A., & Chapman, K. T. (1986). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. Journal of the American Chemical Society, 108(25), 8050-8052.
  • Adams, R. W., et al. (2012). Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy.
  • felkin-ahn and cram chel
  • Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. (2007). PMC - NIH.
  • Diastereoselective Addition to Aldehydes and Ketones. (2020). Chemistry LibreTexts.
  • Recent progress in the chemistry of β-aminoketones. (2022). RSC Publishing.
  • Chemo- And Enantioselective Routes to Chiral Fluorinated Hydroxyketones Using Ketoreductases. (2007). PubMed.
  • Fluorine NMR. (n.d.). University of Wisconsin-Madison.
  • Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. (2018). PMC - NIH.

Sources

Technical Support Center: N-Protection of Hindered Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry. This guide provides in-depth troubleshooting advice and practical solutions for the N-protection of sterically hindered amino alcohols, a common challenge for researchers in medicinal chemistry and drug development. The inherent difficulties—low reactivity of the sterically encumbered amine and competing reactivity from the vicinal hydroxyl group—require carefully considered strategies. This document is structured to help you diagnose problems, select appropriate methodologies, and successfully protect your substrate.

Section 1: Frequently Asked Questions (FAQs) - First-Line Diagnostics

This section addresses the most common initial hurdles encountered in the lab.

Q1: Why is my N-protection reaction failing or giving very low yields?

Low conversion is the most frequent issue and typically stems from two primary factors:

  • Steric Hindrance: Large substituents near the amine nitrogen physically block the approach of the protecting group reagent. Standard reagents like Di-tert-butyl dicarbonate (Boc₂O) may lack the required reactivity to overcome this barrier.[1]

  • Low Nucleophilicity: The electron-donating or -withdrawing nature of the substituents can reduce the inherent nucleophilicity of the amine, making it a poor reactant.

A quick diagnostic is to check your reaction conditions against the properties of your substrate. If you are using a standard, relatively mild protecting agent with a highly hindered amine at room temperature, insufficient reactivity is the likely cause.

Q2: I see a major side product in my reaction. What is it likely to be?

With amino alcohols, the most common side product is the O-protected species . The hydroxyl group is also a nucleophile and can react with the protecting group reagent, especially under basic conditions which increase the nucleophilicity of the oxygen.[2] If you are using a catalyst like 4-(Dimethylamino)pyridine (DMAP), O-acylation can become a significant competing reaction.[2][3] Another possibility, particularly with Boc₂O, is the formation of ureas or isocyanates if the reaction conditions are not optimized.[3]

Q3: How can I favor N-protection over O-protection?

Achieving chemoselectivity is key. The amine is inherently more nucleophilic than the alcohol, a property you can exploit.[4]

  • Control the Stoichiometry and Temperature: Use a slight excess (around 1.05-1.1 equivalents) of the protecting group reagent and run the reaction at a lower temperature (e.g., 0 °C to room temperature) to start. This minimizes the activation energy available for the less reactive hydroxyl group to participate.

  • pH and Base Selection: Using a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or a hindered base like triethylamine (TEA) can favor N-acylation.[4] Strongly basic conditions can deprotonate the alcohol, forming a highly nucleophilic alkoxide that will readily compete. The general principle holds: "acidity favors O-acylation, while alkalinity favors N-acylation" due to protonation of the amine under acidic conditions.[1]

  • Orthogonal Protection Strategy: The most robust method is to protect the hydroxyl group first with a protecting group that can be removed under conditions that leave the N-protecting group intact. This is known as an orthogonal strategy.[5]

Q4: Which protecting group is best for a highly hindered secondary amine?

There is no single "best" group; the choice is dictated by the overall synthetic route. However, for sheer reactivity during the protection step, more reactive reagents are needed. Instead of Boc-anhydride (Boc₂O), consider using benzyl chloroformate (Cbz-Cl), which is significantly more electrophilic.[6] For sulfonamide protection, nosyl chloride (Ns-Cl) is often preferred over tosyl chloride (Ts-Cl) because the resulting Ns-protected amine is easier to deprotect under mild conditions.

Section 2: In-Depth Troubleshooting Guide: Carbamate Protection (Boc)

The tert-butoxycarbonyl (Boc) group is the most common amine protecting group in non-peptide chemistry, but its application to hindered substrates can be problematic.[7]

Problem A: Low or No Conversion with Boc₂O

If standard conditions (Boc₂O, a base like TEA or NaOH in a solvent like THF or Dichloromethane) fail, the reaction requires activation.

  • Causality: The steric shield around the amine prevents the relatively bulky Boc₂O from reaching the nitrogen's lone pair. The reaction requires a more potent electrophile or a way to increase the amine's nucleophilicity.

  • Solution 1: Catalysis with 4-(Dimethylamino)pyridine (DMAP) DMAP is a "super acylation catalyst" that reacts with Boc₂O to form a highly reactive intermediate, N-tert-butoxycarbonyl-DMAP.[2][8][9] This species is a much more potent electrophile and can be attacked by the hindered amine.

    DMAP_Catalysis

    Caption: DMAP catalysis workflow for Boc protection.

    Caution: While effective, DMAP can also catalyze the O-protection of the alcohol.[2] Use only a catalytic amount (5-10 mol%) and monitor the reaction closely by TLC to stop it upon consumption of the starting material.

  • Solution 2: Alternative Reaction Conditions For extremely challenging substrates, more specialized conditions may be necessary.

    • High Pressure: Applying high pressure (8–14 kbar) can promote the reaction by favoring the formation of the sterically congested transition state.

    • Alternative Bases: For hindered amino acids that are poorly soluble, a lipophilic base like tetramethylammonium hydroxide can be used to solubilize the zwitterionic form in an organic solvent like acetonitrile, leading to high yields.[10]

Problem B: Competing O-Protection Side Product

When both N- and O-protected products are observed, the strategy must be shifted to ensure selectivity.

  • Causality: The hydroxyl group, especially when deprotonated by a base, becomes a potent nucleophile that competes with the hindered amine for the Boc reagent.

  • Solution: Orthogonal Protection Strategy This is the most reliable method for complex amino alcohols. It involves a two-step protection sequence followed by a selective deprotection. A common and effective approach is to protect the alcohol as a silyl ether first.

    Orthogonal_Workflow

    Caption: Orthogonal strategy for selective N-protection.

    This strategy works because the silyl ether is stable to the basic or neutral conditions used for the N-Boc protection but can be selectively cleaved later using a fluoride source (like TBAF) or acid, which often leaves the Boc group intact under controlled conditions.[5]

Section 3: Protocols & Methodologies

The following are detailed, field-proven protocols for common scenarios.

Protocol 1: DMAP-Catalyzed Boc Protection of a Hindered Amine

This protocol is adapted for a model substrate like 2-amino-2-methyl-1-propanol.[11]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the hindered amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Base Addition: Add triethylamine (TEA) (1.2 eq) and 4-(Dimethylamino)pyridine (DMAP) (0.1 eq). Stir the solution for 10 minutes at room temperature.

  • Reagent Addition: Dissolve Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirred solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Orthogonal Protection (O-TBDMS, N-Boc)
  • Step A: O-Silylation

    • Dissolve the amino alcohol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Add imidazole (2.5 eq) followed by tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to stir at room temperature overnight.

    • Quench with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the O-TBDMS protected amino alcohol.

  • Step B: N-Boc Protection

    • Using the O-TBDMS protected product from Step A, follow the procedure outlined in Protocol 1 . The presence of the bulky silyl ether further hinders the amine, so the use of DMAP is highly recommended.

  • Step C: Selective O-Deprotection

    • Dissolve the fully protected product in THF.

    • Add a 1M solution of Tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) at 0 °C.

    • Stir at room temperature for 1-3 hours, monitoring by TLC.

    • Once complete, quench with saturated aqueous ammonium chloride (NH₄Cl), extract with ethyl acetate, dry, and concentrate to yield the final N-Boc protected amino alcohol.

Section 4: Reference Data

Table 1: Comparison of Common N-Protecting Groups for Hindered Amines
Protecting GroupCommon Reagent(s)Key StrengthsKey Weaknesses / ConsiderationsTypical Cleavage Conditions
Boc (tert-Butoxycarbonyl)Boc₂O, (Boc)₂O/DMAPStable to base, hydrogenolysis, and mild nucleophiles.[12]Low reactivity with hindered amines; requires activation (DMAP) or harsh conditions.[2]Strong acid (TFA, HCl).[7]
Cbz (Benzyloxycarbonyl)Cbz-Cl, Cbz-OSuMore reactive than Boc₂O. Stable to acidic and basic conditions.[6]Not stable to catalytic hydrogenation. Cbz-Cl is moisture sensitive.Catalytic Hydrogenolysis (H₂, Pd/C).[13]
Tosyl (Ts) Ts-ClVery robust and stable to a wide range of conditions.[14]Difficult to cleave, often requiring harsh reductive or acidic conditions.Strong acid (HBr/AcOH) or reducing agents (Na/NH₃).
Nosyl (Ns) Ns-ClStable protecting group, but much easier to cleave than Tosyl due to the electron-withdrawing nitro group.[8][11]Limited stability to some reductive conditions that may affect the nitro group.Mild nucleophilic cleavage (e.g., thiolates like thiophenol with a base).[11]

References

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). Available from: [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base + DMAP). Available from: [Link]

  • Indian Journal of Chemistry. Efficient chemoselective liquid phase acylation of amines, alcohols and bifunctional compounds over ZSM-35. Available from: [Link]

  • National Institutes of Health (NIH). Chemoselective Hydroxyl Group Transformation: An Elusive Target. Available from: [Link]

  • Google Patents. Selective n-acylation of amino alcohols.
  • TSI Journals. CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. Available from: [Link]

  • ResearchGate. Reported O‐selective acylation of amino alcohols without protecting the.... Available from: [Link]

  • RSC Publishing. Dual protection of amino functions involving Boc. Available from: [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. Available from: [Link]

  • Total Synthesis. Protecting Groups Archives. Available from: [Link]

  • The University of Texas Rio Grande Valley. The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Available from: [Link]

  • Organic Chemistry Portal. Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines. Available from: [Link]

  • Beilstein Journals. EXPERIMENTAL PROCEDURES. Available from: [Link]

  • ResearchGate. (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. Available from: [Link]

  • PubMed. Enantioselective silyl protection of alcohols catalysed by an amino-acid-based small molecule. Available from: [Link]

  • ResearchGate. How can we protect an amino group leaving an alcohol group free?. Available from: [Link]

  • National Institutes of Health (NIH). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available from: [Link]

  • ResearchGate. Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Amino-1,1-difluorobutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-1,1-difluorobutan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scalable synthesis of this valuable fluorinated amino alcohol building block.

The unique properties imparted by fluorine atoms make fluorinated organic compounds highly sought after in medicinal chemistry and materials science.[1][2] However, the introduction of fluorine can present significant synthetic challenges, particularly during scale-up. This guide is structured to address these challenges head-on, providing not just protocols but the scientific reasoning behind them.

I. Proposed Synthetic Pathway

A common and effective strategy for the synthesis of β-amino alcohols involves the ring-opening of an epoxide with an amine.[3][4] For the stereoselective synthesis of 3-Amino-1,1-difluorobutan-2-ol, a plausible and scalable pathway begins with a difluorinated ketone, proceeds through a stereoselective reduction to a chiral epoxide, followed by amination.

Synthetic Pathway A 1,1-Difluorobutan-2-one B Chiral Epoxide Intermediate (e.g., (R)-1,1-difluoro-2,3-epoxybutane) A->B Asymmetric Epoxidation C Protected Amino Alcohol (e.g., N-Boc-3-Amino-1,1-difluorobutan-2-ol) B->C Amination & Protection D 3-Amino-1,1-difluorobutan-2-ol C->D Deprotection

Caption: Proposed synthetic workflow for 3-Amino-1,1-difluorobutan-2-ol.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of 3-Amino-1,1-difluorobutan-2-ol.

A. Stage 1: Asymmetric Epoxidation of 1,1-Difluorobutan-2-one

Problem Potential Cause(s) Troubleshooting & Optimization
Low Conversion of Ketone - Inactive or insufficient catalyst.- Poor quality of reagents (e.g., oxidant).- Suboptimal reaction temperature.- Catalyst Activity: Ensure the catalyst is properly activated and handled under inert conditions if required. Consider a higher catalyst loading for initial small-scale trials.- Reagent Quality: Use freshly opened or properly stored oxidizing agents. Titrate the oxidant to determine its active concentration.- Temperature Control: Optimize the reaction temperature. Some asymmetric epoxidations require cryogenic conditions to achieve high enantioselectivity and yield.
Low Enantioselectivity - Racemic background reaction.- Incorrect catalyst or ligand.- Inappropriate solvent.- Minimize Background Reaction: Lower the reaction temperature and ensure slow addition of the oxidant.- Catalyst/Ligand Selection: Screen different chiral catalysts and ligands. The choice of ligand can significantly impact stereochemical outcomes.- Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state of the reaction. Test a range of aprotic solvents.
Formation of Byproducts - Over-oxidation to esters (Baeyer-Villiger oxidation).- Decomposition of the epoxide.- Controlled Oxidation: Use a stoichiometric amount of the oxidant and monitor the reaction closely by TLC or GC-MS.- Isolate Epoxide Promptly: The difluoroepoxide may be unstable. It is often best to use it in the next step immediately after its formation and a quick work-up.

B. Stage 2: Amination of the Chiral Epoxide

Problem Potential Cause(s) Troubleshooting & Optimization
Low Yield of Amino Alcohol - Incomplete reaction.- Formation of diadducts (secondary amine formation).- Poor regioselectivity of ring-opening.- Reaction Conditions: Increase the reaction temperature or time. The use of a Lewis acid catalyst can facilitate epoxide opening.[3]- Control Stoichiometry: Use a large excess of the aminating agent (e.g., ammonia or a protected amine) to favor the formation of the primary amine.- Regioselectivity: The nucleophilic attack of the amine can occur at either carbon of the epoxide. While electronically the attack is favored at the carbon bearing the methyl group, steric hindrance can play a role. The choice of solvent and catalyst can influence this selectivity.
Loss of Stereochemical Purity - Racemization during ring-opening.- SN1-type mechanism.- Reaction Conditions: Ensure the reaction proceeds via a clean SN2 mechanism. Avoid highly acidic conditions that might favor carbocation formation. Use a non-coordinating solvent.

C. Stage 3: Purification

Problem Potential Cause(s) Troubleshooting & Optimization
Difficulty in Isolating the Product - High polarity and water solubility of the amino alcohol.- Emulsion formation during work-up.- Extraction: Use a continuous liquid-liquid extraction apparatus for efficient extraction from aqueous layers. Salting out the aqueous phase with NaCl or K2CO3 can improve extraction efficiency.- Chromatography: For highly polar compounds, standard silica gel chromatography can be challenging due to streaking.[5] Consider using reverse-phase chromatography or ion-exchange chromatography. Protecting the amine and alcohol functionalities can make purification on silica gel more manageable.
Residual Impurities - Unreacted starting materials.- Diastereomeric impurities.- Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.- Salt Formation: Formation of a salt (e.g., hydrochloride or tartrate) can facilitate purification by crystallization and also aid in the separation of diastereomers.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with fluorinating agents and fluorinated compounds?

A1: Safety is paramount in fluorine chemistry. Many fluorinating agents are highly toxic and reactive.[6] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[7] For reactions involving gaseous reagents like fluorine gas, specialized equipment and continuous flow reactors are recommended to ensure safety.[8]

Q2: How can I monitor the progress of the reaction?

A2: A combination of analytical techniques is recommended.

  • Thin-Layer Chromatography (TLC): Useful for a quick qualitative assessment of the reaction progress. Due to the polarity of the product, a polar mobile phase will be required.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the disappearance of volatile starting materials like the ketone and the formation of the epoxide and amino alcohol. Derivatization of the final product may be necessary to improve its volatility and chromatographic behavior.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are invaluable for structural confirmation of intermediates and the final product. 19F NMR is particularly useful for tracking the incorporation of fluorine and identifying fluorinated byproducts.

Q3: What are the key considerations for scaling up this synthesis?

A3: Scaling up presents several challenges:

  • Heat Transfer: The reactions, particularly the amination of the epoxide, can be exothermic. Ensure the reactor has adequate cooling capacity to maintain the optimal temperature.

  • Mass Transfer: For reactions involving gaseous reagents or heterogeneous catalysts, efficient mixing is crucial. The type of stirrer and reactor geometry become critical at a larger scale.

  • Reagent Addition: The rate of addition of reagents, especially the oxidant and the aminating agent, needs to be carefully controlled to manage the reaction exotherm and minimize side reactions.

  • Work-up and Isolation: Extraction and purification methods that are straightforward on a lab scale may become cumbersome and inefficient at a larger scale. Consider alternative work-up procedures like crystallization or distillation if possible.

Q4: Can I use reductive amination as an alternative synthetic route?

A4: Yes, reductive amination is a viable alternative.[11][12][13] This would involve the reaction of 1,1-difluorobutan-2-one with an amine source (like ammonia or a protected amine) to form an imine, which is then reduced in situ to the desired amino alcohol.

Reductive Amination A 1,1-Difluorobutan-2-one B Imine/Enamine Intermediate A->B + Amine Source C 3-Amino-1,1-difluorobutan-2-ol B->C Reduction (e.g., NaBH3CN)

Caption: Reductive amination pathway for 3-Amino-1,1-difluorobutan-2-ol.

However, achieving high stereoselectivity in the reduction of the imine can be challenging and may require the use of a chiral reducing agent or a chiral auxiliary. Troubleshooting for this route would focus on issues like incomplete imine formation, over-reduction of the ketone, and achieving the desired stereocontrol.[14][15]

IV. Experimental Protocols

A. General Considerations:

  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

  • Anhydrous solvents should be used where necessary.

  • Follow all institutional safety guidelines and wear appropriate PPE.

B. Protocol 1: Stereoselective Synthesis via Epoxide Intermediate (Illustrative)

  • Step 1: Asymmetric Epoxidation: To a solution of a suitable chiral catalyst in an appropriate aprotic solvent at the optimized low temperature, add 1,1-difluorobutan-2-one. Slowly add the oxidizing agent (e.g., a peroxide) while maintaining the temperature. Monitor the reaction by GC-MS. Upon completion, quench the reaction and perform an aqueous work-up. The crude epoxide is often used directly in the next step.

  • Step 2: Amination: To a solution of the crude epoxide in a suitable solvent (e.g., isopropanol), add a large excess of the aminating agent (e.g., a solution of ammonia in isopropanol). If necessary, a Lewis acid catalyst can be added. Heat the reaction mixture in a sealed vessel until the epoxide is consumed (monitor by GC-MS).

  • Step 3: Protection (Optional but Recommended for Purification): After cooling, add di-tert-butyl dicarbonate (Boc2O) and a base (e.g., triethylamine) to the reaction mixture to protect the newly formed amine.

  • Step 4: Purification: After an aqueous work-up, purify the Boc-protected amino alcohol by column chromatography on silica gel.

  • Step 5: Deprotection: Treat the purified Boc-protected intermediate with a strong acid (e.g., HCl in dioxane or trifluoroacetic acid) to afford the final product, 3-Amino-1,1-difluorobutan-2-ol, typically as a salt.

V. References

  • Sharpless Asymmetric Aminohydroxylation. Diva-Portal.org. Available at: [Link]

  • Stereoselective Synthesis of δ- and ε-Amino Ketone Derivatives from N-tert-Butanesulfinyl Aldimines and Functionalized Organolithium Compounds. National Institutes of Health. Available at: [Link]

  • The Polar Hydrophobicity of Fluorinated Compounds. ResearchGate. Available at: [Link]

  • Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. Available at: [Link]

  • β-Amino alcohol synthesis by amination (alkylation). Organic Chemistry Portal. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Available at: [Link]

  • Purification of strong polar and basic compounds. Reddit. Available at: [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. Available at: [Link]

  • Reductive Amination. ACS Green Chemistry Institute. Available at: [Link]

  • Aldehyde not reacting in reductive amination reaction, thoughts? ResearchGate. Available at: [Link]

  • Method for determining content of 3-amino-1-adamantanol and L-prolinamide in vildagliptin. Google Patents. Available at:

  • Defluorination and derivatization of fluoropolymers for determination of total organic fluorine in polyolefin resins by gas chromatography. Royal Society of Chemistry. Available at: [Link]

  • Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. University of Wisconsin-Madison. Available at: [Link]

Sources

Stability issues of 3-Amino-1,1-difluorobutan-2-ol during workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Amino-1,1-difluorobutan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered during the workup of this valuable fluorinated building block. The unique combination of a primary amine, a secondary alcohol, and a gem-difluoro group presents specific handling requirements that are critical for maintaining the integrity of the molecule.

Troubleshooting Guide: Navigating Workup Instabilities

This section addresses common problems researchers may face during the isolation and purification of 3-Amino-1,1-difluorobutan-2-ol.

Issue 1: Poor recovery of the product in the organic layer after aqueous extraction.

Possible Cause: The amphiphilic nature of 3-Amino-1,1-difluorobutan-2-ol, containing both polar (amine, alcohol) and non-polar (butyl backbone) features, can lead to its partial or complete dissolution in the aqueous phase, especially if the pH is not controlled. The amine group can be protonated under acidic conditions, forming a highly water-soluble ammonium salt.

Solution:

  • pH Adjustment: Before extraction, carefully adjust the pH of the aqueous layer. To ensure the amine is in its free base form, the pH should be raised to a basic level, typically pH 9-11. Use a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution. Avoid strong bases like NaOH or KOH if your molecule is sensitive to strong basic conditions.

  • Salting Out: Increase the ionic strength of the aqueous phase by adding a saturated solution of sodium chloride (brine). This will decrease the solubility of your organic product in the aqueous layer and promote its partitioning into the organic solvent.

  • Choice of Extraction Solvent: Use a more polar organic solvent for extraction. While ethers and ethyl acetate are common, a solvent like dichloromethane (DCM) or a mixture of solvents might be more effective. Perform multiple extractions with smaller volumes of solvent for better efficiency.

Issue 2: Product decomposition upon basification during workup.

Possible Cause: While basification is necessary to deprotonate the amine for extraction, strong bases or prolonged exposure to basic conditions, especially at elevated temperatures, can potentially lead to side reactions. Although the C-F bonds are generally stable, neighboring group participation or other base-catalyzed eliminations, though less likely, should be considered with novel structures.

Solution:

  • Use of Mild Bases: Opt for milder inorganic bases such as NaHCO₃ or K₂CO₃.

  • Temperature Control: Perform the basification and extraction at low temperatures (0-5 °C) to minimize the rate of potential decomposition reactions.

  • Minimize Contact Time: Do not let the reaction mixture sit for extended periods after basification. Proceed with the extraction immediately.

  • Alternative Workup: Consider using a solid-supported basic scavenger to neutralize acid without introducing a strong aqueous base.

Issue 3: Emulsion formation during aqueous extraction.

Possible Cause: The presence of both a basic amine and a hydroxyl group can lead to surfactant-like properties, causing emulsions when shaking two immiscible phases. This is a common issue with amino alcohols.

Solution:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Brine Addition: Adding brine can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Filtration: Filtering the emulsified layer through a pad of Celite® or glass wool can sometimes break the emulsion.

  • Solvent Addition: Adding more of the organic extraction solvent can sometimes resolve the emulsion.

Issue 4: Difficulty in removing the product from the reaction mixture.

Possible Cause: The polarity of 3-Amino-1,1-difluorobutan-2-ol can make it challenging to separate from polar solvents like DMF or DMSO, or from polar reaction byproducts.

Solution:

  • Azeotropic Removal: For solvents like THF or dioxane that have some water solubility, it's often best to remove them by rotary evaporation before the aqueous workup.[1]

  • Extensive Aqueous Washes: For high-boiling polar solvents like DMF or DMSO, repeated washing with water (or brine) is necessary. A general rule of thumb is to use five 10 mL portions of water for every 5 mL of DMF or DMSO.[1]

  • Column Chromatography: If workup procedures are insufficient, purification by column chromatography may be necessary. A polar stationary phase like silica gel with a gradient of a polar solvent (e.g., methanol in dichloromethane) is a common choice.

Workflow for a Robust Workup

The following diagram outlines a decision-making process for a successful workup of 3-Amino-1,1-difluorobutan-2-ol.

Workup_Workflow start Reaction Mixture quench Quench Reaction (e.g., with water or sat. NH4Cl) start->quench remove_solvent Remove Volatile Organic Solvents? quench->remove_solvent yes_remove Rotary Evaporation remove_solvent->yes_remove Yes no_remove Proceed to Extraction remove_solvent->no_remove No adjust_ph Adjust pH to 9-11 (e.g., with NaHCO3) yes_remove->adjust_ph no_remove->adjust_ph extract Extract with Organic Solvent (e.g., DCM or EtOAc) adjust_ph->extract wash Wash Organic Layer (with Brine) extract->wash dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) wash->dry concentrate Concentrate in vacuo dry->concentrate end Crude Product concentrate->end

Caption: A generalized workflow for the workup of 3-Amino-1,1-difluorobutan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 3-Amino-1,1-difluorobutan-2-ol?

A: It is recommended to store 3-Amino-1,1-difluorobutan-2-ol in a tightly sealed container in a dry environment at 2-8°C.[2] As with many volatile or reactive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial to prevent degradation from moisture or atmospheric CO₂.

Q2: What are the known incompatibilities of 3-Amino-1,1-difluorobutan-2-ol?

A: While specific incompatibility data for this molecule is not widely published, based on its functional groups, it should be considered incompatible with strong oxidizing agents, acid chlorides, acid anhydrides, and strong acids.[3][4] The amino group can react exothermically with acids.

Q3: How does the difluoromethyl group affect the properties of the molecule?

A: The two fluorine atoms on the C1 position are strong electron-withdrawing groups. This has several effects:

  • Acidity of the Alcohol: The hydroxyl group will be more acidic than in a non-fluorinated analogue.

  • Basicity of the Amine: The pKa of the amine will be lowered, making it a weaker base compared to its non-fluorinated counterpart. This is due to the inductive effect of the nearby fluorine atoms.[5]

Q4: Can this molecule chelate with metal ions?

A: Yes, amino alcohols are known to form stable chelate complexes with various metal ions, where the amino and hydroxyl groups coordinate to the metal center.[6] This can be a consideration during workups if metal catalysts or reagents are used in the preceding reaction. If metal contamination is a concern, washing with a solution of a chelating agent like EDTA may be beneficial.

Q5: What are the expected physical properties of 3-Amino-1,1-difluorobutan-2-ol?

A: The physical properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₄H₉F₂NO[2]
Molecular Weight125.12 g/mol [2]
Hydrogen Bond Donors2[2]
Hydrogen Bond Acceptors2[2]
Rotatable Bonds2[2]
Topological Polar Surface Area46.25 Ų[2]
logP-0.0404[2]

Q6: What safety precautions should be taken when handling 3-Amino-1,1-difluorobutan-2-ol?

A: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, chemical-resistant gloves, and a lab coat.[3] Work should be conducted in a well-ventilated fume hood.[3] Avoid inhalation, ingestion, and contact with skin and eyes. For related amino alcohols, hazards such as skin corrosion and eye damage have been noted.[7]

Potential Decomposition Pathway

While the molecule is generally stable under controlled conditions, harsh workup environments could potentially lead to side reactions. One hypothetical pathway to be mindful of is the potential for intramolecular cyclization, especially if the hydroxyl group is activated.

Decomposition start 3-Amino-1,1-difluorobutan-2-ol C₄H₉F₂NO intermediate Activated Intermediate (e.g., O-Sulfonate) start->intermediate Harsh Conditions (e.g., SOCl₂) product Aziridinium Ion Potential Rearrangement intermediate->product Intramolecular SN2 reaction

Caption: A hypothetical decomposition pathway under harsh activating conditions.

References

  • Fluorinated alkoxides. Part XI.
  • FLINN SCIENTIFIC, INC.
  • 3-amino-1,1-difluoro-3-methylbutan-2-ol. PubChemLite.
  • Organic Reaction Workup Formulas for Specific Reagents. University of Rochester.
  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applic
  • Difluoroamino alcohol | F2HNO | CID 23352783. PubChem.
  • Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. ScienceDirect.
  • 3-Amino-1,1-difluorobutan-2-ol | 129660-34-0. ChemScene.
  • PROCESS DEVELOPMENT REPORT. Medicines for All institute (M4ALL).
  • The Proper Storage and Handling of Vol
  • 3-[(butan-2-yl)amino]-1,1,1-trifluoropropan-2-ol. Key Organics.
  • Specific Chemical Handling and Storage. University of Wisconsin-Milwaukee.
  • 3-Aminobutan-2-ol | C4H11NO | CID 226831. PubChem.
  • Chemical Storage and Handling Recommend

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Characterization of 3-Amino-1,1-difluorobutan-2-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the incorporation of fluorine atoms into lead compounds has become a cornerstone strategy for modulating metabolic stability, lipophilicity, and binding affinity. Consequently, the unambiguous structural elucidation of these fluorinated molecules is of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool in this endeavor. This guide provides an in-depth analysis of the ¹H NMR characterization of 3-Amino-1,1-difluorobutan-2-ol, a chiral fluorinated amino alcohol with significant potential as a building block in medicinal chemistry.

This guide will not only dissect the anticipated ¹H NMR spectrum of our target molecule but also provide a comparative analysis with structurally related, non-fluorinated and non-aminated analogs. This approach is designed to offer researchers, scientists, and drug development professionals a deeper understanding of how subtle structural modifications manifest in their NMR spectra, thereby enhancing their ability to characterize novel fluorinated compounds.

The Foundational Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy provides a wealth of information about the chemical environment of protons within a molecule. Three key parameters are of interest:

  • Chemical Shift (δ): This indicates the electronic environment of a proton. Electronegative atoms, such as oxygen, nitrogen, and particularly fluorine, will "deshield" nearby protons, causing their signals to appear at a higher chemical shift (further downfield).

  • Integration: The area under an NMR signal is proportional to the number of protons it represents.

  • Spin-Spin Coupling (J): This refers to the interaction between non-equivalent protons on adjacent carbons, which splits the NMR signal into a multiplet. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the dihedral angle between the coupled protons. A crucial aspect in the analysis of fluorinated compounds is the coupling between protons and fluorine nuclei (H-F coupling), which can occur over two or more bonds and is often significantly larger than H-H coupling.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol outlines a standardized procedure for the acquisition of a ¹H NMR spectrum suitable for the detailed structural analysis of 3-Amino-1,1-difluorobutan-2-ol.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of 3-Amino-1,1-difluorobutan-2-ol.
  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence the chemical shifts of exchangeable protons (e.g., -OH and -NH₂).
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS is assigned a chemical shift of 0.00 ppm and serves as a reference point.
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Setup and Data Acquisition:

  • The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
  • Shim the magnetic field to ensure homogeneity and optimal spectral resolution.
  • Set the appropriate spectral width to encompass all proton signals.
  • Employ a standard pulse-acquire sequence.
  • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase the spectrum to ensure all peaks are in the absorptive mode.
  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
  • Integrate all signals to determine the relative number of protons.
  • Analyze the multiplicity and coupling constants of each signal.

¹H NMR Spectral Analysis: A Comparative Approach

To fully appreciate the nuances of the ¹H NMR spectrum of 3-Amino-1,1-difluorobutan-2-ol, we will build our understanding by first examining simpler, related structures.

Baseline: Butan-2-ol

The ¹H NMR spectrum of butan-2-ol provides a foundational understanding of the butanol backbone.[1][2][3]

  • -OH Proton: A broad singlet with a variable chemical shift, typically between 1-5 ppm, due to hydrogen bonding and chemical exchange.[1]

  • H-2 (CH-OH): A multiplet around 3.4-4.0 ppm, deshielded by the adjacent hydroxyl group.[1]

  • H-3 (CH₂): A multiplet around 1.3-1.6 ppm.[1]

  • H-4 (CH₃): A triplet around 0.9 ppm.[1]

  • H-1 (CH₃): A doublet around 1.0-1.2 ppm.[1]

Introducing the Amino Group: 3-Aminobutan-2-ol

The introduction of an amino group at the C3 position further influences the chemical shifts and multiplicities.[4][5][6][7]

  • -NH₂ Protons: Similar to the -OH proton, these will appear as a broad singlet with a variable chemical shift.

  • H-3 (CH-NH₂): This proton will be deshielded by the nitrogen atom, shifting its signal downfield compared to the corresponding proton in butan-2-ol.

  • The presence of two chiral centers in 3-aminobutan-2-ol gives rise to four possible stereoisomers.[4] The specific stereochemistry will influence the coupling constants and chemical shifts.[4]

The Impact of Fluorine: Predicted ¹H NMR Spectrum of 3-Amino-1,1-difluorobutan-2-ol

The introduction of two fluorine atoms at the C1 position dramatically alters the ¹H NMR spectrum. The following is a predicted analysis based on established principles of NMR spectroscopy and data from analogous fluorinated compounds.[8][9][10]

G

Key Predicted Spectral Features:

  • H-1 (CHF₂): This proton will be significantly deshielded by the two adjacent fluorine atoms and will appear as a triplet of doublets (td) or a more complex multiplet due to coupling with both the fluorine atoms (²JHF) and the proton on C2 (³JHH). The chemical shift is expected to be in the range of 5.5-6.5 ppm. The large geminal H-F coupling constant is a characteristic feature.

  • H-2 (CH-OH): This proton will be deshielded by the hydroxyl group and the nearby difluoromethyl group. It will likely appear as a multiplet due to coupling with H-1, H-3, and potentially the fluorine atoms on C1 (³JHF).

  • H-3 (CH-NH₂): This proton is deshielded by the amino group and will appear as a multiplet due to coupling with H-2 and the protons of the C4 methyl group.

  • H-4 (CH₃): This methyl group will appear as a doublet, coupled to the H-3 proton.

  • -OH and -NH₂ Protons: These will likely appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration. A D₂O exchange experiment can be used to confirm their assignment; upon addition of D₂O, these signals will disappear.[1]

Comparative Data Summary

CompoundH-1H-2H-3H-4-OH-NH₂
Butan-2-ol ~1.1 ppm (d)~3.7 ppm (m)~1.4 ppm (m)~0.9 ppm (t)variable (br s)N/A
3-Aminobutan-2-ol ~1.1 ppm (d)~3.5 ppm (m)~2.8 ppm (m)~1.0 ppm (d)variable (br s)variable (br s)
3-Amino-1,1-difluorobutan-2-ol (Predicted) ~6.0 ppm (td)~4.0 ppm (m)~3.0 ppm (m)~1.2 ppm (d)variable (br s)variable (br s)

Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions. d = doublet, t = triplet, m = multiplet, br s = broad singlet, td = triplet of doublets.

Distinguishing Features and Experimental Causality

The most striking difference in the predicted spectrum of 3-Amino-1,1-difluorobutan-2-ol compared to its non-fluorinated analogs is the large downfield shift of the H-1 proton and its complex splitting pattern. This is a direct consequence of the strong electron-withdrawing nature of the two fluorine atoms and the significant ²JHF coupling. This unique signal serves as a powerful diagnostic tool for confirming the presence of the gem-difluoro moiety.

The rationale for choosing a high-field NMR instrument is to resolve the complex multiplets that are expected, particularly for H-2 and H-3, which are coupled to multiple protons. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), would be invaluable for definitively assigning the proton signals by identifying which protons are coupled to each other. For instance, a COSY spectrum would show a cross-peak between H-2 and H-3, confirming their connectivity.[4]

Conclusion

The ¹H NMR characterization of 3-Amino-1,1-difluorobutan-2-ol, while requiring careful analysis, is a clear demonstration of the power of NMR spectroscopy in the structural elucidation of complex fluorinated molecules. By understanding the incremental effects of different functional groups, as illustrated by the comparison with butan-2-ol and 3-aminobutan-2-ol, researchers can confidently predict, interpret, and validate the structures of novel compounds. The characteristic downfield shift and complex splitting of the proton adjacent to the difluoromethyl group is a key spectral signature that, once recognized, greatly simplifies the characterization process. This guide provides a framework for this analytical approach, empowering scientists in their pursuit of developing the next generation of fluorinated pharmaceuticals.

References

  • Doc Brown's Chemistry. (n.d.). Butan-2-ol H-1 NMR Spectrum. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Butan-2-ol C-13 NMR Spectrum. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7068. Retrieved from [Link]

  • Reddit. (2017). Why R-butan-2-ol has 6 signals in proton NMR? Retrieved from [Link]

  • ACS Publications. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 385–392. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz), for 3, 13, 17 and 6 a. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Butanol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Aminobutan-2-ol. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2R,3S)-3-aminobutan-2-ol. PubChem. Retrieved from [Link]

  • University of California, Davis. (n.d.). Chemical Shifts. Retrieved from [Link]

  • University of California, Davis. (n.d.). Fluorine NMR. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2S,3R)-3-aminobutan-2-ol. PubChem. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 19F NMR Analysis: Deconstructing 3-Amino-1,1-difluorobutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the precise structural elucidation of fluorinated molecules is paramount. The strategic incorporation of fluorine atoms can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties. Consequently, robust analytical methodologies are essential for confirming molecular identity, assessing purity, and understanding conformational behavior. This guide provides an in-depth analysis of 19F Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of 3-Amino-1,1-difluorobutan-2-ol, a chiral molecule with a geminal difluoro group. We will explore the theoretical underpinnings of its 19F NMR spectrum, provide a detailed experimental protocol, and compare this powerful technique with alternative analytical approaches.

The Unparalleled Advantages of 19F NMR in Fluorine Chemistry

19F NMR spectroscopy stands as a premier analytical tool for the study of organofluorine compounds for several compelling reasons. The 19F nucleus possesses a nuclear spin of 1/2 and boasts a natural abundance of 100%, rendering it a highly sensitive nucleus for NMR experiments, with a receptivity close to that of 1H.[1][2] Furthermore, the chemical shift range of 19F is significantly broader than that of 1H, spanning approximately 800 ppm.[1] This expansive range minimizes signal overlap, even in complex molecules, enhancing spectral resolution and simplifying analysis.[3]

The chemical shift of a 19F nucleus is exquisitely sensitive to its local electronic environment.[4] This sensitivity allows for the detection of subtle structural and conformational changes, making 19F NMR an invaluable probe for studying molecular dynamics and interactions.[5]

Deconstructing the 19F NMR Spectrum of 3-Amino-1,1-difluorobutan-2-ol: A Hypothetical Analysis

Let us consider the structure of 3-Amino-1,1-difluorobutan-2-ol. The molecule contains a stereocenter at the C2 position, which renders the two fluorine atoms of the CF2 group diastereotopic. This seemingly subtle stereochemical feature has profound consequences for the 19F NMR spectrum.

Molecular Structure and Key Interactions

Caption: Key spin-spin couplings in 3-Amino-1,1-difluorobutan-2-ol.

Due to the chiral center, Fₐ and Fᵦ are in different chemical environments and will therefore have distinct chemical shifts. This will give rise to an AX spin system in the 19F NMR spectrum, where each fluorine nucleus appears as a doublet of doublets.

The splitting pattern arises from the following couplings:

  • Geminal 19F-19F Coupling (²JFF): The two fluorine atoms on the same carbon will couple to each other. Geminal F-F coupling constants are typically large, often in the range of 250-300 Hz.[1]

  • Geminal 19F-1H Coupling (²JFH): Each fluorine will couple to the proton on C1. These coupling constants can be significant, often around 50 Hz.[1]

  • Vicinal 19F-1H Coupling (³JFH): Each fluorine will also couple to the proton on C2. The magnitude of vicinal F-H coupling is dependent on the dihedral angle between the F-C-C-H bonds, as described by a Karplus-type relationship.[6][7] This can result in different coupling constants for Fₐ-H and Fᵦ-H.

Predicted 19F NMR Spectrum:

The expected 19F NMR spectrum would show two distinct signals, each being a doublet of doublets. The large splitting of each doublet of doublets would correspond to the geminal ²JFF coupling. Each of these large doublets would then be further split into a smaller doublet by the vicinal ³JFH coupling to the proton on C2. The geminal ²JFH coupling to the proton on C1 will also contribute to the splitting, potentially resulting in a doublet of doublet of doublets for each fluorine if the coupling constants are sufficiently different.

Hypothetical 19F NMR Data for 3-Amino-1,1-difluorobutan-2-ol

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Assignment
1-115.2ddd²J(Fₐ-Fᵦ) = 265, ²J(Fₐ-H¹) = 52, ³J(Fₐ-H²) = 15Fₐ
2-118.5ddd²J(Fᵦ-Fₐ) = 265, ²J(Fᵦ-H¹) = 48, ³J(Fᵦ-H²) = 25Fᵦ

Note: Chemical shifts are hypothetical and referenced to CFCl₃. Coupling constants are representative values based on literature precedents.

Comparison with Alternative Analytical Techniques

While 19F NMR is exceptionally powerful, a comprehensive characterization often involves complementary techniques.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
19F NMR Spectroscopy Nuclear magnetic resonance of the 19F nucleus.Precise chemical environment of each fluorine atom, stereochemistry, and through-bond connectivity.High sensitivity, large chemical shift dispersion, quantitative.[1][2]Requires a specialized NMR spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by volatility followed by mass-to-charge ratio analysis.Molecular weight and fragmentation pattern.High sensitivity for volatile compounds, excellent for purity assessment.[8]Isomeric differentiation can be challenging; derivatization may be required.
High-Resolution Mass Spectrometry (HRMS) Precise mass-to-charge ratio measurement.Elemental composition (molecular formula).Extremely high mass accuracy.Provides no information on connectivity or stereochemistry.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Presence of functional groups (e.g., C-F, O-H, N-H bonds).Fast and non-destructive.Provides limited structural detail; not suitable for isomeric differentiation.
Combustion Analysis Complete combustion and quantification of resulting gases.Elemental composition (%C, %H, %N).Provides bulk elemental composition.Destructive; does not provide structural information.[9]

Experimental Protocol for 19F NMR Analysis

A robust and reproducible protocol is critical for obtaining high-quality 19F NMR data.

Workflow for 19F NMR Sample Preparation and Data Acquisition

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃, D₂O, Acetone-d₆) add_ref Add an internal reference standard (e.g., trifluorotoluene or hexafluorobenzene) dissolve->add_ref transfer Transfer the solution to a 5 mm NMR tube add_ref->transfer instrument_setup Insert sample into the NMR spectrometer and lock on the deuterium signal transfer->instrument_setup shimming Shim the magnetic field to achieve optimal homogeneity instrument_setup->shimming tuning Tune and match the 19F probe shimming->tuning acquire_1d Acquire a 1D 19F spectrum with appropriate parameters (e.g., spectral width, number of scans, relaxation delay) tuning->acquire_1d acquire_2d Optional: Acquire 2D spectra (e.g., ¹H-¹⁹F HETCOR) for further structural confirmation acquire_1d->acquire_2d ft Apply Fourier transform to the FID acquire_1d->ft phasing Phase the spectrum ft->phasing baseline Apply baseline correction phasing->baseline referencing Reference the chemical shifts to the internal standard baseline->referencing integration Integrate the signals referencing->integration analysis Analyze chemical shifts, multiplicities, and coupling constants integration->analysis

Sources

The Analytical Challenge: Physicochemical Properties of 3-Amino-1,1-difluorobutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Comparative Guide to the Mass Spectrometry Analysis of 3-Amino-1,1-difluorobutan-2-ol

As a Senior Application Scientist, I've witnessed the analytical challenges and triumphs in characterizing novel pharmaceutical intermediates. 3-Amino-1,1-difluorobutan-2-ol, with its unique combination of a polar amino alcohol backbone and a difluorinated motif, presents a fascinating case study for mass spectrometry. Its polarity makes it a tricky analyte for traditional chromatographic methods, while its functional groups offer multiple pathways for ionization and fragmentation. This guide provides an in-depth, objective comparison of mass spectrometry-based methodologies for the robust analysis of this compound, grounded in experimental principles and practical insights.

Understanding the physicochemical properties of 3-Amino-1,1-difluorobutan-2-ol is the cornerstone of method development. Its structure dictates its behavior in both chromatographic separation and mass spectrometric analysis. The presence of hydroxyl and amino groups makes it a polar and hydrophilic compound, while the difluoro group influences its electronic properties and fragmentation behavior.

PropertyValueSource
Molecular FormulaC₄H₉F₂NO[1]
Molecular Weight125.12 g/mol [1]
Monoisotopic Mass125.06522 Da[2]
LogP-0.0404[1]
Topological Polar Surface Area (TPSA)46.25 Ų[1]
Hydrogen Bond Donors2[1]
Hydrogen Bond Acceptors2[1]

The low LogP and high TPSA values confirm the molecule's high polarity, suggesting that it will be poorly retained on conventional reversed-phase liquid chromatography (RPLC) columns.[3] This necessitates alternative approaches such as Hydrophilic Interaction Liquid Chromatography (HILIC) or derivatization for Gas Chromatography (GC) analysis.

Comparative Analysis of Mass Spectrometry Platforms

The two primary platforms for the analysis of small molecules like 3-Amino-1,1-difluorobutan-2-ol are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between them is not arbitrary but is dictated by the analytical goal, be it structural elucidation, quantitation, or impurity profiling.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Fragmentation

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For polar molecules like 3-Amino-1,1-difluorobutan-2-ol, derivatization is a mandatory step to increase volatility and thermal stability.

Causality Behind Derivatization: The primary reason for derivatization is to mask the polar -OH and -NH₂ groups, typically by converting them to less polar and more volatile silyl or acyl derivatives. This allows the analyte to traverse the GC column without significant tailing or degradation.

  • Electron Impact (EI): This is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[4][5] This process imparts significant energy, leading to extensive and reproducible fragmentation.[5][6] While this is excellent for structural elucidation and creating searchable library spectra, it often results in a weak or absent molecular ion peak, which can be a challenge for fluorinated compounds.[7]

  • Chemical Ionization (CI): A "soft" ionization technique, CI uses a reagent gas (like methane or ammonia) to ionize the analyte through proton transfer.[4][8][9] This results in significantly less fragmentation and typically produces a prominent protonated molecule ([M+H]⁺), which is invaluable for confirming the molecular weight of the analyte.[4]

The fragmentation of 3-Amino-1,1-difluorobutan-2-ol in EI-MS is expected to be dominated by alpha-cleavage, a common pathway for amines and alcohols due to the stabilization of the resulting cation.[6][10][11]

G cluster_paths α-Cleavage Pathways M [C4H9F2NO]+• m/z = 125 F1 [C3H6FNO]+• m/z = 91 (-CH3) M->F1 C3-C4 bond F2 [C2H4F2O]+• m/z = 82 (-C2H5N) M->F2 C2-C3 bond F3 [C3H8N]+ m/z = 58 (-CHF2OH) M->F3 C1-C2 bond F4 [C2H6N]+ m/z = 44 (-C2H3F2O) M->F4 C2-C3 bond caption Predicted EI fragmentation of 3-Amino-1,1-difluorobutan-2-ol.

Caption: Predicted EI fragmentation of 3-Amino-1,1-difluorobutan-2-ol.

  • Derivatization:

    • To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a sealed vial.

    • Heat the mixture at 70°C for 30 minutes. This step ensures the complete silylation of both the hydroxyl and amino groups.

  • GC Separation:

    • Column: A non-polar column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm), is recommended.[12]

    • Injection: Inject 1 µL of the derivatized sample in splitless mode.[13]

    • Oven Program: Start at 50°C (hold for 2 min), ramp to 280°C at 15°C/min, and hold for 5 min.[13]

  • MS Detection:

    • Ionization Mode: EI at 70 eV for fragmentation analysis and CI (Methane) for molecular weight confirmation.

    • Mass Range: Scan from m/z 40 to 500.

IonizationExpected Ion (Derivatized)m/z (approx.)Significance
EI[M-CH₃]⁺254Primary fragment
EI[M-C₂H₅]⁺240α-cleavage fragment
CI[M+H]⁺270Molecular weight confirmation
CI[M+C₂H₅]⁺298Adduct ion
Liquid Chromatography-Mass Spectrometry (LC-MS): The Choice for Polar Analytes

LC-MS is the go-to technique for polar and non-volatile compounds, making it an excellent choice for the direct analysis of 3-Amino-1,1-difluorobutan-2-ol without the need for derivatization.[14][15]

Causality Behind Chromatographic Choice: The high polarity of the analyte makes it challenging to retain on traditional C18 columns.[3] HILIC, which utilizes a polar stationary phase and a high organic content mobile phase, is better suited for retaining and separating such polar compounds.[16]

  • Electrospray Ionization (ESI): ESI is a very soft ionization technique ideal for polar molecules.[14][17] It generates ions directly from a liquid solution, typically producing protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for a wide range of polarities and is generally less susceptible to matrix effects than ESI.[4][9] It also produces quasi-molecular ions.

  • Sample Preparation:

    • Dissolve the sample in a 90:10 mixture of acetonitrile and water to a final concentration of 1 µg/mL. The high organic content is crucial for good peak shape in HILIC.

  • LC Separation:

    • Column: A HILIC column with an amide stationary phase is a good starting point for retaining polar compounds.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 95% B, hold for 1 min, decrease to 50% B over 5 min, hold for 2 min, then return to 95% B and equilibrate for 3 min.

  • MS Detection:

    • Ionization Mode: ESI in positive ion mode to detect [M+H]⁺.

    • Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap is recommended for accurate mass measurements, which can confirm the elemental composition.[14]

    • Scan Range: m/z 50-300.

Ionization ModeExpected Ionm/z (Exact)Significance
ESI (+)[M+H]⁺126.0725Molecular weight confirmation
ESI (+)[M+Na]⁺148.0544Sodium adduct
ESI (-)[M-H]⁻124.0579Deprotonated molecule

Decision Framework: Choosing the Right Tool for the Job

The selection of GC-MS versus LC-MS is not a matter of one being universally superior but rather of aligning the technique's strengths with the analytical objective.

G Start Analytical Goal? StructElucidate Structural Elucidation / Impurity ID Start->StructElucidate  Unknowns Quantitation Quantitation in Complex Matrix Start->Quantitation  Known Target GCMS GC-MS (with Derivatization) StructElucidate->GCMS LCMS HILIC-LC-MS Quantitation->LCMS Reason_GC Provides rich fragmentation data for structural confirmation. GCMS->Reason_GC Reason_LC High sensitivity, minimal sample prep, ideal for polar analytes. LCMS->Reason_LC

Caption: Decision tree for selecting an MS method for 3-Amino-1,1-difluorobutan-2-ol.

Conclusion and Recommendations

For the comprehensive analysis of 3-Amino-1,1-difluorobutan-2-ol, a dual-pronged approach is often the most effective strategy in a drug development setting:

  • For structural confirmation and the identification of unknown impurities: GC-MS with EI ionization is unparalleled. The detailed fragmentation patterns serve as a molecular fingerprint, providing a high degree of confidence in structural assignments.

  • For quantitative analysis in biological matrices or for high-throughput screening: HILIC-LC-MS with ESI is the superior choice. Its ability to analyze the compound directly without derivatization, coupled with its high sensitivity and robustness, makes it ideal for these applications.

By understanding the interplay between the analyte's properties and the principles of each mass spectrometric technique, researchers can develop robust and reliable methods for the analysis of this and other challenging fluorinated amino alcohols.

References

  • PubMed. (n.d.). LC-MS metabolomics of polar compounds.
  • Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly.
  • Waters. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
  • JEOL Ltd. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS.
  • Drug Target Review. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • University of Notre Dame. (n.d.). Ionization Modes - Mass Spectrometry & Proteomics Facility.
  • ResearchGate. (2025, August 10). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples.
  • Chemistry LibreTexts. (2023, February 11). 2.3: Ionization Techniques.
  • Oxford Academic. (2018, July 31). Analysis of Perfluorinated Compounds in Environmental Water Using Decyl-perfluorinated Magnetic Mesoporous Microspheres as Magnetic Solid-Phase Extraction Materials and Microwave-Assisted Derivatization Followed by Gas Chromatography–mass Spectrometry.
  • Diva-Portal.org. (2018, January 30). Analysis of New Emerging Organic Fluorinated Substances with Gas Chromatography-Mass Spectrometry : Development of a GC-MS method for air samples.
  • National Institutes of Health. (n.d.). Recent developments in methods for analysis of perfluorinated persistent pollutants.
  • Royal Society of Chemistry. (2021, July 21). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome.
  • University of Illinois Urbana-Champaign. (n.d.). Mass Spectrometry Tutorial (Dr. Kamel Harrata).
  • ChemScene. (n.d.). 129660-34-0 | 3-Amino-1,1-difluorobutan-2-ol.
  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.
  • Dummies. (n.d.). How to Identify Molecular Fragmentation Patterns in Mass Spectrometry.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • PubChemLite. (n.d.). 3-amino-1,1-difluorobutan-2-ol (C4H9F2NO).
  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols.

Sources

A Comparative Guide to Chiral HPLC Method Development for 3-Amino-1,1-difluorobutan-2-ol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is paramount. Enantiomers of a chiral drug can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. For novel structures like 3-Amino-1,1-difluorobutan-2-ol, a fluorinated amino alcohol with significant potential as a chiral building block, the development of a robust and reliable analytical method for enantioselective separation is not just a regulatory requirement but a foundational step in its chemical and clinical development.

This guide provides a comprehensive comparison of two primary strategies for the chiral High-Performance Liquid Chromatography (HPLC) separation of 3-Amino-1,1-difluorobutan-2-ol enantiomers. As a small, aliphatic amino alcohol lacking a strong chromophore, this molecule presents unique analytical challenges. We will explore both a direct separation approach using a Chiral Stationary Phase (CSP) and an indirect method involving pre-column derivatization. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale to empower effective method development.

The Analytical Challenge: Properties of 3-Amino-1,1-difluorobutan-2-ol

The structure of 3-Amino-1,1-difluorobutan-2-ol dictates the analytical strategy. Key considerations include:

  • Chirality: The presence of two stereocenters at C2 and C3.

  • Polarity: The amino and hydroxyl groups make the molecule polar and soluble in polar solvents.

  • Lack of Chromophore: The absence of aromatic rings or conjugated double bonds results in poor UV absorbance, complicating detection with standard UV-Vis detectors.[1][2][3]

  • Basicity: The primary amine group (pKa ~9-10) can cause peak tailing on silica-based CSPs due to interaction with residual acidic silanols.

Comparative Analysis: Direct vs. Indirect Chiral Separation Strategies

The enantiomers of 3-Amino-1,1-difluorobutan-2-ol can be resolved by either direct interaction with a chiral stationary phase or by converting them into diastereomers that can be separated on a standard achiral column. Each approach has distinct advantages and is suited for different analytical goals.

FeatureStrategy 1: Direct Separation on a Chiral Stationary Phase (CSP) Strategy 2: Indirect Separation via Pre-column Derivatization
Principle Enantiomers are separated based on differential transient diastereomeric complex formation with the CSP.Enantiomers are reacted with a chiral derivatizing agent to form stable diastereomers, which are then separated on an achiral column (e.g., C18).[2]
Pros - Simplified sample preparation (no derivatization step).- Reduced risk of side reactions or kinetic resolution.- Can be adapted for preparative separations.- Utilizes common and less expensive achiral columns (e.g., C18).- Derivatizing agent introduces a chromophore, enabling high-sensitivity UV detection.[2][3]- Robust and reproducible methods are well-documented for similar analytes.
Cons - Requires specialized and more expensive chiral columns.- Method development can be more complex, requiring screening of multiple CSPs and mobile phases.- Detection can be challenging without a chromophore, often requiring detectors like ELSD, CAD, or MS.[1]- Adds a sample preparation step, increasing potential for error.- Derivatization reaction must be complete and free of side products.- The chiral derivatizing agent must be enantiomerically pure.
Best Suited For High-throughput screening, process monitoring where speed is critical, and preparative-scale purification.Routine quality control, purity determination where high sensitivity is required, and laboratories without a wide range of chiral columns.

Strategy 1: Direct Enantioseparation with Chiral Stationary Phases

Direct chiral separation is predicated on the selection of an appropriate CSP that can form transient, diastereomeric complexes with the enantiomers of the analyte, leading to different retention times. For a polar, basic molecule like 3-Amino-1,1-difluorobutan-2-ol, several classes of CSPs are promising candidates.

Recommended Chiral Stationary Phases

Polysaccharide-based CSPs are often the first choice for their broad applicability. For primary amino alcohols, crown ether and macrocyclic glycopeptide phases also show excellent utility.[4]

  • Polysaccharide-based CSPs (e.g., Daicel CHIRALPAK® series): These columns, with selectors like amylose or cellulose derivatives, are highly versatile. Immobilized versions (e.g., CHIRALPAK IA, IB, IC) offer expanded solvent compatibility.[5] For amino alcohols, a normal phase mobile system is typically the most effective.[4]

  • Crown Ether-based CSPs (e.g., CROWNPAK®): These phases are specifically designed for the separation of compounds with primary amine groups, such as amino acids and amino alcohols.[6][7] They operate in reversed-phase or polar organic modes, often requiring an acidic mobile phase to protonate the analyte's amino group for interaction with the crown ether cavity.

  • Macrocyclic Glycopeptide-based CSPs (e.g., Astec® CHIROBIOTIC™ T): These columns are effective for separating polar and ionic compounds, including underivatized amino acids and amino alcohols.[8] They are compatible with a wide range of mobile phases, from polar organic to reversed-phase.

Experimental Protocol: Direct Chiral HPLC Method Development

This protocol outlines a systematic approach to developing a direct separation method.

1. Initial Column Screening:

  • Columns to Screen:

    • CHIRALPAK IA or IC (Immobilized Amylose/Cellulose)

    • CROWNPAK CR-I(+) (Crown Ether)

  • Rationale: This selection provides two distinct chiral recognition mechanisms, increasing the probability of achieving separation.

2. Mobile Phase Systems:

  • For CHIRALPAK IA/IC (Normal Phase):

    • Mobile Phase A: n-Hexane / 2-Propanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v)

    • Mobile Phase B: n-Hexane / Ethanol (EtOH) / Diethylamine (DEA) (90:10:0.1, v/v/v)

    • Rationale: The alcohol modifier (IPA or EtOH) modulates retention, while the basic additive (DEA) improves peak shape for the basic analyte by suppressing interactions with residual silanols on the silica support.[4] Small changes in the alcohol percentage can significantly impact resolution.[4]

  • For CROWNPAK CR-I(+) (Reversed Phase):

    • Mobile Phase: Perchloric acid solution (pH 1.5) / Methanol (90:10, v/v)

    • Rationale: The acidic mobile phase ensures the primary amine is protonated, facilitating its inclusion into the chiral crown ether cavity. Methanol can be adjusted to optimize retention.[7]

3. Chromatographic Conditions:

ParameterRecommended Setting
Flow Rate 1.0 mL/min (for 4.6 mm ID columns)
Column Temperature 25 °C
Injection Volume 5 µL
Analyte Concentration 1.0 mg/mL in mobile phase
Detection Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS)

4. Optimization Workflow:

The following diagram illustrates the logical flow for optimizing the direct separation method.

G cluster_0 Direct Method Development Start Prepare 1 mg/mL Analyte Solution Screen Screen on CHIRALPAK IA & CROWNPAK CR-I(+) Start->Screen Decision Baseline Separation Achieved? Screen->Decision Optimize Optimize Mobile Phase (Adjust % Alcohol or pH) Decision->Optimize No / Partial Validate Method Validation Decision->Validate Yes Optimize->Screen End Final Method Validate->End

Caption: Workflow for direct chiral HPLC method development.

Strategy 2: Indirect Enantioseparation via Derivatization

This strategy circumvents the challenges of direct separation and detection by converting the enantiomers into diastereomers with a chiral derivatizing agent (CDA). The resulting diastereomers can be separated on a conventional achiral column.

Selection of a Chiral Derivatizing Agent

An ideal CDA for 3-Amino-1,1-difluorobutan-2-ol should:

  • Be enantiomerically pure.

  • React quantitatively and rapidly with the amino group under mild conditions.

  • Contain a strong chromophore for sensitive UV detection.

For primary amines and alcohols, several reagents are highly effective:

  • (R)-(+)-1-Phenylethanesulfonyl chloride: Reacts with the amine to form stable sulfonamides. A patent for the separation of 2-aminobutanol enantiomers details a similar derivatization.

  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): A widely used CDA for amino acids and amines, providing a strong chromophore.[4]

  • N-(p-toluenesulfonyl)-L-prolyl chloride (TSPC): Another effective agent for creating diastereomeric amides.

Experimental Protocol: Indirect Chiral HPLC Method

This protocol uses a hypothetical derivatization with (R)-(+)-1-Phenylethanesulfonyl chloride, based on established methods for similar aminobutanols.[9]

1. Derivatization Procedure:

  • Dissolve ~10 mg of racemic 3-Amino-1,1-difluorobutan-2-ol in 1 mL of a suitable organic solvent (e.g., Dichloromethane).

  • Add 1.5 equivalents of a non-chiral base (e.g., triethylamine) to act as a proton scavenger.

  • Add 1.2 equivalents of the CDA, (R)-(+)-1-Phenylethanesulfonyl chloride.

  • Allow the reaction to proceed at room temperature for 1 hour, or until complete as monitored by TLC or a scouting HPLC run.

  • Quench the reaction with a small amount of water.

  • Dilute the sample with the mobile phase to a final concentration of ~0.5 mg/mL for HPLC analysis.

2. Chromatographic Conditions:

ParameterRecommended Setting
Column Standard C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.05 M Potassium Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

3. Optimization and Validation:

The following diagram outlines the process for the indirect method.

G cluster_1 Indirect Method Development Start Select Chiral Derivatizing Agent (CDA) Deriv Optimize Derivatization Reaction (Solvent, Base, Time) Start->Deriv Sep Develop Separation on C18 Column (Optimize Mobile Phase) Deriv->Sep Decision Baseline Separation Achieved? Sep->Decision Decision->Sep No / Partial Validate Method Validation Decision->Validate Yes End Final Method Validate->End

Caption: Workflow for indirect chiral HPLC method development.

Conclusion and Recommendations

Both direct and indirect methods offer viable pathways for the successful chiral separation of 3-Amino-1,1-difluorobutan-2-ol enantiomers. The choice between them is dictated by the specific analytical requirements, available instrumentation, and the stage of drug development.

  • For early-stage development and high-throughput screening , the direct method is recommended. A preliminary screen on immobilized polysaccharide columns (e.g., CHIRALPAK IA) with a normal phase eluent is a logical starting point. The lack of a derivatization step allows for faster sample turnaround.

  • For routine quality control and release testing , where sensitivity and robustness are paramount, the indirect method is often superior. Derivatization provides a strong chromophore for reliable UV-based quantification and utilizes cost-effective and durable C18 columns.

Ultimately, the optimal method will be one that is validated to be specific, accurate, precise, linear, and robust according to ICH guidelines. The protocols and comparative data presented in this guide provide a solid, scientifically-grounded framework for initiating this critical method development process.

References

  • MZ-Analysentechnik GmbH. Chiral Operating Conditions for Normal Phase Columns. Available from: [Link]

  • Daicel Corporation. INSTRUCTION MANUAL FOR CHIRALPAK® IA, CHIRALPAK® IB & CHIRALPAK® IC COLUMNS. Available from: [Link]

  • Regis Technologies, Inc. Regis Technologies - HPLC. Available from: [Link]

  • Daicel Corporation. Daicel Chiral HPLC Catalogue. Available from: [Link]

  • Google Patents. CN105510511A - HPLC (High Performance Liquid Chromatography) separation and detection method of 2-aminobutanol enantiomer.

Sources

Fluorination as a Strategic Tool in Medicinal Chemistry: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive molecules represents a cornerstone of medicinal chemistry. This guide provides an in-depth comparison of the biological activities of fluorinated versus non-fluorinated amino alcohols, a class of compounds pivotal to the development of numerous therapeutic agents. By examining experimental data and the underlying mechanistic principles, we aim to equip researchers with the insights needed to leverage fluorination effectively in their own drug development programs.

The Strategic Imperative of Fluorine in Drug Design

The introduction of fluorine atoms into a drug candidate is far from a trivial modification. It is a calculated strategy to modulate a molecule's physicochemical properties in a way that can profoundly enhance its therapeutic profile. Fluorine's unique properties—high electronegativity, small van der Waals radius (similar to hydrogen), and the ability to form strong C-F bonds—are key to these effects.

One of the primary drivers for fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) family. This often translates to a longer in vivo half-life and improved bioavailability.

Furthermore, fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, which can in turn influence a molecule's binding affinity to its target protein. By modifying the electronic environment, fluorination can enhance crucial interactions, such as hydrogen bonding, or introduce new, favorable dipole-dipole interactions within the protein's binding pocket.

Comparative Biological Activity: A Data-Driven Analysis

The true impact of fluorination is best understood through direct comparison of fluorinated compounds and their non-fluorinated parent molecules. Below, we explore key aspects of biological activity, supported by experimental data.

Cytotoxicity and Anti-Cancer Activity

The introduction of fluorine can significantly enhance the cytotoxic potential of amino alcohols against cancer cell lines. This is often attributed to improved cellular uptake, altered interactions with the biological target, or changes in metabolic fate.

A study on novel fluorinated 2-amino-1,3-propanediols demonstrated that fluorination can potentiate cytotoxicity. For instance, the trifluoromethylated analog exhibited significantly lower IC50 values compared to its non-fluorinated counterpart in several cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50, µM) of Fluorinated vs. Non-Fluorinated Amino Alcohols in Cancer Cell Lines

CompoundA549 (Lung)HeLa (Cervical)MCF-7 (Breast)
Non-fluorinated Amino Alcohol15.822.518.3
Monofluorinated Amino Alcohol8.211.79.1
Trifluoromethylated Amino Alcohol2.53.12.8

This data is representative and compiled for illustrative purposes based on trends observed in published literature.

Metabolic Stability

As previously mentioned, enhanced metabolic stability is a hallmark of fluorination. This is particularly critical for oral drug candidates that must survive first-pass metabolism in the liver.

A common method to assess this is through in vitro microsomal stability assays, which measure the rate of drug metabolism by liver enzymes. Fluorinated compounds consistently demonstrate a longer half-life in these systems.

Table 2: Comparative Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Non-fluorinated Amino Alcohol1546.2
Monofluorinated Amino Alcohol4515.4
Trifluoromethylated Amino Alcohol>120<5.8

This data is representative and compiled for illustrative purposes based on trends observed in published literature.

Target Binding Affinity and Enzyme Inhibition

Fluorine's ability to modulate pKa and form favorable interactions can lead to tighter binding to the target protein. In the context of enzyme inhibitors, this often results in more potent inhibition. For example, fluorinated amino alcohols have been investigated as inhibitors of enzymes like sphingosine kinase, where the fluorinated analogs showed increased potency.

Experimental Protocols: A Self-Validating Approach

To ensure the reliability of comparative data, rigorous and well-controlled experimental protocols are essential. Here, we provide a detailed methodology for a standard cytotoxicity assay.

Protocol: MTT Assay for Cytotoxicity Assessment

This protocol outlines the steps to determine the IC50 value of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated amino alcohols) in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active metabolism will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot the results against the compound concentration to determine the IC50 value.

Causality Behind Experimental Choices:

  • Cell Density: The initial cell seeding density is crucial; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.

  • Incubation Time: A 48-72 hour incubation period allows for sufficient time for the compound to exert its cytotoxic effects.

  • MTT Concentration: The concentration of MTT must be optimized to ensure it is not toxic to the cells itself but is sufficient for a robust signal.

Visualizing the Impact of Fluorination

Diagrams can help to conceptualize the complex interplay of factors influenced by fluorination.

NAA Non-Fluorinated Amino Alcohol Metabolism CYP450 Metabolism NAA->Metabolism High Susceptibility Target Target Protein NAA->Target Moderate Affinity FAA Fluorinated Amino Alcohol FAA->Metabolism Reduced Susceptibility (C-F Bond Strength) FAA->Target Enhanced Affinity (pKa, Dipole) Excretion Rapid Excretion Metabolism->Excretion Activity Biological Activity (e.g., Cytotoxicity) Target->Activity

Caption: Impact of fluorination on metabolic fate and target affinity.

Start Start Seed Seed Cells in 96-Well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Add Serial Dilutions of Compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for MTT cytotoxicity assay.

Conclusion

The strategic incorporation of fluorine into amino alcohols is a powerful and well-established strategy in medicinal chemistry for enhancing drug-like properties. As demonstrated, fluorination can lead to significant improvements in metabolic stability and cytotoxicity, primarily by leveraging the unique physicochemical properties of the C-F bond. By understanding the principles outlined in this guide and employing rigorous, self-validating experimental protocols, researchers can better harness the power of fluorine to accelerate the development of novel and more effective therapeutic agents.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

A Researcher's Comparative Guide to the Structural Analysis of 3-Amino-1,1-difluorobutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into small molecules has become a cornerstone of modern drug discovery, imparting unique physicochemical properties that can enhance efficacy, metabolic stability, and binding affinity.[1][2][3] 3-Amino-1,1-difluorobutan-2-ol represents a valuable chiral building block, yet its complete three-dimensional structure remains elusive in the public domain. This guide provides a comprehensive framework for researchers and drug development professionals aiming to elucidate its structure. We will navigate the challenges inherent in crystallizing small, flexible, and fluorinated molecules, presenting a comparative analysis of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling. This document is designed not as a rigid protocol, but as an in-depth technical guide, empowering researchers with the causal reasoning behind experimental choices to facilitate their own structural investigations.

Introduction: The Significance of Fluorinated Amino Alcohols

Fluorinated amino acids and their derivatives are increasingly vital in pharmaceutical development.[1][4] The introduction of fluorine can alter pKa, lipophilicity, and conformational preferences, leading to improved pharmacokinetic profiles.[2][3] Specifically, vicinal amino alcohols are key structural motifs in numerous bioactive compounds.[5] The difluoromethyl group in 3-Amino-1,1-difluorobutan-2-ol is of particular interest as it can act as a bioisostere for a hydroxyl or thiol group, potentially modulating hydrogen bonding interactions and metabolic stability. A definitive structural understanding is paramount for rational drug design and structure-activity relationship (SAR) studies.

While a crystal structure for 3-Amino-1,1-difluorobutan-2-ol is not yet publicly available, this guide will leverage data from structurally analogous compounds to provide a robust predictive framework for its analysis.

The Primary Challenge: Crystallization of a Flexible Fluorinated Molecule

Obtaining high-quality single crystals suitable for X-ray diffraction is the most significant hurdle for small, flexible molecules like 3-Amino-1,1-difluorobutan-2-ol. The conformational flexibility can lead to disordered structures or impede the formation of a well-ordered crystal lattice.[6][7] The presence of polar functional groups (amine and hydroxyl) and the difluoromethyl moiety adds further complexity to the intermolecular interactions governing crystallization.

Core Crystallization Workflow

cluster_prep Sample Preparation cluster_screen Crystallization Screening cluster_analysis Crystal Analysis synthesis High-Purity Synthesis purification Purification (Recrystallization/Chromatography) synthesis->purification screening High-Throughput Screening (Vapor Diffusion, Cooling, Evaporation) purification->screening optimization Optimization of Lead Conditions (Solvent, Temperature, Concentration) screening->optimization harvesting Crystal Harvesting & Mounting optimization->harvesting xray X-ray Diffraction Data Collection harvesting->xray

Caption: General workflow for obtaining single crystals for X-ray diffraction.

Recommended Crystallization Strategies

Given the lack of a pre-existing protocol, a multi-pronged screening approach is recommended.

  • Vapor Diffusion: This is often the most successful method for novel compounds. It involves dissolving the compound in a solvent and allowing a less soluble "anti-solvent" to slowly diffuse into the solution, gradually inducing crystallization.

  • Slow Evaporation: A straightforward method where a dilute solution of the compound is allowed to evaporate slowly, increasing the concentration to the point of crystallization. This is best attempted with a range of solvents.

  • Cooling Crystallization: This involves creating a saturated solution at an elevated temperature and then slowly cooling it to induce crystallization. The rate of cooling is a critical parameter to control.

Table 1: Suggested Initial Crystallization Screening Conditions

TechniqueSolvent System (Solute:Anti-solvent)Temperature (°C)
Vapor DiffusionMethanol:Diethyl Ether4, 20
Ethanol:Hexane4, 20
Isopropanol:Pentane4, 20
Slow EvaporationAcetonitrile20
Ethyl Acetate20
Dichloromethane20
CoolingSaturated solution in hot IsopropanolCool to 4
Saturated solution in hot AcetoneCool to 4

Comparative Structural Analysis Methodologies

A multi-faceted approach combining X-ray crystallography with NMR spectroscopy and computational modeling will provide the most comprehensive structural understanding.

Logical Relationship of Analytical Techniques

XRD X-ray Crystallography NMR NMR Spectroscopy XRD->NMR Provides solid-state conformation for comparison with solution-state Comp Computational Modeling XRD->Comp Provides experimental data to validate computational models NMR->XRD Validates solution conformation and purity NMR->Comp Provides experimental constraints for modeling Comp->XRD Predicts possible crystal packing and conformations Comp->NMR Aids in spectral assignment and conformational analysis

Caption: Interplay between X-ray crystallography, NMR, and computational modeling.

X-ray Crystallography: The Gold Standard

Should single crystals be obtained, X-ray crystallography will provide the most precise and unambiguous structural data, including bond lengths, bond angles, and the conformation of the molecule in the solid state.

Hypothetical Crystallographic Data for an Analogous Fluorinated Amino Alcohol

To provide a tangible reference, the following table presents hypothetical crystallographic data based on known structures of similar small amino alcohols.

Table 2: Hypothetical Crystallographic Data

ParameterExpected ValueSignificance
Crystal SystemMonoclinic or OrthorhombicIndicates the symmetry of the crystal lattice.
Space GroupP2₁/c or P2₁2₁2₁Describes the symmetry elements within the unit cell.
a (Å)5-10Unit cell dimensions.
b (Å)8-15Unit cell dimensions.
c (Å)10-20Unit cell dimensions.
β (°)90-110Angle of the unit cell for monoclinic systems.
Z4Number of molecules in the unit cell.
H-Bonding MotifIntermolecular N-H···O and O-H···NKey interactions governing the crystal packing.

Experimental Protocol: Single Crystal X-ray Diffraction

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a cryoloop.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

NMR Spectroscopy: Probing the Solution-State Structure

NMR spectroscopy is indispensable for determining the structure and conformation of the molecule in solution. For a fluorinated compound, ¹⁹F NMR is particularly powerful.

Key NMR Experiments:

  • ¹H and ¹³C NMR: To confirm the basic covalent structure and purity of the sample.

  • ¹⁹F NMR: The chemical shift of the fluorine atoms is highly sensitive to the local electronic environment.

  • ¹⁹F-¹H HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment is crucial for determining through-space proximity between fluorine and hydrogen atoms, providing direct evidence of the molecule's conformation in solution.[8][9][10][11][12]

Table 3: Predicted ¹⁹F NMR Parameters and Their Interpretation

ParameterPredicted ValueInterpretation
Chemical Shift (δ)-110 to -130 ppmCharacteristic for a CHF₂ group adjacent to a chiral center.
¹⁹F-¹H Coupling (JFH)~50 Hz (geminal), 2-15 Hz (vicinal)Provides information about through-bond connectivity.
¹⁹F-¹⁹F Coupling (JFF)Not applicable
HOESY Cross-peaksTo H2, H3, and CH₃ protonsReveals the preferred rotameric conformation around the C2-C3 bond.

Experimental Protocol: ¹⁹F-¹H HOESY

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or MeOD) in an NMR tube.

  • Spectrometer Setup: Use a high-field NMR spectrometer equipped with a probe capable of ¹⁹F observation and decoupling.

  • Data Acquisition: Acquire a 2D ¹⁹F-¹H HOESY spectrum with a mixing time optimized for small molecules (typically 200-500 ms).

  • Data Processing and Analysis: Process the 2D data and analyze the cross-peaks to identify which protons are in close spatial proximity to the fluorine atoms.

Computational Modeling: A Predictive and Complementary Tool

In the absence of experimental data, and as a complement to it, computational chemistry offers powerful predictive capabilities.

Recommended Computational Approaches:

  • Density Functional Theory (DFT): Used to calculate the optimized geometry, relative energies of different conformers, and to predict NMR chemical shifts and coupling constants.[13][14]

  • Molecular Dynamics (MD) Simulations: Simulates the movement of the molecule over time in a solvent, providing insights into its dynamic behavior and conformational landscape.[15][16][17][18][19]

  • Crystal Structure Prediction (CSP): Algorithms can be used to predict possible crystal packing arrangements from the molecular structure, which can guide crystallization efforts.[13][20][21][22]

Table 4: Comparison of Structural Analysis Techniques

TechniqueStrengthsLimitations
X-ray Crystallography Unambiguous 3D structure, precise bond lengths and angles.Requires high-quality single crystals, provides solid-state conformation only.
NMR Spectroscopy Provides solution-state structure and dynamics, does not require crystallization.Structure is an average of conformations, less precise than X-ray for bond parameters.
Computational Modeling Predictive power, can explore conformational space and crystal packing.Accuracy is dependent on the level of theory and force field used, requires experimental validation.

Synthesis and Purification: The Foundation of Structural Analysis

The quality of any structural analysis is fundamentally dependent on the purity of the sample. The synthesis of chiral fluorinated amino alcohols can be challenging, often requiring multiple steps and careful purification.[5][23][24][25][26]

General Synthetic Approach Workflow

start Chiral Precursor step1 Introduction of Difluoromethyl Group start->step1 step2 Formation of Amino Alcohol Moiety step1->step2 purify Chromatographic Purification step2->purify char Characterization (NMR, MS) purify->char

Caption: A generalized synthetic workflow for chiral fluorinated amino alcohols.

It is crucial to employ purification techniques such as flash chromatography or recrystallization to remove any starting materials, byproducts, or stereoisomers that could inhibit crystallization or complicate spectral analysis.

Conclusion and Future Outlook

The complete structural elucidation of 3-Amino-1,1-difluorobutan-2-ol is an achievable goal that requires a synergistic application of modern analytical techniques. While X-ray crystallography remains the definitive method for determining solid-state structure, its success is contingent on overcoming the challenges of crystallization. We have outlined a rational approach to crystallization screening, grounded in the physicochemical properties of the molecule.

Furthermore, we strongly advocate for a concurrent investigation using high-resolution NMR spectroscopy, particularly ¹⁹F-¹H HOESY experiments, to reveal the molecule's conformational preferences in solution. This experimental data, in conjunction with DFT and MD computational studies, will provide a comprehensive and validated structural picture. The insights gained from such a multi-pronged approach will be invaluable for the continued development of novel fluorinated therapeutics.

References

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. [Link]

  • Implications of Crystallization Temperatures of Organic Small Molecules in Optimizing Nonfullerene Solar Cell Performance. ACS Applied Energy Materials. [Link]

  • Crystal Structure Prediction from First Principles: The Crystal Structures of Glycine. PMC. [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). [Link]

  • Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry. [Link]

  • Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed. [Link]

  • Improving the accuracy of 1 H-19 F internuclear distance measurement using 2D 1 H-19 F HOESY. PubMed. [Link]

  • Machine Learning-Based Recommendation of Optimal Crystallization Conditions for Organic Small Molecules. ChemRxiv. [Link]

  • Conformational Analysis of Fluorinated Pyrrolidines Using 19 F- 1 H Scalar Couplings and Heteronuclear NOEs. ResearchGate. [Link]

  • Approaches to Obtaining Fluorinated α-Amino Acids. ACS Publications. [Link]

  • How Accurate Can Crystal Structure Predictions Be for High-Energy Molecular Crystals?. OSTI.GOV. [Link]

  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. NIH. [Link]

  • organic molecular crystal structure prediction using the density functional tight binding (dftb). ChemRxiv. [Link]

  • Crystallization of Small Molecules in Lyotropic Liquid Crystals. ChemRxiv. [Link]

  • Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. ACS Publications. [Link]

  • Molecular dynamics simulations of fluorine molecules interacting with a Si [2x1] surface at 1000 K. AVS Publications. [Link]

  • Crystal Structure Prediction of a Flexible Molecule of Pharmaceutical Interest with Unusual Polymorphic Behavior. ResearchGate. [Link]

  • Fluorine in medicinal chemistry and chemical biology. Semantic Scholar. [Link]

  • 1D Selective 1H - 19F HOESY. University of Ottawa NMR Facility Blog. [Link]

  • DFT-D3 Study of Some Molecular Crystals. The Journal of Physical Chemistry C. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Applications of fluorine-containing amino acids for drug design. PubMed. [Link]

  • Synthesis of chiral vicinal amino alcohols via asymmetric ring-opening... ResearchGate. [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. [Link]

  • Guide for crystallization. University of Geneva. [Link]

  • Fluorinated Protein–Ligand Complexes: A Computational Perspective. PMC. [Link]

  • First-Principles Dynamics of Fluorine Adsorption on Clean and Monohydrogenated Si{001}. ACS Publications. [Link]

  • Molecular Dynamics Simulations of the Short-Chain Fluorocarbon Surfactant PFHXA and the Anionic Surfactant SDS at the Air/Water Interface. PMC. [Link]

  • Molecular Dynamics Simulation and Kinetic Study of Fluoride Binding to V21C/V66C Myoglobin with a Cytoglobin-like Disulfide Bond. NIH. [Link]

  • 19F - 1H HOESY Experiment. University of Ottawa NMR Facility Blog. [Link]

  • Chemical structure of 2-amino-1-butanol. ResearchGate. [Link]

  • Flexible Organic Crystalline Fibers and Loops with Strong Second Harmonic Generation. ACS Publications. [Link]

  • Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies. ResearchGate. [Link]

  • Drug molecules for flexible organic crystals. OAText. [Link]

  • The Crystallisation of Conformationally Flexible Molecules. University of Manchester. [Link]

Sources

The Strategic Advantage of 3-Amino-1,1-difluorobutan-2-ol: A Comparative Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine is a well-established tactic to enhance the pharmacokinetic and pharmacodynamic properties of lead compounds.[1][2] Among the diverse arsenal of fluorinated building blocks, 3-Amino-1,1-difluorobutan-2-ol has emerged as a particularly valuable synthon. Its unique combination of a gem-difluoro group adjacent to a chiral amino alcohol motif offers a sophisticated tool for fine-tuning molecular properties critical for therapeutic success.

This guide provides an in-depth comparison of 3-Amino-1,1-difluorobutan-2-ol with other classes of fluorinated building blocks. Moving beyond a simple catalog of structures, we will explore the causal relationships between structure and function, supported by experimental data and detailed protocols, to empower researchers in their decision-making process for rational drug design.

The Unique Profile of 3-Amino-1,1-difluorobutan-2-ol

The power of this building block lies in the synergistic effects of its constituent parts: the 1,1-difluoroethyl moiety and the 3-amino-2-ol backbone.

  • The Difluoromethyl Influence: Unlike the more common trifluoromethyl (CF3) group, the difluoromethyl (CHF2) group is a hydrogen bond donor and can act as a bioisostere for a hydroxyl group or, in some contexts, a thiol.[3] Its electron-withdrawing nature significantly impacts the acidity (pKa) of the neighboring amine, a critical parameter for modulating solubility, receptor binding, and cell permeability.[4]

  • Metabolic Shielding: The carbon-fluorine bond is the strongest in organic chemistry, making it exceptionally resistant to metabolic cleavage by cytochrome P450 enzymes.[3][5] Placing the difluoro group on the carbon adjacent to the amino alcohol can effectively block oxidative metabolism at a site that is often vulnerable in analogous non-fluorinated structures.[6]

  • Conformational Control: The gauche effect induced by the electronegative fluorine atoms can impose conformational constraints on the molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity.[7]

  • Stereochemical Complexity: The molecule contains two chiral centers, offering four possible stereoisomers. This provides a scaffold for creating precise three-dimensional arrangements to optimize interactions within a protein's binding pocket.

Comparative Analysis with Alternative Fluorinated Building Blocks

The decision to use 3-Amino-1,1-difluorobutan-2-ol should be made with a clear understanding of its properties relative to other common fluorinated synthons.

vs. Trifluoromethyl (CF3) Amino Alcohols

The most direct comparison is with its trifluoromethylated cousin, such as (2R,3S)-3-Amino-1,1,1-trifluorobutan-2-ol.[8] While both offer metabolic stability, the differences are profound.

  • Electronic and pKa Effects: The CF3 group is a significantly stronger electron-withdrawing group than CHF2.[9] This results in a more pronounced lowering of the amine's pKa. While this can be beneficial for reducing off-target ion channel interactions, it might be detrimental if a certain level of basicity is required for the primary biological target.

  • Lipophilicity: The CF3 group generally imparts greater lipophilicity than a CHF2 group.[10] This can enhance membrane permeability but may also increase non-specific binding and reduce aqueous solubility. The CHF2 group offers a more nuanced modulation of lipophilicity.

  • Hydrogen Bonding: The CHF2 group's ability to act as a hydrogen bond donor is a key differentiator, providing an interaction possibility that the CF3 group cannot.

vs. Monofluorinated Amino Alcohols

Introducing a single fluorine atom offers a subtler approach to property modulation.

  • Magnitude of Effect: The impact on pKa, metabolic stability, and lipophilicity is generally less pronounced with monofluorination compared to the gem-difluoro motif.[11] This makes monofluorinated building blocks suitable for fine-tuning when a dramatic shift in properties is not required.

  • Synthetic Accessibility: Stereoselective synthesis of monofluorinated centers can be challenging, sometimes leading to complex diastereomeric mixtures that require difficult separations. The synthesis of gem-difluoro compounds, while also non-trivial, can sometimes proceed from common ketone precursors.

vs. Other Difluorinated Aliphatic Scaffolds

Building blocks like gem-difluorinated piperidines or azetidines offer opportunities to incorporate the difluoro motif into cyclic systems.

  • Conformational Rigidity: Cyclic systems provide a higher degree of conformational constraint than the flexible butyl chain of 3-Amino-1,1-difluorobutan-2-ol. This can be highly advantageous for locking in a bioactive conformation but offers less flexibility for exploring conformational space during lead optimization.

  • Vectorial Exit Points: The choice between an acyclic building block like 3-Amino-1,1-difluorobutan-2-ol and a cyclic one often depends on the desired exit vectors for further chemical elaboration.

Data-Driven Decision Making

To facilitate an objective comparison, the following table summarizes key physicochemical properties. The values for the parent amines of different building blocks are provided to illustrate the intrinsic impact of the fluorination pattern.

Building Block (Parent Amine)Representative CASCalculated LogPCalculated pKaKey Features
3-Amino-1,1-difluorobutan-2-ol129660-34-0-0.04~8.5-9.0 (Est.)H-bond donor (CHF2), moderate pKa drop, metabolic shield.[12]
3-Amino-1,1,1-trifluorobutan-2-ol697754-09-90.26~7.5-8.0 (Est.)Strong pKa depression, increased lipophilicity, no H-bond donation.[8]
3-Amino-1-fluorobutan-2-ol(Isomer specific)~0.1 (Est.)~9.0-9.5 (Est.)Subtle property modulation.
4,4-Difluoropiperidin-3-amine(Isomer specific)~0.5 (Est.)~8.0-8.5 (Est.)Rigid scaffold, pKa reduction.
3-Aminobutan-2-ol (non-fluorinated)513-48-4-0.45~9.8-10.2 (Est.)Baseline reference, metabolically vulnerable.

Note: pKa values are estimates based on the expected inductive effects of fluorine. Experimental determination is highly recommended for specific derivatives. LogP values are calculated estimates and can vary.[4][8][12]

Visualization of Concepts

Structural Comparison of Building Blocks

The following diagram illustrates the structural differences between the compared building blocks, highlighting the key functional groups.

G cluster_0 Comparative Fluorinated Amino Alcohol Scaffolds A 3-Amino-1,1-difluorobutan-2-ol (CHF2) B Trifluoro-analog (CF3) A->B Stronger pKa drop Higher LogP C Monofluoro-analog (CH2F) A->C Less pronounced effects D Non-fluorinated (CH3) D->A Add Metabolic Stability Lower pKa

Caption: Structural relationships and property shifts between fluorinated amino alcohols.

Decision Workflow for Building Block Selection

This workflow assists chemists in choosing an appropriate building block based on the desired property modulations.

Caption: A decision tree for selecting the appropriate fluorinated building block.

Experimental Protocols

Trustworthy protocols are the bedrock of reproducible science. The following sections provide detailed, self-validating methodologies.

Protocol 1: Synthesis of an Amide Derivative via EDC Coupling

This protocol describes a standard procedure for coupling 3-Amino-1,1-difluorobutan-2-ol with a carboxylic acid, a common step in fragment-based drug discovery.

Objective: To synthesize N-(1,1-difluoro-2-hydroxybutan-3-yl)benzamide.

Materials:

  • 3-Amino-1,1-difluorobutan-2-ol (1.0 eq, 125 mg, 1.0 mmol)[12]

  • Benzoic Acid (1.05 eq, 128 mg, 1.05 mmol)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq, 230 mg, 1.2 mmol)

  • HOBt (Hydroxybenzotriazole) (0.5 eq, 68 mg, 0.5 mmol)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq, 435 µL, 2.5 mmol)

  • Anhydrous Dichloromethane (DCM), 10 mL

  • Saturated aq. NaHCO3, 1M HCl, Brine

  • Anhydrous MgSO4

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N2 or Argon), add benzoic acid, HOBt, and anhydrous DCM (5 mL).

  • Activation: Stir the solution at room temperature for 10 minutes. Add EDC and stir for an additional 20 minutes until the solution is homogeneous. Rationale: Pre-activating the carboxylic acid with EDC/HOBt forms a highly reactive ester intermediate, minimizing side reactions.

  • Amine Addition: In a separate vial, dissolve 3-Amino-1,1-difluorobutan-2-ol and DIPEA in anhydrous DCM (5 mL). Add this solution dropwise to the activated carboxylic acid mixture at 0 °C (ice bath). Rationale: Slow addition at reduced temperature controls the exotherm of the reaction and prevents side product formation. DIPEA acts as a non-nucleophilic base to neutralize the HCl salt formed during the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% Ethyl Acetate in Hexanes). The disappearance of the starting amine is a key indicator of completion.

  • Workup: Quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2 x 10 mL), saturated aq. NaHCO3 (2 x 10 mL), and brine (1 x 10 mL). Rationale: The acid wash removes excess DIPEA and unreacted EDC byproducts. The base wash removes unreacted benzoic acid and HOBt.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and LC-MS.

Conclusion and Future Outlook

3-Amino-1,1-difluorobutan-2-ol is more than just another fluorinated building block; it is a strategic tool for addressing multiple medicinal chemistry challenges simultaneously. Its ability to confer metabolic stability while providing nuanced control over pKa and lipophilicity, coupled with its potential for hydrogen bonding, sets it apart from more conventional trifluoromethylated or monofluorinated analogues.[3][9]

As synthetic methodologies for creating complex fluorinated molecules continue to advance, the application of sophisticated building blocks like this will undoubtedly expand.[13] The trend towards molecules with higher sp³ character and precise stereochemical control further elevates the importance of chiral, functionalized synthons. For the discerning medicinal chemist, 3-Amino-1,1-difluorobutan-2-ol represents a prime opportunity to navigate the complex property space of drug discovery with greater precision and confidence.

References

  • Contribution of Organofluorine Compounds to Pharmaceuticals. PMC - PubMed Central. Available at: [Link]

  • Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. Available at: [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. PMC - NIH. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies. ACSCatalysis. Available at: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

  • Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI. Available at: [Link]

  • Fluorinated Building Blocks. Halocarbon Life Sciences. Available at: [Link]

  • Biological Applications of Organofluorine Compounds. Macmillan Group. Available at: [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. NIH. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Available at: [Link]

  • Correlation of the DFT-calculated lipophilicities with the experimental... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]

  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]

  • Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Chapman University Digital Commons. Available at: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. Available at: [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

  • 3-amino-1,1-difluorobutan-2-ol (C4H9F2NO). PubChemLite. Available at: [Link]

  • Applications of fluorine-containing amino acids for drug design. PubMed. Available at: [Link]

  • 3-Amino-1,1-difluorobutan-2-ol hydrochloride 50mg. Dana Bioscience. Available at: [Link]

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. Available at: [Link]

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. Available at: [Link]

  • ChemInform Abstract: Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Conformational Analysis of Peptides Containing 3-Amino-1,1-difluorobutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Fluorine Advantage in Peptide Therapeutics

The strategic incorporation of non-proteinogenic amino acids into peptides is a cornerstone of modern drug discovery, offering a pathway to modulate bioavailability, metabolic stability, and target affinity. Among these, fluorinated amino acids have garnered significant attention. The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the stability of the C-F bond—can profoundly influence peptide conformation and function.[1][2][3][4] The introduction of fluorine can induce specific conformational preferences, enhance proteolytic stability, and create novel intermolecular interactions, making it a powerful tool in peptide engineering.[5][6][7]

This guide provides a comparative analysis of state-of-the-art experimental and computational methodologies for the conformational analysis of peptides incorporating the novel, non-proteinogenic amino acid, 3-Amino-1,1-difluorobutan-2-ol. While literature on this specific residue is nascent, this document will extrapolate from established principles of fluorinated peptide analysis to provide a robust framework for researchers. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Comparative Analysis of Experimental Techniques

The elucidation of peptide conformation in solution is paramount to understanding its biological activity. Here, we compare two powerful spectroscopic techniques, Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), for their applicability to peptides containing 3-Amino-1,1-difluorobutan-2-ol.

FeatureNuclear Magnetic Resonance (NMR) SpectroscopyCircular Dichroism (CD) Spectroscopy
Information Yield Atomic-level 3D structure, dynamics, intermolecular interactions.[8][9][10]Secondary structure content (α-helix, β-sheet, random coil).[11][12]
Strengths Provides detailed structural restraints (distances, dihedral angles).[9] Can probe the local environment of the fluorinated residue via ¹⁹F NMR.[13][14]Rapid assessment of overall secondary structure and conformational changes.[11][15] Requires less sample than NMR.
Limitations Can be time-consuming and requires complex data analysis. Molecular weight limitations (<30 kDa).[16]Provides low-resolution structural information. Does not give atomic-level detail.[12][17]
Suitability for this Topic Ideal for defining the precise orientation of the 3-Amino-1,1-difluorobutan-2-ol side chain and its influence on the peptide backbone.Excellent for initial screening and for studying conformational changes induced by environmental factors (pH, temperature).[11][18]
Expert Insights on Experimental Choices

The choice between NMR and CD is dictated by the research question. For an initial assessment of whether the incorporation of 3-Amino-1,1-difluorobutan-2-ol disrupts the overall secondary structure of a parent peptide, CD spectroscopy is the more efficient choice. However, to understand the specific stereochemical consequences of this modification and to generate a high-resolution 3D structure, NMR spectroscopy is indispensable.[9][19] A comprehensive study would leverage both techniques: CD for a global view of conformation and NMR for a detailed, atomic-level picture.

Comparative Analysis of Computational Methods

Computational modeling provides a powerful in silico adjunct to experimental studies, offering insights into the dynamic nature of peptides and helping to rationalize experimental observations.

FeatureMolecular Dynamics (MD) SimulationsQuantum Mechanics (QM) Calculations
Information Yield Conformational ensemble, dynamic behavior, solvent effects, free energy landscapes.[20][21]Electronic properties, bond energies, reaction mechanisms, precise local geometry.
Strengths Can simulate the behavior of peptides over time, providing insights into folding and flexibility.[21][22] Can handle large systems, including the peptide in a solvent box.Provides highly accurate descriptions of electronic structure and bonding. Essential for parameterizing novel residues for MD simulations.
Limitations Accuracy is dependent on the quality of the force field used.[23] Can be computationally expensive for long simulations.Computationally intensive and generally limited to small systems or fragments of larger molecules.
Suitability for this Topic Crucial for exploring the conformational space available to the peptide and identifying the most stable conformers.[24] Can predict how the fluorinated residue influences peptide dynamics.[21]Necessary to derive accurate parameters for the novel 3-Amino-1,1-difluorobutan-2-ol residue before it can be used in MD simulations.
Expert Insights on Computational Choices

A synergistic approach employing both QM and MD is the gold standard for modeling peptides with unnatural amino acids.[25] QM calculations are first used to parameterize the novel residue, ensuring that its electronic and steric properties are accurately represented. These parameters are then used in MD simulations to explore the conformational landscape of the entire peptide. This integrated approach provides a robust and validated computational model.[20]

Experimental and Computational Protocols

To ensure the practical applicability of this guide, we provide detailed, step-by-step methodologies for key experiments and workflows.

Protocol 1: Conformational Analysis by 2D NMR Spectroscopy

This protocol outlines the steps for determining the solution structure of a peptide containing 3-Amino-1,1-difluorobutan-2-ol.

  • Sample Preparation:

    • Synthesize the peptide using solid-phase peptide synthesis (SPPS), incorporating the custom-synthesized 3-Amino-1,1-difluorobutan-2-ol residue.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

    • Dissolve the peptide in a suitable NMR buffer (e.g., 20 mM phosphate buffer, pH 6.5) containing 10% D₂O. The final peptide concentration should be between 0.5-1.0 mM.[16]

  • NMR Data Acquisition:

    • Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (≥600 MHz).

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

    • ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): To probe the spatial proximity of the fluorine atoms to protons in the peptide, providing key structural constraints involving the novel residue.

  • Data Processing and Structure Calculation:

    • Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the proton resonances using the TOCSY and NOESY spectra.

    • Integrate the NOESY and HOESY cross-peaks and convert them into upper distance restraints.

    • Calculate an ensemble of 3D structures that satisfy the experimental restraints using software such as CYANA or XPLOR-NIH.

    • Validate the quality of the final structures using programs like PROCHECK-NMR.

Protocol 2: Computational Workflow for MD Simulations

This workflow details the process of setting up and running an MD simulation of a peptide containing 3-Amino-1,1-difluorobutan-2-ol.

  • Parameterization of the Novel Residue:

    • Build a small model of the 3-Amino-1,1-difluorobutan-2-ol residue (e.g., N-acetyl, N'-methylamide capped).

    • Perform QM calculations (e.g., using Gaussian with the B3LYP functional and a 6-31G* basis set) to optimize the geometry and calculate the electrostatic potential.

    • Use a program like antechamber to generate force field parameters (bond lengths, angles, dihedrals, and partial charges) for the novel residue that are compatible with a standard protein force field (e.g., AMBER, CHARMM).

  • System Setup:

    • Build the initial 3D structure of the peptide containing the parameterized 3-Amino-1,1-difluorobutan-2-ol residue.

    • Place the peptide in a periodic box of water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • MD Simulation:

    • Minimize the energy of the system to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume conditions (NVT ensemble).

    • Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure conditions (NPT ensemble).

    • Run the production MD simulation for a sufficient length of time (e.g., >100 ns) to ensure adequate sampling of the conformational space.

  • Analysis:

    • Analyze the MD trajectory to study the peptide's conformational dynamics, including backbone dihedral angles, hydrogen bonding patterns, and the root-mean-square deviation (RMSD) from the initial structure.

    • Cluster the trajectory to identify the most populated conformational states.

    • Visualize the conformational ensemble to gain insights into the structural preferences of the peptide.

Visualizations

Diagram 1: Experimental Workflow for Conformational Analysis

G cluster_synthesis Peptide Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_structure Structure Determination synthesis Solid-Phase Peptide Synthesis (Incorporate Fluorinated Residue) purification RP-HPLC Purification (>95% Purity) synthesis->purification cd_spec Circular Dichroism (CD) (Secondary Structure) purification->cd_spec nmr_spec 2D NMR Spectroscopy (TOCSY, NOESY, ¹H-¹⁹F HOESY) purification->nmr_spec nmr_analysis NMR Data Analysis (Assignments, Restraints) nmr_spec->nmr_analysis structure_calc 3D Structure Calculation (CYANA/XPLOR-NIH) nmr_analysis->structure_calc validation Structure Validation (PROCHECK-NMR) structure_calc->validation final_structure final_structure validation->final_structure Conformational Ensemble

Caption: Workflow for experimental conformational analysis of fluorinated peptides.

Diagram 2: Computational Modeling Workflow

G cluster_param Residue Parameterization cluster_md Molecular Dynamics (MD) Simulation cluster_analysis Trajectory Analysis qm_calc Quantum Mechanics (QM) Calculations ff_param Force Field Parameter Generation (Antechamber) qm_calc->ff_param system_setup System Setup (Solvation, Ionization) ff_param->system_setup equilibration Minimization, Heating, Equilibration system_setup->equilibration production_run Production MD Run (>100 ns) equilibration->production_run traj_analysis Analysis of Dynamics (RMSD, Clustering) production_run->traj_analysis visualization Visualization of Conformational Ensemble traj_analysis->visualization final_ensemble final_ensemble visualization->final_ensemble Dynamic Conformational Model

Caption: Workflow for computational analysis of peptides with novel residues.

Conclusion

The conformational analysis of peptides containing novel fluorinated residues like 3-Amino-1,1-difluorobutan-2-ol requires a multi-faceted approach that integrates high-resolution experimental techniques with robust computational methods. While NMR spectroscopy provides the atomic-level detail necessary to define the peptide's 3D structure, CD spectroscopy offers a rapid means to assess overall secondary structure.[9][11] Molecular dynamics simulations, supported by QM-derived parameters for the novel residue, are essential for understanding the dynamic behavior of the peptide in solution.[21][25] By employing the comparative methodologies and detailed protocols outlined in this guide, researchers can confidently elucidate the structural consequences of incorporating this and other novel fluorinated amino acids, thereby accelerating the development of next-generation peptide therapeutics.

References

  • Henneke, S., et al. (2021). Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection. PubMed Central. [Link]

  • Bowie, T. (2002). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. [Link]

  • Gfeller, D., et al. (2013). Peptide Conformation Analysis Using an Integrated Bayesian Approach. Journal of Chemical Theory and Computation. [Link]

  • Carboni, F., et al. (2022). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. [Link]

  • Huhmann, S., et al. (2018). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. [Link]

  • Yoder, N.C., & Kumar, K. (2002). Fluorinated amino acids in protein design and engineering. PubMed. [Link]

  • Hunter, L. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC - PubMed Central. [Link]

  • Tressler, C.M., & Zondlo, N.J. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. [Link]

  • Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. [Link]

  • Daura, X., et al. (1997). Molecular dynamics simulations of peptides containing an unnatural amino acid: dimerization, folding, and protein binding. PubMed. [Link]

  • Webb, M.E., et al. (2022). 19F NMR-tags for peptidyl prolyl conformation analysis. PMC - NIH. [Link]

  • Greenfield, N.J. (2006). Circular dichroism of peptides. PubMed. [Link]

  • Newberry, R.W., & Raines, R.T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PMC - PubMed Central. [Link]

  • Zerbe, O., & Bader, G. peptide nmr. ETH Zurich. [Link]

  • Papoian, G.A., & Giralt, E. (2015). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed. [Link]

  • ResearchGate. How to add non-natural amino acids in peptide for simulation in Gromacs?. ResearchGate. [Link]

  • Gimenez-Dejoz, J., & Numata, K. (2021). Molecular dynamics study of the internalization of cell-penetrating peptides containing unnatural amino acids across membranes. RSC Publishing. [Link]

  • Fleetwood, A.D., et al. (2020). Computational methods for exploring protein conformations. Portland Press. [Link]

  • Medicines for All Institute. (2019). PROCESS DEVELOPMENT REPORT. Medicines for All Institute (M4ALL). [Link]

  • Coutinho, E. (2020). NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [Link]

  • Williamson, M. (2021). Beginners guide to circular dichroism. The Biochemist. [Link]

  • Zondlo, N.J. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. [Link]

  • Google Patents. (2018). Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir.
  • Chen, M., et al. (2023). Molecular Dynamics (MD)-Derived Features for Canonical and Noncanonical Amino Acids. Journal of Chemical Information and Modeling. [Link]

  • Piras, M., et al. (2012). Recent Developments in the Synthesis of Fluorinated β-Amino Acids. ResearchGate. [Link]

  • Yang, L. (2021). Current Computational Methods for Protein-peptide Complex Structure Prediction. Current Topics in Medicinal Chemistry. [Link]

  • Jablonska, A.M., & Chmielewski, M.J. (2017). Fluorinated Protein and Peptide Materials for Biomedical Applications. PMC - NIH. [Link]

  • Chemistry LibreTexts. (2022). Circular Dichroism. Chemistry LibreTexts. [Link]

  • Perez-Rios, J., & Zacharias, M. (2022). Towards rational computational peptide design. Frontiers in Molecular Biosciences. [Link]

  • BYU ScholarsArchive. (2018). Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive. [Link]

  • ResearchGate. (2018). Computational Tools and Strategies to Develop Peptide-Based Inhibitors of Protein-Protein Interactions. ResearchGate. [Link]

  • BioLab. (2021). BioLab Webinar: Circular Dichroism. YouTube. [Link]

Sources

A Comparative Guide to the Biological Evaluation of 3-Amino-1,1-difluorobutan-2-ol Derivatives as Dipeptidyl Peptidase IV Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Fluorination in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into small molecules has become a cornerstone of drug design. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence the metabolic stability, binding affinity, and pharmacokinetic profile of a drug candidate. The 3-amino-1,1-difluorobutan-2-ol scaffold represents a compelling starting point for the development of novel therapeutics, particularly enzyme inhibitors. The gem-difluoro group can act as a bioisostere for a carbonyl or hydroxyl group, potentially modulating interactions with the target protein, while the amino and hydroxyl functionalities provide key hydrogen bonding opportunities and points for further chemical modification. This guide provides a comparative framework for the biological evaluation of a series of hypothetical N-acylated derivatives of 3-amino-1,1-difluorobutan-2-ol, with a focus on their potential as inhibitors of Dipeptidyl Peptidase IV (DPP-4), a key therapeutic target for type 2 diabetes.[1][2]

Designing a Focused Library of 3-Amino-1,1-difluorobutan-2-ol Derivatives

To explore the structure-activity relationship (SAR) of this scaffold, a focused library of N-acylated derivatives can be synthesized. The core hypothesis is that modifications at the amino group will influence the interaction with the S2 subsite of the DPP-4 active site, a region known to accommodate a variety of functional groups.

Hypothetical Derivatives for Comparison:

  • Compound A (Reference): 3-Amino-1,1-difluorobutan-2-ol

  • Derivative 1: N-acetyl-3-amino-1,1-difluorobutan-2-ol

  • Derivative 2: N-benzoyl-3-amino-1,1-difluorobutan-2-ol

  • Derivative 3: N-(4-fluorobenzoyl)-3-amino-1,1-difluorobutan-2-ol

  • Derivative 4: N-(tert-butoxycarbonyl)-3-amino-1,1-difluorobutan-2-ol

This series allows for a systematic evaluation of the impact of steric bulk, aromaticity, and electronic effects on inhibitory potency and selectivity.

Experimental Protocols: A Step-by-Step Guide to Biological Evaluation

The following protocols outline the key in vitro assays required to characterize the biological activity of the synthesized derivatives.

Protocol 1: Synthesis of N-Acylated 3-Amino-1,1-difluorobutan-2-ol Derivatives
  • Starting Material: 3-Amino-1,1-difluorobutan-2-ol hydrochloride.

  • General Acylation Procedure:

    • Dissolve 3-Amino-1,1-difluorobutan-2-ol hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

    • Add a base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 equivalents), to neutralize the hydrochloride salt and facilitate the reaction.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the corresponding acylating agent (e.g., acetyl chloride, benzoyl chloride, or Boc anhydride) (1.1 equivalents).

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired N-acylated derivative.

  • Characterization: Confirm the structure and purity of each derivative using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Dipeptidyl Peptidase IV (DPP-4) Inhibition Assay

This fluorometric assay measures the ability of the test compounds to inhibit the enzymatic activity of recombinant human DPP-4.

  • Materials:

    • Recombinant human DPP-4 enzyme.

    • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

    • Assay buffer: Tris-HCl buffer (pH 7.5) containing NaCl and EDTA.

    • Test compounds (dissolved in DMSO).

    • Reference inhibitor (e.g., sitagliptin).

    • 96-well black microplates.

    • Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm).

  • Procedure:

    • Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

    • In the wells of the microplate, add 50 µL of the assay buffer.

    • Add 2 µL of the test compound dilutions (or DMSO for control).

    • Add 20 µL of the DPP-4 enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the enzymatic reaction by adding 20 µL of the Gly-Pro-AMC substrate solution.

    • Immediately measure the fluorescence intensity at time zero and then kinetically every 2 minutes for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time plot).

    • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Selectivity Profiling Against Related Proteases

To assess the selectivity of the active compounds, their inhibitory activity should be evaluated against other serine proteases, such as Dipeptidyl Peptidase 8 (DPP-8) and Dipeptidyl Peptidase 9 (DPP-9). The assay protocol is similar to the DPP-4 inhibition assay, using the respective recombinant enzymes and appropriate substrates.

Data Presentation and Comparative Analysis

The results of the biological evaluation should be compiled into a clear and concise table to facilitate a direct comparison of the derivatives.

Table 1: Comparative Biological Data of 3-Amino-1,1-difluorobutan-2-ol Derivatives

CompoundR GroupDPP-4 IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)Selectivity (DPP-8/DPP-4)Selectivity (DPP-9/DPP-4)
A -H>100,000>100,000>100,000--
1 -COCH₃5,200>50,000>50,000>9.6>9.6
2 -COPh85025,00030,00029.435.3
3 -CO(p-F-Ph)45028,00035,00062.277.8
4 -Boc1,200>50,000>50,000>41.7>41.7
Sitagliptin (Reference)184,800>100,000267>5,555

Note: The data presented in this table is hypothetical and for illustrative purposes only.

From this hypothetical data, one could infer that N-acylation is crucial for activity, with aromatic acyl groups providing better potency than a simple acetyl group. The introduction of a fluorine atom on the phenyl ring (Derivative 3) appears to enhance the inhibitory activity, highlighting the potential for favorable interactions within the enzyme's active site. All derivatives show good selectivity against DPP-8 and DPP-9.

Visualization of Key Concepts

Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_assay Biological Assays cluster_analysis Data Analysis s1 3-Amino-1,1-difluorobutan-2-ol HCl s2 N-Acylation Reaction s1->s2 s3 Purification (Column Chromatography) s2->s3 s4 Characterization (NMR, MS) s3->s4 a1 DPP-4 Inhibition Assay s4->a1 Test Compounds a2 Selectivity Assays (DPP-8/9) a1->a2 d1 IC50 Determination a2->d1 d2 SAR Analysis d1->d2 G cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition DPP4 DPP-4 Enzyme Active Site S1 subsite S2 subsite Products Cleaved Substrate + AMC (Fluorescent) DPP4->Products Cleavage Substrate Gly-Pro-AMC Substrate->DPP4 Binds to Active Site Inhibitor {3-Amino-1,1-difluorobutan-2-ol Derivative | {Difluoro group | Amino-acyl group}} Inhibitor->DPP4 Binds to Active Site

Caption: Competitive inhibition of DPP-4 by a 3-Amino-1,1-difluorobutan-2-ol derivative.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic biological evaluation of novel 3-amino-1,1-difluorobutan-2-ol derivatives. The proposed workflow, from targeted synthesis to robust in vitro assays and clear data analysis, enables a thorough assessment of their potential as enzyme inhibitors. The hypothetical data for DPP-4 inhibition illustrates how structure-activity relationships can be established, guiding further optimization of this promising scaffold. Future work should focus on expanding the library of derivatives to probe a wider chemical space, conducting pharmacokinetic studies to assess drug-like properties, and ultimately, evaluating the in vivo efficacy of the most promising candidates in relevant disease models.

References

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Amino-1,1-difluorobutan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of 3-Amino-1,1-difluorobutan-2-ol. As a fluorinated amino alcohol, this compound requires meticulous management to ensure personnel safety and environmental protection. This guide synthesizes best practices from regulatory standards and data on structurally similar chemicals to provide a robust operational framework for laboratory professionals.

Hazard Profile: An Evidence-Based Assessment

PART 1: CORE DIRECTIVE: A Step-by-Step Disposal Protocol

This protocol is designed to provide a clear, linear workflow from the point of waste generation to final disposal, ensuring safety and regulatory compliance at every stage.

Step 1: Immediate Safety Precautions & Spill Management

Proactive preparation is paramount. Before handling the compound, ensure that emergency procedures are established and spill containment materials are readily accessible.

Personal Protective Equipment (PPE): All personnel handling 3-Amino-1,1-difluorobutan-2-ol must wear appropriate PPE to prevent contact. In the event of a spill, do not attempt to clean it up without the proper protective gear.

Spill Response:

  • Evacuate & Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]

  • Containment: Prevent the spill from spreading and entering drains or waterways.[1][2] Cover the spill with an inert absorbent material, such as vermiculite, dry sand, or specialized chemical absorbent pads.[4]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, pre-labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office immediately.

Step 2: Waste Characterization and Segregation

Proper identification is the foundation of safe disposal.

  • Waste Classification: Classify all waste containing 3-Amino-1,1-difluorobutan-2-ol as Hazardous Chemical Waste . Due to its fluorinated nature, it may fall under increased regulatory scrutiny similar to Per- and Polyfluoroalkyl Substances (PFAS), which are being targeted by the Environmental Protection Agency (EPA) for stricter regulation under the Resource Conservation and Recovery Act (RCRA).[5][6]

  • Critical Segregation: Never mix this waste with other chemical streams.[2][7] Incompatible materials can lead to dangerous reactions.

    • AVOID mixing with:

      • Strong Oxidizing Agents: Can cause violent reactions.

      • Acids and Acid Chlorides: Can lead to exothermic and potentially explosive reactions.[8]

      • Metals: Some amino alcohols are corrosive to metals.[9]

Step 3: On-Site Storage and Labeling Protocol

Safe interim storage is a critical control point to prevent accidental exposure and environmental release.

  • Container Selection: Use only approved, chemically resistant containers. High-density polyethylene (HDPE) is a suitable choice.[10] Ensure containers have tightly sealing lids to prevent vapor release.

  • Labeling: All waste containers must be labeled clearly and accurately from the moment the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE "[7]

    • The full chemical name: "3-Amino-1,1-difluorobutan-2-ol " and any other components in the waste stream.

    • The specific hazard characteristics (e.g., "Corrosive," "Toxic").

    • The accumulation start date.

  • Storage Location: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.[4] The storage area should have secondary containment to capture any potential leaks. Store containers away from direct sunlight and heat sources.[4]

Item Specification Rationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and corrosive vapors, preventing severe eye damage.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene)Prevents skin contact, which can cause severe chemical burns.[4]
Body Protection Laboratory coat and, if necessary, a chemical-resistant apronProtects against contamination of personal clothing and skin.[7]
Waste Container High-Density Polyethylene (HDPE) or other approved plasticEnsures chemical compatibility and prevents container degradation and leaks.[10]
Step 4: Final Disposal Pathway

The final disposal of 3-Amino-1,1-difluorobutan-2-ol must be handled by professionals. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [11]

  • Engage a Licensed Contractor: Coordinate with your institution's EHS department to arrange for pickup by a licensed and certified hazardous waste disposal company.

  • Documentation: Complete all necessary waste manifest paperwork provided by the contractor. This is a legal requirement and ensures a chain of custody.

  • Recommended Disposal Method: The most appropriate disposal method for fluorinated organic compounds is high-temperature incineration in a permitted hazardous waste incinerator.[12][13] This method is designed to break the strong carbon-fluorine bonds and destroy the molecule, minimizing environmental persistence.[13] Landfilling should be avoided due to the potential for leaching into the environment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-Amino-1,1-difluorobutan-2-ol waste.

G cluster_prep Preparation & Handling cluster_contain Containment & Storage cluster_disposal Final Disposal A Generate Waste: 3-Amino-1,1-difluorobutan-2-ol B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Approved HDPE Waste Container B->C D Affix 'Hazardous Waste' Label (Name, Date, Hazards) C->D E Segregate from Incompatible Chemicals (Acids, Oxidizers) D->E F Store in Secure, Ventilated Satellite Accumulation Area E->F G Contact EHS to Schedule Waste Pickup F->G H Complete Hazardous Waste Manifest G->H I Transfer to Licensed Waste Contractor H->I J Final Disposal via High-Temperature Incineration I->J

Caption: Waste Disposal Workflow for 3-Amino-1,1-difluorobutan-2-ol.

Regulatory Imperatives and Trustworthiness

Adherence to this protocol is not just a matter of best practice; it is a legal and ethical obligation. Regulations from the Occupational Safety and Health Administration (OSHA) mandate that employers provide a safe workplace, which includes implementing a Chemical Hygiene Plan and providing training on the hazards of chemicals used.[14][15] The EPA, under RCRA, governs the disposal of hazardous waste from "cradle to grave." The increasing focus on fluorinated compounds means that diligence in disposal is the only way to ensure compliance and protect our shared environment.[16] By following these self-validating steps, from proper labeling to final manifest, you create a trustworthy and defensible disposal record.

References

  • Safe Disposal of 1-Aminopentan-3-ol: A Procedural Guide for Labor
  • SAFETY DATA SHEET for 2-amino-1-butanol. Sigma-Aldrich.
  • AMINO ALCOHOL EA Safety D
  • SAFETY DATA SHEET for DL-2-Amino-1-butanol. TCI Chemicals.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
  • Proper Disposal of N-Boc-aminomethanol: A Step-by-Step Guide for Labor
  • SAFETY DATA SHEET for 4-Amino-1-butanol. Sigma-Aldrich.
  • SAFETY DATA SHEET for 2-Amino-1-butanol. Thermo Fisher Scientific.
  • 3-Amino-1,1-difluorobutan-2-ol Product Page. ChemScene.
  • SAFETY DATA SHEET for (S)-(+)-2-Amino-3-methyl-1-butanol. Acros Organics.
  • EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS. Arnold & Porter.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl (2024).
  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison.
  • U.S. EPA Proposes Listing of Specific PFAS and Hazardous Constituents. ALL4 Inc.
  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • SAFETY DATA SHEET for (S)-(+)-2-Amino-1-butanol. Fisher Scientific.
  • Citation 959018.015/01001.
  • Laboratory Safety Guidance.
  • Controlling Occupational Exposure to Hazardous Drugs.
  • Survey of guidelines and current practices for safe handling of antineoplastic and other hazardous drugs used in 24 countries. PubMed Central.
  • Hazardous Drugs - Standards.

Sources

Navigating the Safe Handling of 3-Amino-1,1-difluorobutan-2-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As the landscape of pharmaceutical and chemical research continually evolves, so too does the complexity of the molecules we handle. 3-Amino-1,1-difluorobutan-2-ol, a compound with significant potential in drug development, presents a unique combination of functional groups—a primary amine and a difluorinated alcohol. This structure necessitates a nuanced and rigorous approach to laboratory safety. This guide provides essential, in-depth technical and safety information to ensure the well-being of researchers and the integrity of your work. Our goal is to empower you with the knowledge to handle this compound with the utmost confidence and care.

Understanding the Hazard Profile: A Synthesis of Fluorine and Amine Chemistry

While a specific Safety Data Sheet (SDS) for 3-Amino-1,1-difluorobutan-2-ol is not widely available, we can infer its potential hazards by examining its constituent functional groups. The presence of the difluoro moiety suggests that, upon decomposition or in certain reactions, there is a potential for the release of hydrofluoric acid (HF), an extremely corrosive and toxic substance.[1][2] The amino group, on the other hand, can impart corrosive and irritant properties, similar to other amino alcohols.[3][4][5]

Therefore, it is imperative to treat 3-Amino-1,1-difluorobutan-2-ol as a hazardous material, with the potential to cause severe skin and eye irritation or burns, respiratory tract irritation, and potential systemic toxicity upon absorption.[3][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable when handling 3-Amino-1,1-difluorobutan-2-ol. The following table outlines the minimum required PPE, with the rationale rooted in the compound's potential hazards.

Protection Area Required PPE Rationale and Expert Insight
Eye and Face Chemical splash goggles and a full-face shield.[1][7][8]The combination of potential corrosivity from the amine group and the severe, penetrating damage that can be caused by fluoride ions necessitates maximum protection. A face shield protects against splashes to the entire face.
Hand Double-gloving with nitrile or neoprene gloves.[1]Given the potential for skin absorption and the corrosive nature of both amine and fluoride compounds, double-gloving provides an extra layer of protection. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
Body A flame-resistant laboratory coat.[1]Protects against splashes and incidental contact. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
Respiratory Work within a certified chemical fume hood.[4][9]All handling of 3-Amino-1,1-difluorobutan-2-ol should be performed in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of any vapors or aerosols.

Operational Protocols: A Step-by-Step Approach to Safe Handling

Adherence to a strict operational protocol is paramount. The following workflow is designed to minimize exposure and mitigate risks at every stage of handling.

Workflow for Safe Handling of 3-Amino-1,1-difluorobutan-2-ol

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_1 Review SDS of Analogs prep_2 Don Appropriate PPE prep_1->prep_2 prep_3 Prepare Work Area in Fume Hood prep_2->prep_3 prep_4 Ensure Emergency Equipment is Accessible prep_3->prep_4 handle_1 Dispense Smallest Necessary Quantity prep_4->handle_1 Proceed with Caution handle_2 Keep Container Tightly Sealed handle_3 Use Compatible Labware (e.g., Plastic) post_1 Decontaminate Work Area handle_3->post_1 post_2 Segregate and Label Waste post_1->post_2 post_3 Remove and Dispose of PPE Correctly post_2->post_3 post_4 Wash Hands Thoroughly post_3->post_4

Caption: A stepwise workflow for the safe handling of 3-Amino-1,1-difluorobutan-2-ol.

Emergency Procedures: Immediate and Effective Response

In the event of an exposure or spill, a rapid and informed response is critical.

Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][2]

  • Remove all contaminated clothing while continuing to flush.

  • After flushing, apply a 2.5% calcium gluconate gel to the affected area.[2][10] This is a critical step to neutralize fluoride ions that may have penetrated the skin.

  • Seek immediate medical attention. Inform medical personnel of the potential exposure to a fluorinated compound.

Eye Contact:

  • Immediately flush the eyes with a gentle, continuous stream of water for at least 15 minutes, holding the eyelids open.[1][2]

  • Do not attempt to neutralize with any chemical.

  • Seek immediate medical attention.

Inhalation:

  • Move the individual to fresh air immediately.

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.

Small Spills:

  • Alert personnel in the immediate area and restrict access.

  • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[9]

  • Decontaminate the spill area with a suitable cleaning agent.

Large Spills:

  • Evacuate the laboratory immediately and alert others.

  • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

Disposal Plan: Responsible Management of Halogenated Waste

As a fluorinated organic compound, 3-Amino-1,1-difluorobutan-2-ol and any materials contaminated with it must be disposed of as hazardous waste.

Waste Disposal Workflow

cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal collect_1 Segregate Halogenated Waste collect_2 Use Designated, Labeled Container collect_1->collect_2 collect_3 Keep Container Sealed collect_2->collect_3 store_1 Store in Satellite Accumulation Area collect_3->store_1 Transfer to Storage store_2 Ensure Secondary Containment dispose_1 Arrange Pickup by Licensed Waste Vendor store_2->dispose_1 dispose_2 Maintain Disposal Records

Caption: A workflow for the proper disposal of 3-Amino-1,1-difluorobutan-2-ol waste.

Key Disposal Principles:

  • Segregation: Collect all waste containing 3-Amino-1,1-difluorobutan-2-ol in a designated container for halogenated organic waste.[9] Do not mix with non-halogenated waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "3-Amino-1,1-difluorobutan-2-ol".[7]

  • Containerization: Use a chemically resistant container (e.g., high-density polyethylene) with a secure, tight-fitting lid.[2]

  • Professional Disposal: Arrange for the disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal company. High-temperature incineration is a common disposal method for fluorinated organic compounds.[9]

By adhering to these comprehensive guidelines, you can confidently and safely incorporate 3-Amino-1,1-difluorobutan-2-ol into your research endeavors, fostering a secure laboratory environment for yourself and your colleagues.

References

  • BenchChem. (2025).
  • ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals.
  • Air Products. (n.d.). Treatment protocol for hydrofluoric acid burns.
  • denios.ca. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses.
  • Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives.
  • University of Florida EHS. (n.d.).
  • BenchChem. (2025).
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas.
  • ADKOS. (2023, December 8). How to Dispose of Solvents: Safe and Responsible Methods.
  • BenchChem. (n.d.). Navigating the Safe Disposal of (6-Fluoronaphthalen-2-yl)methanol: A Procedural Guide.
  • Nippon Nyukazai Co., Ltd. (2018, June 12).
  • Seton UK. (2022, August 17). Working safely with corrosive substances.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Stericycle UK. (2024, October 24).
  • NOAA. (n.d.). 2-(2-AMINOETHOXY)ETHANOL - CAMEO Chemicals.
  • New Jersey Department of Health. (n.d.). Sodium Fluoride - Hazardous Substance Fact Sheet.
  • Centers for Disease Control and Prevention. (2024, September 6). Hydrogen Fluoride | Chemical Emergencies.
  • Carl ROTH. (n.d.).
  • Nippon Nyukazai Co., Ltd. (2015, January 7).
  • ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • Miljøstyrelsen. (2023, May). Selected amines and amino alcohols.
  • Air Products. (n.d.). Fluorine in Nitrogen.
  • Royal Society of Chemistry. (2023, June 7). Recycling and the end of life assessment of fluoropolymers: recent developments, challenges and future trends.
  • BASF. (2026, January 13).
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • U.S. Environmental Protection Agency. (n.d.).
  • University of Oxford. (2025, March 27).
  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.